Camizestrant

Catalog No.
S1965369
CAS No.
2222844-89-3
M.F
C24H28F4N6
M. Wt
476.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camizestrant

CAS Number

2222844-89-3

Product Name

Camizestrant

IUPAC Name

N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine

Molecular Formula

C24H28F4N6

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1

InChI Key

WDHOIABIERMLGY-CMJOXMDJSA-N

SMILES

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF

Canonical SMILES

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF

Isomeric SMILES

C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF

Camizestrant mechanism of action estrogen receptor alpha

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action & Preclinical Evidence

Camizestrant exerts its effects through a dual mechanism on the estrogen receptor, and its efficacy has been validated across multiple preclinical models.

Molecular Mechanism

This compound functions as a pure antagonist [1]. It binds to ERα, inducing an inactive conformation. This binding not only blocks the receptor's transcriptional activity but also targets the receptor for proteasomal degradation, thereby reducing total ER protein levels within the cell [2]. This degradation is crucial for overcoming resistance driven by constitutively active ESR1 mutations (e.g., Y537S, D538G), which are a common resistance mechanism to aromatase inhibitors [2] [3].

The following diagram illustrates the core mechanism of this compound in comparison to normal estrogen signaling and the mechanism of ESR1 mutations.

G cluster_normal Normal Estrogen Signaling cluster_serd This compound (SERD) Action Estrogen Estrogen WT_ER WT_ER Estrogen->WT_ER Binds to CellGrowth CellGrowth WT_ER->CellGrowth Activates WT_ER_Degraded ER Degraded WT_ER->WT_ER_Degraded 2. Degrades Mutant_ER Mutant_ER Mutant_ER->CellGrowth Constitutively Activates Mutant_ER_Degraded ER Degraded Mutant_ER->Mutant_ER_Degraded 2. Degrades This compound This compound This compound->WT_ER 1. Antagonizes & This compound->Mutant_ER 1. Antagonizes &

Preclinical Efficacy & Key Experimental Protocols

This compound has demonstrated robust antitumor activity in both in vitro and in vivo models, including those resistant to fulvestrant [2].

  • In Vitro Proliferation Assays: The antiproliferative activity of this compound was measured in ER+ breast cancer cell lines (e.g., MCF7 and CAMA-1). Cells were cultured in phenol red-free RPMI-1640 medium with charcoal-stripped serum to eliminate external estrogenic effects. Viability was assessed using a Sytox Green live/dead cell count after treatment with this compound [2].
  • Gene Expression Analysis (RNA-seq): To study the modulation of ER-regulated gene expression, cell lines and patient-derived xenograft (PDX) samples were treated with this compound. RNA was extracted, and RNA sequencing was performed. The pipeline included alignment to the human genome (GRCh38), quality control with tools like FastQC and Qualimap, and differential gene expression analysis using DESeq2 [2].
  • In Vivo PDX Models: this compound was evaluated in PDX models derived from patients, including models harboring ESR1 mutations. These studies confirmed significant tumor growth inhibition and ER degradation in vivo. Combination studies with CDK4/6 inhibitors (e.g., palbociclib) and PI3K/AKT/mTOR pathway inhibitors (e.g., alpelisib, everolimus, capivasertib) showed enhanced antitumor activity, even in settings of acquired resistance [2].

Clinical Translation & Trial Data

The strong preclinical profile of this compound has translated into promising clinical results, particularly in the pivotal SERENA-6 Phase III trial.

  • SERENA-6 Trial Design and Results: This trial was a practice-changing study that used a circulating tumor DNA (ctDNA)-guided approach. It enrolled patients with HR-positive, HER2-negative advanced breast cancer who were receiving first-line therapy with an aromatase inhibitor (AI) and a CDK4/6 inhibitor. Upon detection of an emerging ESR1 mutation in ctDNA before radiographic disease progression, patients were randomized to either switch to this compound plus their original CDK4/6 inhibitor or continue with the AI plus CDK4/6 inhibitor [4] [5] [6].

The table below summarizes the key efficacy outcomes from the SERENA-6 trial.

Endpoint This compound + CDK4/6i (n=155) Aromatase Inhibitor + CDK4/6i (n=155) Hazard Ratio (HR)

| Median Progression-Free Survival (PFS) | 16.0 months | 9.2 months | 0.44 (95% CI: 0.31-0.60) p<0.00001 [4] | | PFS at 1 Year | 60.7% | 33.4% | - [6] | | Time to Deterioration in Quality of Life | 23.0 months | 6.4 months | 0.53 (95% CI: 0.33-0.82) nominal p<0.001 [4] |

  • Safety Profile: The safety profile of this compound in combination with CDK4/6 inhibitors is manageable and consistent with the known profiles of each drug. The most common adverse events are Grade 3 or higher hematological events (e.g., neutropenia) associated with CDK4/6 inhibitors [4]. A unique finding with this compound is the occurrence of mild, transient, and reversible visual effects (e.g., photopsia, flashes of light). Nonclinical studies in rats indicate these are due to a reversible pharmacological effect on retinal responses without structural damage to the eye [7].

Future Directions and Conclusions

This compound represents a significant advancement in the landscape of endocrine therapy. Its profile as an oral SERD with strong preclinical and clinical efficacy against both wild-type and mutant ERα positions it as a potential new backbone for HR-positive breast cancer treatment.

  • Ongoing Research: Further trials are ongoing to evaluate this compound in broader first-line populations and in early breast cancer settings [5].
  • Regulatory Status: Based on the compelling results from SERENA-6, the U.S. FDA has granted Breakthrough Therapy Designation to this compound in combination with a CDK4/6 inhibitor for patients with an emergent ESR1 mutation on first-line therapy [4] [6].

References

Preclinical Profile and Rationale for Development

Author: Smolecule Technical Support Team. Date: February 2026

Camizestrant was designed to be a potent, pure ERα antagonist and degrader with oral bioavailability, addressing the key limitation of the first-in-class SERD, fulvestrant, which requires intramuscular injection. [1] [2] The following table summarizes its core preclinical and mechanistic profile.

Aspect Preclinical Findings
Mechanism of Action Oral selective estrogen receptor degrader (SERD) and pure ERα antagonist. [1] [3]
Key Molecular Properties Molecular Weight: 476.51 g/mol; XLogP: 2.68; Hydrogen Bond Donors: 2; Hydrogen Bond Acceptors: 6; No Lipinski's rules broken. [4]
ER Degradation & Antagonism Demonstrated robust and selective ER degradation, complete ER antagonism, and significant anti-proliferation in both ESR1 wild-type and mutant cell lines. [1]
In Vivo Efficacy (Monotherapy) Showed strong anti-tumor activity in patient-derived xenograft (PDX) models of ER+ breast cancer, including models resistant to fulvestrant. [1]
In Vivo Efficacy (Combinations) Enhanced anti-tumor activity was observed in combination with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) and PI3K/AKT/mTOR pathway inhibitors (e.g., alpelisib, everolimus, capivasertib) in CDK4/6i-naive and resistant models. [1]

The drug's physicochemical properties were optimized for oral delivery, being a low molecular weight, low lipilicity base with good permeability. [2] A key challenge during development was understanding its dose-dependent bioavailability in dogs. Through mechanistic absorption, distribution, metabolism, and excretion (ADME) studies and physiologically-based pharmacokinetic (PBPK) modeling, researchers determined this was species-specific and predicted broadly linear pharmacokinetics in humans at pharmacologically relevant doses, which was later confirmed in clinical trials. [2]

Clinical Development and trial outcomes

The clinical development program for this compound spans from early-phase to ongoing Phase III trials, investigating its use both in metastatic and early-stage breast cancer.

Trial Identifier Phase Setting & Patient Population Key Design & Findings

| SERENA-2 (NCT04214288) [5] [3] | II | Post-menopausal women with ER+/HER2- advanced breast cancer, previously treated with endocrine therapy. | Design: this compound (75 mg, 150 mg) vs. Fulvestrant. Finding: Met primary endpoint; both this compound doses showed statistically significant and clinically meaningful improvement in Progression-Free Survival (PFS) vs. fulvestrant. Well-tolerated. | | SERENA-6 (NCT04964934) [5] [3] | III | Patients with ER+/HER2- metastatic breast cancer with detectable ESR1 mutations on 1st-line treatment with an aromatase inhibitor + CDK4/6 inhibitor. | Design: this compound + CDK4/6i (palbociclib or abemaciclib) vs. continuing current endocrine therapy (AI) + CDK4/6i. Status: Fast Track Designation granted by FDA; results published in 2025. | | SERENA-4 (Not specified in sources) | III | 1st-line setting for HR-positive, locally advanced or metastatic breast cancer. | Design: Evaluates this compound + palbociclib from the start of 1st-line therapy. [5] | | CAMBRIA-2 (NCT05952557) [6] [7] | III | Adjuvant treatment for ER+/HER2- early breast cancer with intermediate-high/high risk of recurrence. | Design: this compound vs. standard endocrine therapy (aromatase inhibitor or tamoxifen) for up to 7 years. [6] [7] |

A known side effect of this compound is mild, transient, and reversible visual effects (e.g., photopsia, or flashes of light). Nonclinical studies in rats confirmed that this compound reaches the retina and causes a reversible, pharmacological effect on retinal response without structural damage, consistent with the clinical observations. [8]

Experimental Workflows from Key Studies

The robust preclinical profile of this compound was established through a series of standardized experimental protocols. Key methodologies from the cited studies are detailed below.

1. Gene Expression Analysis (RNA Sequencing)

  • Cell Culture & Treatment: ER+ breast cancer cell lines (e.g., MCF7, CAMA-1) are seeded in phenol red-free medium with charcoal-stripped serum. Cells are treated with compounds (e.g., 1 nM estradiol, 100 nM this compound/fulvestrant) and controls for 24 hours with replicates. [1]
  • RNA Extraction & QC: Cells or snap-frozen PDX tissues are homogenized in lysis buffer. RNA is extracted using kits (e.g., RNeasy), treated with DNase, and quantified. [1]
  • Library Prep & Sequencing: The Illumina Truseq stranded mRNA library is prepared. Sequencing is performed on platforms like Illumina HiSeq4000 or NovaSeq6000 to generate millions of reads per sample. [1]
  • Bioinformatic Analysis: Quality control is performed with tools like FastQC and Qualimap. Reads are aligned to a human genome build (e.g., GRCh38) using HiSat2. Gene abundance is estimated (e.g., with Salmon), and differential expression analysis is conducted using software like DESeq2. [1]

2. In Vitro Proliferation Assay

  • Principle: Measures the anti-proliferative effect of this compound on ER+ breast cancer cell lines. [1]
  • Method: Cells are treated with the compound. Proliferation inhibition is quantified using a fluorescent dye like Sytox Green, which stains dead cells, allowing for live/dead cell counts. [1]

3. Investigation of Visual Effects (Nonclinical)

  • Mass Spectrometry Imaging: Rats are dosed with this compound or control for 7 days. Eyes are collected, and drug distribution in retinal layers is visualized and analyzed using instruments like a MALDI mass spectrometer (RapifleX) and software (Fleximaging, SCiLS Lab). [8]
  • Electroretinography (ERG): Rats are dosed with this compound or control for 7 days. ERGs are performed at baseline, post-dose on Days 1 and 7, and after a washout period. Under dark- and light-adapted conditions, retinal electrical responses (a-waves, b-waves, oscillatory potentials) are recorded in response to light flashes of varying intensities and frequencies to assess functional changes. [8]

Signaling Pathways and Combination Rationale

The strong rationale for combining this compound with CDK4/6 and PI3K/AKT/mTOR inhibitors stems from targeting multiple resistance pathways simultaneously. The diagram below visualizes this strategic approach.

G Combination therapy simultaneously targets ER and key resistance pathways. ER_Signaling Estrogen Receptor (ER) Signaling Cell_Cycle_Progression Cell Cycle Progression ER_Signaling->Cell_Cycle_Progression Cell_Growth_Survival Cell Growth & Survival ER_Signaling->Cell_Growth_Survival CDK4_6_Pathway CDK4/6 - Rb-E2F Pathway CDK4_6_Pathway->Cell_Cycle_Progression PI3K_Pathway PI3K/AKT/mTOR Pathway PI3K_Pathway->Cell_Growth_Survival This compound This compound (Oral SERD) This compound->ER_Signaling Antagonizes & Degrades CDK4_6_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK4_6_Inhibitor->CDK4_6_Pathway Inhibits PI3K_Path_Inhibitor PI3K/AKT/mTOR Inhibitor (e.g., Alpelisib, Capivasertib) PI3K_Path_Inhibitor->PI3K_Pathway Inhibits Endocrine_Resistance Overcoming Endocrine Resistance Cell_Cycle_Progression->Endocrine_Resistance Cell_Growth_Survival->Endocrine_Resistance

The development of this compound exemplifies a modern oncology drug discovery journey, moving from target rationale and PK-optimized design through translational models demonstrating efficacy in resistance settings, to a confirmatory clinical program.

References

Camizestrant selective estrogen receptor degrader SERD

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Preclinical Profile

Camizestrant is designed to overcome the limitations of prior endocrine therapies. Its robust preclinical profile underscores its potential as a backbone for ER-positive breast cancer treatment.

  • Complete ER Antagonism: As a pure antagonist, this compound lacks the tissue-specific agonistic effects associated with older therapies like tamoxifen (a SERM). It effectively inhibits ER signaling even in the presence of constitutively active ESR1 mutations, a common resistance mechanism to aromatase inhibitors [1].
  • Superior ER Degradation: Preclinical studies demonstrate that this compound induces robust and selective ER degradation, leading to significant antiproliferative activity in both ESR1 wild-type and mutant breast cancer models. It has also shown antitumor activity in models resistant to fulvestrant [1].
  • Synergistic Combinations: Research indicates that this compound's antitumor activity is enhanced in combination with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) and agents targeting the PI3K/AKT/mTOR pathway (e.g., capivasertib, alpelisib). This synergy is observed in both treatment-naive and resistant models, independent of PIK3CA mutation status [1].

The following diagram illustrates the core mechanism of action of this compound and its synergistic effects with combination therapies.

G This compound This compound (Oral SERD) ER Estrogen Receptor (ER) This compound->ER Binds & Antagonizes ER_Degradation ER Degradation ER->ER_Degradation Targets for Degradation Tumor_Growth Tumor Growth ER_Degradation->Tumor_Growth Drives Inhibition Inhibition ER_Degradation->Inhibition Leads to Inhibition->Tumor_Growth Suppresses CDK46i CDK4/6 Inhibitor Cell_Cycle Cell Cycle Arrest CDK46i->Cell_Cycle Induces PI3Ki PI3K/AKT/mTORi Survival Blocked Survival Signaling PI3Ki->Survival Induces Cell_Cycle->Tumor_Growth Promotes Cell_Cycle->Inhibition Survival->Tumor_Growth Promotes Survival->Inhibition

This compound degrades the estrogen receptor to suppress tumor growth, with synergistic effects when combined with CDK4/6 or PI3K/AKT/mTOR inhibitors.

Clinical Trial Data and Key Findings

The this compound clinical development program spans from early-phase dose finding to practice-changing Phase III trials.

SERENA-1 (Phase I)

This first-in-human trial established the foundation for later studies [2].

  • Objective: Dose escalation and expansion to determine safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound monotherapy [2].
  • Methodology: Women with ER-positive, HER2-negative advanced breast cancer refractory to therapy received this compound at doses from 25 mg to 450 mg once daily [2].
  • Key Findings:
    • Safety: The safety profile was tolerable. The most common treatment-related adverse events (AEs) were visual effects (photopsia, 56%), bradycardia (44%), fatigue (26%), and nausea (15%). Most AEs were Grade 1-2, with no Grade ≥3 or serious AEs at doses ≤150 mg [2].
    • Efficacy & Dosing: Antitumor activity was observed across all doses in heavily pre-treated patients, including those with prior CDK4/6 inhibitor or fulvestrant exposure, and regardless of ESR1 mutation status or visceral disease. The study established 75 mg, 150 mg, and 300 mg once daily as doses for Phase II evaluation [2].
SERENA-2 (Phase II)

This trial demonstrated superiority over the established SERD, fulvestrant [3].

  • Objective: To compare the efficacy of this compound (75 mg and 150 mg) versus fulvestrant (500 mg) in post-menopausal patients with ER-positive advanced breast cancer previously treated with endocrine therapy [3].
  • Methodology: A randomized, open-label, multicenter trial with a primary endpoint of investigator-assessed Progression-Free Survival (PFS) [3].
  • Key Findings: this compound met its primary endpoint, showing a statistically significant and clinically meaningful improvement in PFS at both 75 mg and 150 mg dose levels compared to fulvestrant. The drug was well-tolerated with a consistent safety profile [3].
SERENA-6 (Phase III)

This practice-changing trial introduced a proactive, ctDNA-guided strategy for managing resistance [4] [5] [6].

  • Objective: To evaluate if switching to this compound + CDK4/6 inhibitor, upon detection of an emergent ESR1 mutation via ctDNA but before radiological progression, improves outcomes compared to continuing with an aromatase inhibitor + CDK4/6 inhibitor [5] [6].
  • Methodology: A global, double-blind, randomized trial. Over 3,200 patients on first-line aromatase inhibitor + CDK4/6 inhibitor were screened with serial ctDNA testing (Guardant360 CDx assay) every 2-3 months. The 315 patients who developed ESR1 mutations were randomized to switch to this compound (75 mg) or continue with their original aromatase inhibitor, while maintaining the same CDK4/6 inhibitor [5] [6] [7].
  • Key Findings: The results below highlight a significant clinical advance.
Outcome Measure This compound + CDK4/6i Aromatase Inhibitor + CDK4/6i Hazard Ratio (HR) P-value
Median PFS (Primary Endpoint) 16.0 months 9.2 months 0.44 (95% CI: 0.31-0.60) p < 0.00001 [6]
24-Month PFS Rate 29.7% 5.4% - - [5]
Time to Deterioration (Quality of Life) 23.0 months 6.4 months 0.53 (95% CI: 0.33-0.82) nominal p < 0.001 [6]
PFS2 (Interim Analysis) - - 0.52 (95% CI: 0.33-0.81) p = 0.0038 [6]
Grade ≥3 Adverse Events 60.0% 45.8% - - [5] [6]
Most Common Grade ≥3 AE (Neutropenia) 54.8% 44.5% - - [5]
Treatment Discontinuation due to AEs 1.3% 1.9% - - [5]

Experimental Protocols from Key Studies

For research and development professionals, the methodologies from pivotal studies are detailed below.

Preclinical Combination Studies (from PMC) [1]
  • Purpose: To evaluate the antitumor efficacy of this compound combined with CDK4/6 or PI3K/AKT/mTOR inhibitors in ER+ breast cancer models, including those with acquired resistance.
  • Cell Proliferation Assay: ER+ breast cancer cell lines were used. Sytox Green live/dead cell count was employed to measure this compound's ability to inhibit proliferation in vitro. Cells were treated in phenol red-free RPMI-1640 medium containing charcoal-stripped FBS.
  • In Vivo PDX Models: Patient-derived xenograft models of ESR1 wild-type and mutant breast cancer were established in mice. Mice were treated with this compound as a monotherapy or in combination with palbociclib, abemaciclib, alpelisib, or capivasertib. Tumor volume was measured regularly to assess antitumor activity.
  • Gene Expression Analysis (RNA-seq): MCF7 and CAMA-1 cells or snap-frozen PDX tissue samples were treated with this compound, fulvestrant, or control for 24 hours. RNA was extracted, and libraries were sequenced on Illumina platforms. Quality control and differential gene expression analysis were performed using tools like FastQC, Qualimap, Salmon, and DESeq2.
SERENA-6 Trial Design (Phase III) [5] [6] [7]
  • Patient Population: Adults with HR-positive, HER2-negative advanced breast cancer, clinically stable after ≥6 months of first-line aromatase inhibitor + CDK4/6 inhibitor.
  • ctDNA Monitoring & Randomization: Plasma was collected for ctDNA analysis (Guardant360 CDx assay) every 8-12 weeks during routine tumor scan visits. Upon confirmation of an emergent ESR1 mutation without radiographic progression, patients were randomized 1:1.
  • Intervention: Double-blind treatment with either This compound 75 mg orally once daily or continued aromatase inhibitor, both with the same CDK4/6 inhibitor.
  • Stratification Factors: Site of metastasis (visceral vs. non-visceral), time from initiation of first-line therapy to randomization (<18 vs. ≥18 months), and type of CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib).
  • Key Assessments:
    • Efficacy: Tumor assessments via CT/MRI every 8 weeks for 18 months, then every 12 weeks. Primary endpoint was Investigator-assessed PFS (RECIST v1.1).
    • Patient-Reported Outcomes: Quality of life was measured using the EORTC QLQ-C30 questionnaire at baseline and throughout treatment.

Future Directions and Conclusion

The development of this compound is ongoing, with research exploring its potential in broader and earlier treatment settings.

  • Earlier Lines of Therapy: The SERENA-4 trial is evaluating this compound in combination with palbociclib versus an aromatase inhibitor with palbociclib from the start of first-line treatment, regardless of ESR1 mutation status. This could potentially simplify treatment by removing the need for initial monitoring [8].
  • Adjuvant Setting: The CAMBRIA-1 and CAMBRIA-2 trials are investigating this compound in the early-stage, post-surgical setting, aiming to prevent recurrence [4] [8].
  • Overall Survival: Data for overall survival from the SERENA-6 trial are still immature and require further follow-up [4] [6] [8].

References

Summary of Clinical Evidence from Key Trials

Author: Smolecule Technical Support Team. Date: February 2026

Camizestrant's development program includes multiple clinical trials. The most impactful recent data comes from the SERENA-6 trial, while earlier-phase trials have established its foundational efficacy and safety profile.

Table 1: Key Clinical Trials for this compound

Trial (Phase) Design & Patient Population Key Efficacy Findings Key Safety Findings

| SERENA-6 (Phase 3) | Compared switching to This compound + CDK4/6i vs. continuing Aromatase Inhibitor + CDK4/6i in 1st-line patients with emergent ESR1 mutations (detected via ctDNA) without radiological progression [1] [2]. | • 56% reduction in risk of disease progression/death (HR 0.44). • Median PFS: 16.0 months vs. 9.2 months (control). • Consistent benefit across all 3 CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) [2]. | Safety profile consistent with known profiles of individual drugs. Most common Grade ≥3 events were hematological (e.g., neutropenia). Discontinuation rates were very low (1-2%) [2]. | | SERENA-2 (Phase 2) | Compared This compound (75 mg, 150 mg) vs. Fulvestrant in post-menopausal women with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy [3]. | • This compound 75 mg significantly improved PFS vs. fulvestrant (HR 0.58). • Benefit was observed in patients with and without ESR1 mutations [3]. | Most common treatment-emergent adverse events across this compound doses were visual disturbances (photopsia), bradycardia, and fatigue. Most were low grade [3]. | | SERENA-1 (Phase 1) | A multi-part, open-label study assessing this compound as a monotherapy and in combination with CDK4/6 inhibitors [4]. | Established the 75 mg dose as the recommended phase 3 dose. Showed antitumor activity in heavily pre-treated patients, including those with prior CDK4/6i and fulvestrant exposure [4]. | this compound was well-tolerated in combination with all three CDK4/6 inhibitors. No clinically meaningful drug-drug interactions were identified [4]. |

Mechanism of Action & Preclinical Profile

As a next-generation oral SERD and complete ER antagonist, this compound's mechanism is distinct from earlier endocrine therapies.

The diagram below illustrates its mechanism of action and key differentiators.

G cluster_0 Standard Endocrine Therapies Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates TumorGrowth Tumor Cell Growth & Survival ER->TumorGrowth ERDegradation ER Degradation ER->ERDegradation Promoted by Antagonism Complete ER Antagonism ER->Antagonism Induced by AI Aromatase Inhibitor (AI) AI->Estrogen Reduces Production SERM SERM (e.g., Tamoxifen) SERM->ER Partial Antagonism (Agonism in some tissues) Fulvestrant Fulvestrant (1st-gen SERD) Fulvestrant->ER Binds, Antagonizes & Degrades (Injectable) This compound This compound (ngSERD) This compound->ER Oral SERD: Binds, Antagonizes & Promotes Degradation

Key differentiators of this compound established in preclinical studies include [5]:

  • Potent and Selective ER Degradation: It achieves robust degradation of the estrogen receptor, minimizing its ability to trigger cancer cell proliferation.
  • Complete ER Antagonism: It acts as a pure antagonist with no agonistic activity in any tissue, unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen.
  • Activity Against Resistance Mutations: It demonstrates robust antitumor activity in models with ESR1 mutations, a key driver of resistance to aromatase inhibitors.
  • Overcoming Fulvestrant Limitations: As an oral drug, it can achieve higher and more consistent exposure than the intramuscular fulvestrant, potentially leading to more complete ER suppression.

Future Research Directions

The clinical development of this compound is ongoing and expanding into earlier stages of breast cancer, aiming to prevent recurrence in high-risk patients.

  • CAMBRIA-1 (NCT05774951): A Phase III trial comparing 5 years of this compound versus standard endocrine therapy in patients with ER+/HER2- early breast cancer who have already completed 2-5 years of adjuvant endocrine therapy without recurrence [6].
  • CAMBRIA-2 (NCT05774951): A Phase III trial comparing 7 years of upfront adjuvant this compound versus standard endocrine therapy, with abemaciclib permitted in both arms for the first 2 years [6].

References

Camizestrant pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties of Camizestrant

This compound is designed as a low molecular weight, low lipophilicity base with good permeability to overcome the historical challenges of oral SERD development [1] [2].

Table 1: Key Non-Clinical and Simulated Human Pharmacokinetic Parameters [1] [2]

Parameter Species-Specific Data (In Vitro) Human Prediction (PBPK Model) & Clinical Observation
Molecular Weight 476.524 g/mol [3] -
Mechanism of Action - Selective Estrogen Receptor α (ERα) degrader and complete antagonist [1] [4]

| Intrinsic Clearance (CLint) | Human hepatocytes: 530 μL/min/g liver Rat: 5900 μL/min/g liver Dog: 5000 μL/min/g liver | Broadly linear PK in humans at pharmacologically relevant doses [1] | | Michaelis Constant (Km) | Human liver microsomes: 1 μM Dog: 0.3 μM Rat: 6 μM | - | | Primary Metabolizing Enzymes | Dog: CYP2D15 | Human: CYP3A4/5 [1] | | Volume of Distribution (Vdss) | 4-19 L/kg in animals (indicating extensive tissue distribution) [1] | - | | Bioavailability | Dose-dependent in dogs (2% to >90%) | High, supported by PBPK model [1] | | Half-life (t1/2) | - | ~20-23 hours, supporting once-daily (QD) dosing [5] | | Time to Cmax (tmax) | - | ~2-4 hours post-dose [5] |

Table 2: Clinical Pharmacokinetic and Safety Profile from SERENA-1 Trial [5] Phase I trial in women with ER+, HER2- advanced breast cancer; doses from 25 mg to 450 mg once daily.

Parameter Observation in Patients
Recommended Phase 2 Doses 75 mg, 150 mg, and 300 mg QD
Safety Profile (Doses ≤150 mg) No treatment-related serious adverse events (SAEs) or Grade ≥3 TRAEs
Most Common Treatment-Related Adverse Events (TRAEs) Visual effects (56%), (sinus) bradycardia (44%), fatigue (26%), nausea (15%) - majority Grade 1/2
Efficacy Context Antitumor activity observed across doses, including in patients with prior CDK4/6i therapy, baseline ESR1 mutations, and visceral metastases

Pharmacodynamic Mechanisms and Efficacy

This compound acts as a pure ERα antagonist and degrader, overcoming key limitations of earlier endocrine therapies [4].

  • Mechanism of Action: As a next-generation oral SERD, this compound competitively binds to the estrogen receptor, inducing a conformational change that results in both antagonism and degradation of the receptor, thereby suppressing ER-driven gene expression and tumor proliferation [4] [3].
  • Overcoming Resistance: It demonstrates robust antiproliferation activity in both ESR1 wild-type and mutant breast cancer models, and remains effective in models resistant to fulvestrant [4].
  • Synergistic Combinations: Preclinical data shows that this compound's antitumor activity is enhanced in combination with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) and agents targeting the PI3K/AKT/mTOR pathway (e.g., alpelisib, everolimus, capivasertib). This synergy helps address acquired resistance to these pathways [4].

Key Experimental Protocols and Methodologies

The following details the core experimental approaches used to generate the PK and PD data.

1. Preclinical ADME and PBPK Modeling [1] [2]

  • In Vitro ADME Studies: Conducted in hepatocytes and liver microsomes from multiple species (human, rat, dog) to determine intrinsic clearance (CLint) and Michaelis-Menten kinetics (Km).
  • Cytochrome P450 Phenotyping: Used chemical inhibitors and recombinant CYP enzymes in human liver microsomes to identify the primary enzymes (CYP3A4/5) responsible for metabolism.
  • PBPK Model Development: A mechanistic PBPK model was built and validated using the integrated in vitro and in vivo data. The model incorporated human-specific physiological parameters to simulate human exposure and confirm linear pharmacokinetics at therapeutic doses, de-risking progression to clinical trials.

2. Preclinical Pharmacodynamic and Efficacy Models [4]

  • Cell Line Studies: Used ER+ breast cancer cell lines (e.g., MCF7, CAMA-1). Cells were treated with this compound, fulvestrant, or controls in phenol red-free medium with charcoal-stripped serum. Key assessments included:
    • Proliferation Assays: Measured using Sytox Green live/dead cell count.
    • Gene Expression Analysis: RNA sequencing (RNA-seq) performed after treatment to evaluate modulation of ER-regulated genes.
  • In Vivo Patient-Derived Xenograft (PDX) Models: PDX models from patients, including those with acquired resistance to fulvestrant and ESR1 mutations, were used to evaluate the antitumor efficacy of this compound as a monotherapy and in combination with other agents.

3. Clinical Drug-Drug Interaction (DDI) Study [6]

  • Protocol: An open-label, fixed-sequence study in healthy postmenopausal female volunteers.
  • Design:
    • Period 1: A single oral dose of this compound alone.
    • Washout: 7-10 days.
    • Period 2 & 3: Itraconazole (a strong CYP3A4 inhibitor) was administered alone and then concomitantly with a single dose of this compound to assess the impact on this compound's pharmacokinetics.

Visualized Workflows and Pathways

The following diagrams illustrate the core experimental workflows and mechanistic pathways for this compound.

frontend Mechanistic ADME and PBPK Modeling Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In Vitro ADME Studies In Vitro ADME Studies - Hepatocyte CLint - Microsomal Km - CYP Phenotyping PBPK Model Development PBPK Model Development - Integrates mechanistic data - Validated with in vivo data In Vitro ADME Studies->PBPK Model Development Human PK Prediction Human PK Prediction - Simulates human exposure - Predicts linear PK PBPK Model Development->Human PK Prediction Phase I Clinical Trial Phase I Clinical Trial - Dose escalation/expansion - PK and safety assessment Human PK Prediction->Phase I Clinical Trial Informs Dosing Clinical PK Data Clinical PK Data - Confirms model predictions - tmax: 2-4h, t1/2: 20-23h Phase I Clinical Trial->Clinical PK Data Model Refinement & Phase 3 Dosing Model Refinement & Phase 3 Dosing Clinical PK Data->Model Refinement & Phase 3 Dosing Feedback Loop

Mechanistic ADME and PBPK modeling workflow from preclinical to clinical phases.

frontend This compound Mechanism and Combination Therapy cluster_mono This compound Monotherapy Action cluster_combo Synergistic Combination Strategies a1 Binds to Estrogen Receptor (ERα) a2 Induces Conformational Change a1->a2 a3 Pure Antagonism & ER Degradation a2->a3 a4 Suppressed ER Signaling & Tumor Growth a3->a4 b3 Enhanced Antitumor Activity & Overcoming Resistance a4->b3 Base Therapy b1 CDK4/6 Inhibitors (e.g., Palbociclib) b1->b3 b2 PI3K/AKT/mTOR Inhibitors (e.g., Alpelisib, Capivasertib) b2->b3

This compound's core mechanism of action and synergistic combination strategies.

Conclusion

This compound represents a significant advancement in oral SERD development, with a favorable pharmacokinetic profile that enables once-daily dosing and a robust pharmacodynamic profile demonstrating efficacy against various forms of endocrine resistance. Its development was de-risked through sophisticated PBPK modeling, and it is now being evaluated in multiple late-stage clinical trials.

References

Camizestrant estrogen receptor degradation pathway

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Camizestrant directly targets the estrogen receptor alpha (ERα) with a dual mechanism. The diagram below illustrates this pathway and the experimental models used to validate it.

G cluster_0 This compound Mechanism of Action cluster_1 Experimental Validation Models AZD9833 This compound (AZD9833) ER_Antagonism 1. Complete ER Antagonism (Blocks AF1 and AF2 domains) AZD9833->ER_Antagonism ER_Degradation 2. ERα Degradation (Proteasome-mediated) AZD9833->ER_Degradation Outcome Disruption of ER-driven signaling and proliferation ER_Antagonism->Outcome InVitro In Vitro Studies (ER+ Cell Lines) ER_Degradation->Outcome Mutations ESR1 Mutant (ESR1m) and Fulvestrant-resistant models InVivo In Vivo Studies (Patient-Derived Xenografts)

As shown above, this compound's mechanism is characterized by:

  • Complete ER Antagonism: It competitively binds to the ligand-binding domain of the ER, completely blocking both Activation Function-1 (AF1) and AF2 domains. This pure antagonism prevents receptor activation, whether by estrogen or constitutive activity from ESR1 mutations [1] [2].
  • ERα Degradation: The binding induces a conformational change in the ER that increases its hydrophobicity and instability, leading to its subsequent degradation via the ubiquitin-proteasome pathway [2]. This degradation depletes cellular levels of the ER protein, permanently disabling the pathway.

Key Preclinical and Clinical Evidence

The efficacy of this mechanism is supported by substantial data, summarized in the following tables.

Table 1: Summary of Key Preclinical Findings for this compound

Study Model Key Findings Significance
ER+ Breast Cancer Cell Lines (e.g., MCF7, CAMA-1) Robust ER degradation, potent antiproliferative activity, and modulation of ER-regulated gene expression [1]. Confirms potent, selective anti-tumor activity in vitro.
ESR1 Mutant (ESR1m) Models Maintained potent ER degradation and antiproliferative activity against constitutively active ER variants [1]. Demonstrates potential to overcome a common mechanism of resistance to aromatase inhibitors.
Fulvestrant-Resistant PDX Models Delivered strong antitumor activity in models resistant to the first-generation SERD fulvestrant [1]. Suggests this compound may have superior efficacy and a broader treatment window.
Combination Studies (with CDK4/6i, PI3Kαi, mTORi, AKTi) Increased antitumor activity in both treatment-naive and resistant models, independent of PI3K pathway mutation status [1]. Supports rational combination strategies to address or preempt resistance.

Table 2: Summary of Key Clinical Trial Data for this compound

Trial (Phase) Patient Population Key Efficacy Results Key Safety Findings
SERENA-1 (Phase I) [3] Women with ER+/HER2- advanced breast cancer, heavily pre-treated. Antitumor activity observed at all doses (25-450 mg), regardless of prior CDK4/6i, fulvestrant, or ESR1 mutation status [3]. Most TRAEs were Grade 1-2. Most common: visual effects (photopsia), bradycardia, fatigue. No Grade 3+ TRAEs at doses ≤150 mg [3].
SERENA-6 (Phase III) [4] [5] 1st-line HR+/HER2- advanced breast cancer with emergent ESR1 mutation on AI + CDK4/6i. PFS: this compound + CDK4/6i reduced risk of progression/death by 56% vs. continuing AI + CDK4/6i (HR 0.44; median PFS 16.0 vs. 9.2 mos) [4]. Safety profile consistent with known profiles of each drug. Higher Grade ≥3 AEs (60% vs 46%) were driven by longer exposure to CDK4/6i. Discontinuation rates were very low (1-2%) [4].
SERENA-2 (Phase II) [5] ER+ locally advanced or metastatic breast cancer post-endocrine therapy. Demonstrated a PFS benefit versus fulvestrant, irrespective of ESR1 mutation status or prior CDK4/6 inhibitor treatment [5]. Information specifically from SERENA-2 not detailed in provided results.

Experimental Protocols from Key Studies

The following workflows detail the core methodologies used to generate the data in the preclinical and clinical studies cited above.

1. In Vitro Gene Expression and Proliferation Analysis

This protocol is used to assess the immediate molecular and cellular effects of this compound, as described in the preclinical study [1].

G Start Cell Culture Seeding Treatment Treatment (1 nM Estradiol + 100 nM SERD for 24h) Start->Treatment Harvest Sample Harvest & RNA Extraction Treatment->Harvest Proliferation_Assay Proliferation Assay (Sytox Green live/dead cell count) Treatment->Proliferation_Assay RNA_Seq RNA Sequencing & Bioinformatic Analysis (Alignment: HiSat2 to GRCh38; DGE: DESeq2) Harvest->RNA_Seq GE_Result Output: Modulation of ER-regulated gene expression RNA_Seq->GE_Result Pro_Result Output: Significant antiproliferation activity Proliferation_Assay->Pro_Result

2. SERENA-6 Phase III Trial ctDNA-Guided Design

This innovative trial design used circulating tumor DNA (ctDNA) to dynamically adjust treatment, representing a shift towards proactive management of resistance [4] [5].

G Step1 Patient Population: On 1st-line AI + CDK4/6i with no radiological progression Step2 Continuous ctDNA Monitoring at routine tumor scan visits Step1->Step2 Yes Decision Emergent ESR1 mutation detected in ctDNA? Step2->Decision Yes Decision->Step1 No Step3 Randomization Decision->Step3 Yes ArmA Arm A: Switch to This compound + CDK4/6i Step3->ArmA ArmB Arm B: Continue AI + CDK4/6i Step3->ArmB Endpoint Primary Endpoint: Investigator-assessed PFS ArmA->Endpoint ArmB->Endpoint

Pharmacokinetics and Drug Properties

This compound was specifically designed to overcome the limitations of the first-generation SERD fulvestrant, which has poor oral bioavailability and requires intramuscular injection [1] [2].

  • ADME Profile: this compound is a low molecular weight, low lipophilicity base with good permeability [6].
  • Human PK Prediction: A physiologically-based pharmacokinetic (PBPK) model was developed using integrated mechanistic data. This model successfully recapitulated non-linear PK observed in dogs and predicted broadly linear PK in humans at pharmacologically relevant doses, which was later confirmed in clinical trials [6].
  • Clinical PK: In the SERENA-1 Phase I trial, this compound was rapidly absorbed, with a median time to maximum concentration of 2-4 hours and an estimated half-life of 20-23 hours, supporting once-daily oral dosing [3].

Current Status and Future Directions

This compound's development program is extensive, investigating its use across the breast cancer continuum:

  • Early-Stage Breast Cancer: The CAMBRIA-1 and CAMBRIA-2 Phase III trials are evaluating this compound as an adjuvant treatment for ER+/HER2-negative early breast cancer at intermediate or high risk of recurrence, comparing it to standard endocrine therapy (aromatase inhibitors or tamoxifen) [7].
  • Regulatory Status: Based on the positive SERENA-6 results, this compound has been granted Breakthrough Therapy Designation (BTD) in the U.S. for use in combination with a CDK4/6 inhibitor in first-line advanced HR-positive breast cancer upon emergence of an ESR1 mutation [4].

References

Camizestrant DrugBank accession DB19218

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Clinical Trial Data

The table below summarizes the core chemical properties and key efficacy data from clinical trials for Camizestrant.

Category Details
Chemical Properties
Generic Name This compound [1]
DB Accession No. DB19218 [1]
Modality Small Molecule [1]
Chemical Formula C24H28F4N6 [1]
Molecular Weight 476.524 g/mol [1]
CAS Registry 2222844-89-3 [1]
Synonyms AZD9833 [1] [2]
Mechanism of Action Next-generation Oral Selective Estrogen Receptor Degrader (SERD) and complete Estrogen Receptor antagonist [3] [2] [4]
Primary Target Estrogen Receptor alpha (ERα/ESR1) [1] [4]
Key Clinical Efficacy (SERENA-2 Phase II Trial) [5] This compound 75 mg vs. Fulvestrant 500 mg
Patient Population ER+/HER2- advanced breast cancer after endocrine therapy
Primary Endpoint: Median PFS (Overall) 7.2 months vs. 3.7 months
Hazard Ratio (HR) - Overall 0.58 (90% CI: 0.41-0.81)
Hazard Ratio (HR) - ESR1 mutant 0.33 (90% CI: 0.18-0.58)
Key Clinical Efficacy (SERENA-6 Phase III Trial) [3] This compound + CDK4/6i vs. Aromatase Inhibitor + CDK4/6i
Patient Population 1st-line HR+/HER2- advanced breast cancer with emergent ESR1 mutations
Primary Endpoint Statistically significant and clinically meaningful improvement in Progression-Free Survival (PFS)

Experimental Protocols & Nonclinical Safety

Some patients in clinical trials experienced mild, transient visual effects. The following diagram and summary detail a nonclinical study designed to investigate this phenomenon [6].

G Animal Model Animal Model Part 1: Retinal Distribution Part 1: Retinal Distribution Animal Model->Part 1: Retinal Distribution Part 2: Functional Impact Part 2: Functional Impact Animal Model->Part 2: Functional Impact Mass Spectrometry Imaging Mass Spectrometry Imaging Part 1: Retinal Distribution->Mass Spectrometry Imaging Result: this compound detected in retinal layers Result: this compound detected in retinal layers Mass Spectrometry Imaging->Result: this compound detected in retinal layers Electroretinography (ERG) Electroretinography (ERG) Part 2: Functional Impact->Electroretinography (ERG) Result: Dose-dependent, reversible changes in retinal response Result: Dose-dependent, reversible changes in retinal response Electroretinography (ERG)->Result: Dose-dependent, reversible changes in retinal response

Experimental workflow for retinal safety study.

Study Objective and Workflow

The investigation aimed to determine if this compound localizes in the eye and affects retinal function, explaining transient visual effects (like photopsia) reported by some patients [6]. The study was conducted in two main parts, as shown in the diagram above.

Detailed Methodology
  • Animal Model: Female Long Evans rats (n = 3-6 per group) [6].
  • Part 1: Retinal Distribution Assessment
    • Protocol: Rats received 75 mg kg⁻¹/day of this compound or control for 7 days [6].
    • Analysis: Eyes were collected 2 hours post-final dose. Retinal cross-sections were analyzed using MALDI mass spectrometry imaging to spatially resolve drug distribution [6].
    • Key Finding: this compound was present in the retina, primarily in the choroid and retinal pigment epithelium (RPE) layers [6].
  • Part 2: Functional Impact via Electroretinography (ERG)
    • Dosing: Rats received this compound (5, 12, 25, or 75 mg kg⁻¹/day) or control for 7 days, followed by a 7-day washout [6].
    • ERG Protocol: Full-field ERGs were recorded at baseline, Days 1 and 7 (90 mins post-dose), and Day 14 (post-washout). Measurements were taken under:
      • Dark-adapted (scotopic) conditions to assess rod pathway function.
      • Light-adapted (photopic) conditions to assess cone pathway function and the rate of light adaptation [6].
    • Key Findings:
      • Dose-dependent Effects: At doses ≥12 mg kg⁻¹/day, this compound significantly reduced dark-adapted b-wave amplitudes and oscillatory potentials, and increased light-adapted b-wave latency [6].
      • Reversibility: All observed effects were fully reversible, returning to baseline after the 7-day washout period [6].
      • Structural Integrity: Ophthalmic examinations showed no structural damage to the retina [6].

Mechanism of Action and Signaling Pathways

The diagram below illustrates how this compound targets and degrades the Estrogen Receptor to inhibit cancer cell growth.

This compound mechanism: antagonizing and degrading estrogen receptor.

This compound is a next-generation oral Selective Estrogen Receptor Degrader (SERD) and a complete ER antagonist [3] [2] [4]. Its mechanism is twofold:

  • Antagonism: It competes with the body's natural estrogen (estradiol, E2) for binding to the Estrogen Receptor alpha (ERα), effectively blocking it [4].
  • Degradation: Upon binding, it induces a conformational change in the receptor that leads to its degradation [1] [4]. This is crucial because it reduces the total number of ER proteins available to drive cancer growth.

This dual action is effective against breast cancer cells driven by ER, including those with acquired ESR1 mutations that confer resistance to other endocrine therapies like aromatase inhibitors [3] [4]. By degrading the ER, this compound removes the engine of cancer growth, overcoming a key resistance mechanism.

Key Insights for Professionals

  • Overcoming Resistance: this compound's potency in degrading ER, including common mutant forms, addresses a critical limitation of earlier therapies like fulvestrant and AIs [3] [4]. Its activity in pre-treated populations and those with ESR1 mutations is a significant differentiator [5].
  • Versatile Combination Potential: Preclinical and clinical data support its use in combination with CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) and targeted agents against the PI3K/AKT/mTOR pathway (e.g., capivasertib), offering strategies to manage complex resistance patterns [3] [4].
  • Manageable Safety Profile: The visual effects observed are characterized as pharmacological, dose-dependent, and fully reversible, with no associated structural damage to the retina. This supports proactive patient communication and management [6].

References

Camizestrant SERENA-6 trial design phase III

Author: Smolecule Technical Support Team. Date: February 2026

Trial Rationale and Objective

The SERENA-6 trial addresses a critical challenge in managing hormone receptor-positive, HER2-negative advanced breast cancer: acquired resistance to first-line endocrine therapy [1].

A key driver of this resistance is the emergence of mutations in the ESR1 gene, which encodes the estrogen receptor. These mutations develop in approximately 30-40% of patients receiving an aromatase inhibitor plus a CDK4/6 inhibitor and are associated with poor outcomes [2] [3]. SERENA-6 investigated a paradigm of proactive intervention by using circulating tumor DNA analysis to detect ESR1 mutations before radiographic disease progression occurs [4]. The primary objective was to determine if switching the endocrine therapy to camizestrant, while continuing the same CDK4/6 inhibitor, could prolong progression-free survival compared to continuing with the original aromatase inhibitor [1].

Trial Design and Methodology

SERENA-6 is a global, double-blind, randomized, placebo-controlled Phase III trial [5]. Its innovative, two-step ctDNA-guided design is outlined in the workflow below.

Serena6TrialDesign SERENA-6 Trial Workflow Start Patients on 1L AI + CDK4/6i for ≥6 months (No Radiographic Progression) Screening Serial ctDNA Monitoring (every 2-3 months with imaging) Start->Screening Decision ESR1 Mutation Detected? Screening->Decision Decision->Screening No, continue monitoring Randomization Randomization (1:1) n=315 Decision->Randomization Yes ArmA Arm A: Switch to This compound + CDK4/6i (n=157) Randomization->ArmA ArmB Arm B: Continue AI + CDK4/6i (n=158) Randomization->ArmB Endpoints Assessment of Primary and Secondary Endpoints ArmA->Endpoints ArmB->Endpoints

Key Eligibility Criteria
  • Patient Population: Adults with histologically confirmed, locally advanced or metastatic HR-positive, HER2-negative breast cancer [5] [6].
  • Prior Therapy: Must have been receiving first-line treatment with an aromatase inhibitor and a CDK4/6 inhibitor for at least 6 months with no evidence of radiographic disease progression [4] [6].
  • Mutation Status: Detection of an emergent ESR1 mutation in ctDNA during screening, without clinical progression [1].
Interventions and Endpoints
  • Experimental Arm: Switch from aromatase inhibitor to oral This compound 75 mg once daily, while continuing the same CDK4/6 inhibitor [6].
  • Control Arm: Continue with the original aromatase inhibitor and CDK4/6 inhibitor regimen [1].
  • Primary Endpoint: Investigator-assessed Progression-Free Survival [1] [5].
  • Key Secondary Endpoints: Overall survival, time to second progression, chemotherapy-free survival, patient-reported outcomes, and safety [1] [2].

Efficacy and Safety Results

Positive results from a planned interim analysis were presented at the 2025 American Society of Clinical Oncology Annual Meeting.

Primary Efficacy Endpoint: Progression-Free Survival [2]

Treatment Arm Median PFS (Months) Hazard Ratio (HR) 95% CI p-value
This compound + CDK4/6 inhibitor (n=155) 16.0 0.44 0.31–0.60 p < 0.00001
Aromatase Inhibitor + CDK4/6 inhibitor (n=155) 9.2

The this compound combination reduced the risk of disease progression or death by 56%. The PFS benefit was consistent across all three CDK4/6 inhibitors and various patient subgroups [2].

Patient-Reported Outcomes (PROs) [7] [6] PROs were a pre-specified secondary endpoint, assessed using EORTC QLQ-C30 and QLQ-BR23 questionnaires.

Domain Median Time to Deterioration (Months) Hazard Ratio (HR) 95% CI
Global Health Status/QoL 23.0 vs 6.4 0.53 0.33–0.82
Pain 16.6 vs 6.5 0.57 0.37–0.86
Physical Functioning 23.0 vs 15.7 0.74 0.44–1.24
Emotional Functioning Not Reached 0.51 0.29–0.87

PRO data showed that switching to this compound significantly delayed the deterioration of global health status and key cancer-related symptoms, supporting the clinical benefit of early intervention [2] [7].

Safety Profile [2]

  • The safety profile was consistent with the known profiles of each drug. The most common Grade ≥3 adverse events were hematological, typical of CDK4/6 inhibitors.
  • A unique, low-grade adverse event of photopsia was associated with this compound. This was described as brief, reversible flashes of light in peripheral vision, did not impact daily activities or visual acuity, and led to very low discontinuation rates [2] [4].

Experimental Protocol: ctDNA Monitoring

The trial's innovative methodology for detecting molecular resistance is a key component for researchers to consider.

  • Assay Principle: The trial used a circulating tumor DNA-guided approach to detect the emergence of ESR1 mutations in plasma [2] [5]. This "liquid biopsy" technique provides a non-invasive method for monitoring molecular progression.
  • Sample Collection: Blood samples for ctDNA analysis were collected serially, typically aligned with routine radiographic tumor assessment visits [4] [3].
  • Testing Frequency: In the trial, ctDNA was monitored approximately every 2 to 3 months while patients were on first-line therapy [3]. This frequency was practical and effective for identifying emerging mutations in a timely manner.
  • Actionable Threshold: Upon detection of one or more ESR1 mutations in the absence of radiographic progression, a patient became eligible for randomization [1] [3]. The benefit of this compound was observed across all ESR1 mutation types [3].

Key Insights and Future Directions

The SERENA-6 trial successfully establishes a new paradigm in breast cancer management. It demonstrates that proactive monitoring for resistance mutations and early therapeutic intervention before clinical progression can significantly improve patient outcomes [4] [3].

Based on these results, this compound in combination with a CDK4/6 inhibitor has been granted Breakthrough Therapy Designation by the US FDA for this indication [2]. The trial will continue to assess key secondary endpoints, including overall survival. Future research may explore applying this "switch" paradigm to other emergent resistance mechanisms, such as PIK3CA mutations [3].

References

Comprehensive Application Notes and Protocols for ESR1 Mutation Detection in Metastatic Breast Cancer via ctDNA Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ESR1 Mutations and Clinical Relevance

ESR1 mutations represent a major mechanism of acquired resistance to endocrine therapy in estrogen receptor-positive (ER+) metastatic breast cancer (MBC). These mutations occur primarily in the ligand-binding domain (LBD) of the estrogen receptor gene, with hotspot mutations at amino acid positions 536, 537, and 538 being most clinically relevant. ESR1 mutations are rarely detected in primary breast cancer but are enriched in approximately 20-35% of ER+ MBC patients following aromatase inhibitor (AI) therapy, where they drive estrogen-independent ER activation and confer resistance to endocrine treatments [1] [2].

Technical Methodologies for ESR1 Mutation Detection

Sample Collection and Pre-analytical Processing

Table 1: Blood Collection Protocols for ctDNA Analysis

Parameter Standard Protocol Alternative Protocol Key Considerations
Blood Collection Tube CellSave tubes (Menarini) EDTA tubes (process within 2h) Streck cell-free DNA preservative tubes enable room temperature shipping [2]
Minimum Blood Volume 10 mL (recommended) 7.5 mL (minimum) Higher volumes improve DNA yield; 6-8mL may be insufficient for some NGS assays [3]
Centrifugation 1800×g for 10 min at 4°C, then 16,000×g for 10 min 300g for 10 min, then 1800g for 10 min, then 15,000g for 20 min Remove cellular contamination completely to prevent genomic DNA contamination [1] [4]
Plasma Storage -80°C in 1 mL aliquots -80°C without aliquoting Avoid repeated freeze-thaw cycles; storage at -20°C not recommended [4]
ctDNA Extraction and Quantification

Extraction Methodology: Use the Circulating Nucleic Acid kit (Qiagen, Cat# 55114) according to manufacturer's protocol with the following modifications: digest plasma in 100μL proteinase K buffer for 10 minutes at 37°C prior to purification [1]. For input volume, process 2 mL of plasma per extraction to maximize yield.

Quantification and Quality Control:

  • Quantify purified ctDNA using PicoGreen fluorescence assay with lambda DNA standards [1]
  • Assess preanalytical parameters using the Liquid IQ Panel with MALDI-TOF-based MassARRAY System [4]
  • Determine amplifiable ctDNA copies to calculate optimal input for downstream applications
  • Typical yields range from 0-100 ng/mL in healthy individuals to >1000 ng/mL in cancer patients [5]
Detection Platforms and Their Performance Characteristics

Table 2: Performance Comparison of ESR1 Mutation Detection Methods

Methodology Limit of Detection Key Advantages Limitations Best Applications
ddPCR 0.001% theoretical (0.01% practical) [6] Ultra-high sensitivity; absolute quantification; cost-effective Limited to known hotspots; low multiplexing capability Serial monitoring of known ESR1 hotspots; minimal residual disease detection
LNA-Clamp ddPCR 0.003% [6] Enhanced sensitivity via wild-type suppression; detects rare mutations Requires specialized LNA probes; optimization intensive Detection of minor clones (<0.1% VAF) in primary tumors [6]
Targeted NGS Panels 0.1-0.2% [7] [5] Broader genomic coverage; detects novel mutations Higher cost; complex bioinformatics; longer turnaround Comprehensive profiling; heterogeneous mutation detection
dPCR-SEQ 1.6% MAF threshold [3] Combines dPCR enrichment with NGS breadth; cost-effective (~$300/sample) Moderate sensitivity; requires 10ng input DNA Research settings monitoring multiple genes simultaneously

Detailed Experimental Protocols

LNA-Clamp ddPCR for Ultra-Sensitive ESR1 Mutation Detection

Principle: Locked Nucleic Acid (LNA) probes specifically bind wild-type ESR1 sequences during PCR, suppressing their amplification while allowing mutant allele amplification, thereby enhancing detection sensitivity for rare mutations [6].

Reagents and Equipment:

  • QX200 Droplet Digital PCR System (Bio-Rad Laboratories)
  • ddPCR Supermix (Bio-Rad)
  • Custom LNA oligos targeting ESR1 wild-type sequences (Ajinomoto Bio Pharma)
  • ESR1 mutation-specific probes and primers

Protocol Workflow:

  • Reverse Transcription: Extract mRNA from fresh-frozen tissues using RNeasy Mini Kit (Qiagen). Reverse transcribe to cDNA using ReverTra Ace qPCR RT Kit (TOYOBO) [6].
  • Reaction Setup: Prepare 20μL reactions containing:
    • 8.6μL template cDNA
    • 10μL ddPCR Supermix
    • 0.9μM forward and reverse primers
    • 0.9μM specific LNA oligo
    • 0.25μM wild-type and mutant probes (Y537S or D538G)
  • Droplet Generation: Load 20μL PCR reaction with 67μL droplet generation oil into cartridge.
  • Thermal Cycling:
    • 1 cycle: 95°C for 10 minutes
    • 40 cycles: 94°C for 30 seconds, 60°C for 60 seconds, 72°C for 30 seconds
    • 1 cycle: 98°C for 10 minutes
    • Hold at 4°C
  • Droplet Reading and Analysis: Use QX200 Droplet Reader and QuantaSoft software (Bio-Rad) for mutation calling [6].
dPCR-SEQ Workflow for Multigene Monitoring

Principle: This hybrid approach combines digital PCR-based target enrichment with next-generation sequencing, enabling cost-effective monitoring of multiple genes simultaneously with improved sensitivity over standard NGS [3].

workflow dPCR-SEQ Workflow for ESR1 Mutation Detection Plasma_Collection Plasma_Collection DNA_Extraction DNA_Extraction Plasma_Collection->DNA_Extraction Multiplex_dPCR Multiplex_dPCR DNA_Extraction->Multiplex_dPCR Library_Prep Library_Prep Multiplex_dPCR->Library_Prep NGS_Sequencing NGS_Sequencing Library_Prep->NGS_Sequencing Variant_Calling Variant_Calling NGS_Sequencing->Variant_Calling Data_Analysis Data_Analysis Variant_Calling->Data_Analysis

Detailed Procedure:

  • Primer Design: Design custom primers for multiplexed amplification of ESR1 and TP53 coding regions plus PIK3CA hotspot mutations (amplicons <120bp to accommodate fragmented ctDNA) [3].
  • Target Enrichment: Use Raindance Thunderbolts OpenSource platform for dPCR-based target enrichment with the following conditions:
    • Input: ≥10ng plasma DNA
    • Reaction setup: 2X TaqMan Genotyping Master Mix
    • LNA-modified DNA oligonucleotide probes (IDT) 5′ end-labeled with TET or FAM
  • Library Preparation and Sequencing:
    • Multiplex up to 16 samples on MiSeq 2×150bp v3 chip
    • Target mean read depth >3000×
    • Sequence with 2×150bp paired-end reads
  • Bioinformatic Analysis:
    • Demultiplex FASTQ files
    • Align to human reference genome (hg19)
    • Calculate mutant allele fraction (MAF) as percentage of variant alleles relative to total sequenced alleles
    • Apply MAF threshold of 1.6% to eliminate false positives [3]
Targeted NGS Using Hybrid Capture Panels

Library Construction: Use KAPA Hyper DNA Library Prep Kit in 96-well plates with mixes for end repair, dA addition, and ligation. Perform dual-indexed sequencing library amplification for 4-7 cycles [1].

Hybrid Capture: Utilize biotinylated bait oligonucleotides to enrich for target regions (e.g., ~125kb for CAPP-Seq or ~500kb for Guardant360). This approach can identify tumoral variant allele frequencies down to ~0.02% at 96% specificity [7].

Sequencing and Analysis: Perform sequencing using Illumina HiSeq Technology with:

  • Minimum coverage: 3000× for ctDNA applications
  • Unique molecular identifiers (UMIs) to correct for PCR errors
  • Synchronous white blood cell DNA profiling to exclude clonal hematopoiesis of indeterminate potential (CHIP) [7]

Data Interpretation and Analytical Considerations

Key ESR1 Mutations and Their Frequencies

The most prevalent ESR1 mutations occur in the ligand-binding domain, with D538G and Y537S/N/C accounting for the majority of clinically relevant variants. Research shows Y537S was detected in 5 patients, Y537N in 1, D538G in 2, and E380Q in 2 in one cohort [1]. Additionally, polyclonal ESR1 mutations were observed in 21% of ESR1 mutant patients, with the remainder showing monoclonal patterns [2].

Concordance with Tissue Biopsies and Clinical Validation

Studies demonstrate high concordance between plasma ctDNA and tissue biopsies for ESR1 mutation detection. One study reported 97% agreement between tumor DNA and ctDNA analysis (Kappa 0.84, 95% CI 0.53-1.00) with 75% sensitivity and 100% specificity [2]. Another study found mutation profiles were highly concordant between plasma and paired tissue samples (r=0.96, P<0.0001) [1].

Dynamic Monitoring and Clinical Correlation

Longitudinal monitoring of ESR1 mutation allele frequency demonstrates clinical utility for predicting therapeutic response. The median time from AI initiation to ESR1 mutation detection was 39 months (95% CI 21.32-57.57) [1]. Changes in ESR1 mutant allele frequency often show discordant dynamics compared to other mutations (e.g., PIK3CA, TP53), reflecting tumor heterogeneity and differential treatment responses [3].

Troubleshooting and Quality Control

Common Challenges:

  • Low ctDNA yield: Increase blood collection volume to 10mL; ensure rapid processing (<2h for EDTA tubes)
  • False positives from CHIP: Always sequence matched white blood cell DNA to exclude hematopoietic mutations [7]
  • Insufficient sensitivity: For detection of very low frequency mutations (<0.1%), implement LNA-clamp methods or increase sequencing depth
  • Preanalytical variability: Standardize blood collection, processing, and storage protocols across collection sites

Quality Control Metrics:

  • DNA quantification: Use fluorometric methods rather than spectrophotometry for accurate ctDNA measurement
  • Fragment size analysis: Verify ctDNA fragment size distribution (peak ~167bp)
  • Input requirements: Ensure minimum of 10ng ctDNA for NGS-based methods
  • Positive controls: Include synthetic mutant controls (gBlocks, IDT) in each run [3]

Conclusion

ctDNA analysis for ESR1 mutations provides a non-invasive, real-time approach for monitoring therapeutic resistance and tumor evolution in ER+ metastatic breast cancer. The protocols detailed here enable robust detection of ESR1 mutations across various sensitivity requirements and clinical scenarios. As ESR1 mutation testing becomes increasingly integrated into clinical trial design and treatment decision-making, standardized methodologies and interpretive frameworks will be essential for optimizing patient outcomes.

References

Comprehensive Application Notes and Protocols: Camizestrant in Combination with CDK4/6 Inhibitors for HR+/HER2- Advanced Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Estrogen receptor-positive, HER2-negative breast cancer represents the most common subtype of breast cancer, accounting for approximately 68-75% of all cases. The current standard of care for advanced HR+/HER2- breast cancer involves endocrine therapy combined with CDK4/6 inhibitors, which has transformed first-line treatment outcomes. However, resistance to these therapies remains a significant clinical challenge, primarily driven by ESR1 mutations that emerge during treatment and confer resistance to aromatase inhibitors. Camizestrant is a next-generation oral selective estrogen receptor degrader (SERD) and complete estrogen receptor antagonist that demonstrates potent ER degradation with no evidence of agonism, maintaining robust antitumor effects in both ESR1 wild-type and mutant models.

The cyclin D-CDK4/6-retinoblastoma (Rb) pathway represents a crucial therapeutic target in HR+ breast cancer, with CDK4/6 serving as key regulators of the G1-S cell cycle checkpoint. CDK4/6 inhibitors function by binding to CDK4/6, preventing the formation of active CDK4/6-cyclin D complexes, thereby inducing complete Rb dephosphorylation and subsequent G1 cell cycle arrest. Beyond their direct cell cycle effects, CDK4/6 inhibitors significantly modulate tumor immunity by enhancing antigen presentation mechanisms, upregulating PD-L1 expression, and promoting tumor cytotoxic T-cell-mediated clearance, providing strong rationale for combination approaches.

Clinical Trial Designs and Methodologies

SERENA-1 Trial Structure

SERENA-1 (NCT03616587) is a multipart, phase I, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound both as monotherapy and in combination with targeted agents in women with ER+, HER2- advanced breast cancer. The trial employed a dose-escalation and expansion format with sequential enrollment across various combination cohorts. Key methodological aspects included:

  • Patient Population: The study enrolled pre- or postmenopausal women with metastatic or recurrent ER+, HER2- adenocarcinoma of the breast who had received prior treatment with ≥1 endocrine therapy but ≤2 lines of chemotherapy in the advanced/metastatic setting. Prior treatment with CDK4/6 inhibitors was permitted, reflecting a clinically relevant, heavily pretreated population.

  • Study Arms and Dosing: Patients received oral once-daily this compound at 75 or 150 mg plus abemaciclib; this compound at 75, 150, or 300 mg plus palbociclib; or this compound 75 mg plus ribociclib at 400 or 600 mg. All CDK4/6 inhibitors were administered according to their regional labels, except ribociclib, where both early (400 mg) and advanced (600 mg) disease doses were evaluated.

  • Assessment Methods: Safety assessments included monitoring of treatment-emergent adverse events, clinical laboratory evaluations, vital signs, and electrocardiograms. Efficacy was assessed via radiographic imaging per RECIST v1.1. Pharmacokinetic sampling was performed to characterize this compound and CDK4/6 inhibitor exposure, and circulating tumor DNA was collected to monitor ESR1 mutation dynamics.

SERENA-6 Trial Innovation

SERENA-6 (NCT04964934) represents a groundbreaking phase III, double-blind, registrational trial that introduced a novel ctDNA-guided approach to detect emerging endocrine resistance and inform therapy switching before radiographic disease progression. This innovative methodology included:

  • Screening Phase: 3,256 patients with HR+/HER2- advanced breast cancer receiving first-line aromatase inhibitor plus CDK4/6 inhibitor therapy underwent circulating tumor DNA monitoring every 2-3 months using liquid biopsies to detect emergent ESR1 mutations without radiographic progression.

  • Randomization: Upon detection of ESR1 mutations, 315 patients were randomized to either switch from aromatase inhibitor to this compound while continuing the same CDK4/6 inhibitor, or to continue the original aromatase inhibitor plus CDK4/6 inhibitor regimen. Both arms incorporated placebos to maintain blinding.

  • Endpoint Assessment: The primary endpoint was investigator-assessed progression-free survival per RECIST v1.1. Key secondary endpoints included time to second progression, overall survival, quality of life measures, and safety assessments.

Table: SERENA-6 Trial Patient Disposition and Screening Outcomes

Parameter Value
Total Screened Population 3,256 patients
ESR1 Mutations Detected 315 patients (9.7%)
Randomization Completion 315 patients
Common CDK4/6 Inhibitors Used Palbociclib, Ribociclib, Abemaciclib
Screening Methodology Liquid biopsy every 2-3 months
Primary Endpoint Progression-free survival

Safety and Tolerability Profiles

Adverse Event Management

The safety analysis from SERENA-1 demonstrated that this compound in combination with CDK4/6 inhibitors exhibited a manageable safety profile with adverse events consistent with the known profiles of each agent. The most common treatment-emergent adverse events for this compound 75 mg (the phase III dose) in combination with each CDK4/6 inhibitor were characterized by distinct profiles:

  • This compound plus Abemaciclib: Diarrhea was the predominant adverse event, occurring in 87.5% of patients, consistent with the known gastrointestinal profile of abemaciclib.

  • This compound plus Palbociclib: Neutropenia represented the most frequent hematologic toxicity, occurring in 80% of patients, aligning with the established safety profile of palbociclib.

  • This compound plus Ribociclib: Neutropenia incidence was dose-dependent, occurring in 32.1% at 400 mg and 53.1% at 600 mg doses, consistent with ribociclib's known hematological effects.

The This compound pharmacokinetic profile was consistent across combinations, with a median Tmax of approximately 4 hours postdose and an estimated half-life of 9.5 to 17 hours. No clinically meaningful drug-drug interactions were observed, supporting the pharmacological compatibility of these combinations.

Quality of Life and Visual Symptoms

A specialized analysis from SERENA-6 focused on visual symptoms associated with this compound treatment, assessed using the Visual Symptom Assessment Questionnaire. This patient-reported outcome measure revealed that visual effects (primarily photopsia, reported as brief flashes of light in the peripheral vision) were generally mild and manageable:

  • Timing and Duration: Visual effects typically lasted <1 minute per episode, occurred mostly in the morning or evening, and were infrequent (≤3 days per week).

  • Impact on Daily Living: Patients reported that visual effects caused no or low degree of bother and had minimal impact on activities of daily living.

  • Adherence Impact: Despite these visual symptoms, discontinuation rates due to adverse events were very low in both SERENA-1 and SERENA-6 trials (approximately 1-2%), indicating overall tolerability and manageable side effect profile.

Table: Comparative Safety Profiles Across CDK4/6 Inhibitor Combinations

Parameter Abemaciclib Combination Palbociclib Combination Ribociclib Combination
Most Common TEAE Diarrhea (87.5%) Neutropenia (80%) Neutropenia (32.1-53.1%)
This compound Tmax ~4 hours ~4 hours ~4 hours
This compound Half-life 9.5-17 hours 9.5-17 hours 9.5-17 hours

| Grade 3+ Hematological AEs | Neutropenia: 45% Anemia: 5% Leukopenia: 10% | Similar profile | Similar profile | | Drug-Drug Interactions | None clinically meaningful | None clinically meaningful | None clinically meaningful |

Efficacy Outcomes and Biomarker Analysis

Antitumor Activity in Heavily Pretreated Populations

In the SERENA-1 trial, this compound combined with CDK4/6 inhibitors demonstrated encouraging clinical activity in a heavily pretreated population. Patients had received a median of 2 prior regimens (range: 0-7) for advanced disease, with 83% having received prior CDK4/6 inhibitor and 59% prior fulvestrant, representing a challenging clinical population with multiple prior exposures to advanced therapies. The efficacy outcomes included:

  • Clinical Benefit Rate: The 24-week clinical benefit rate (CBR24) across all combinations was 49.5%, indicating meaningful disease control despite extensive prior therapy.

  • Progression-Free Survival: The median progression-free survival was 7.4 months (95% confidence interval: 5.3-9.3), with antitumor activity observed across all combinations and regardless of prior CDK4/6 inhibitor or fulvestrant exposure.

  • Biomarker Activity: Antitumor activity was demonstrated in patients with and without ESR1 mutations, supporting the potential utility of this compound across diverse resistance mechanisms.

First-Line ESR1 Mutation-Directed Therapy

The SERENA-6 trial demonstrated groundbreaking efficacy for the ctDNA-guided early switch approach in patients developing ESR1 mutations during first-line therapy:

  • Progression-Free Survival: Switching to this compound plus CDK4/6 inhibitor resulted in a median PFS of 16.0 months compared to 9.2 months with continuing aromatase inhibitor plus CDK4/6 inhibitor, representing a 56% reduction in the risk of disease progression or death.

  • Consistency Across Subgroups: The PFS benefit was consistent across all CDK4/6 inhibitors and clinically relevant subgroups, including analysis by age, race, region, time of ESR1 mutation detection, and type of ESR1 mutation.

  • Quality of Life Outcomes: this compound combination significantly delayed time to deterioration in global health status and quality of life, with a median time to deterioration of 23.0 months versus 6.4 months with aromatase inhibitor combination.

Molecular Mechanisms and Signaling Pathways

The therapeutic efficacy of this compound combined with CDK4/6 inhibitors arises from coordinated targeting of complementary signaling pathways that drive HR+ breast cancer progression and resistance.

CDK4/6-Rb-E2F Signaling Axis

The CDK4/6-Rb-E2F pathway represents the fundamental molecular circuitry regulating the G1-S cell cycle transition. In normal cellular physiology, cyclin D-CDK4/6 complexes sequentially phosphorylate the retinoblastoma protein, leading to release of E2F transcription factors that activate genes required for S-phase entry and DNA replication. HR+ breast cancer frequently exhibits dysregulation of this pathway through cyclin D1 amplification or CDK4/6 overexpression, creating therapeutic vulnerability. CDK4/6 inhibitors induce complete Rb dephosphorylation, resulting in E2F sequestration and subsequent G1 cell cycle arrest. The coordinated targeting of ER signaling with this compound and cell cycle progression with CDK4/6 inhibitors creates a dual mechanism that addresses both hormonal drivers and proliferative signals in HR+ breast cancer.

G GrowthFactors Growth Factors & Estrogen CyclinD1 Cyclin D1 Expression GrowthFactors->CyclinD1 ER Estrogen Receptor GrowthFactors->ER Complex Cyclin D-CDK4/6 Complex CyclinD1->Complex CDK46 CDK4/6 CDK46->Complex pRb Phosphorylated Rb Protein Complex->pRb Phosphorylates E2F E2F Release pRb->E2F Releases SPhase S-Phase Entry & Proliferation E2F->SPhase This compound This compound This compound->ER Binds & Degrades ERDegradation ER Degradation This compound->ERDegradation CDK4i CDK4/6 Inhibitors CDK4i->Complex Inhibits ER->CyclinD1 Stimulates ERDegradation->CyclinD1 Reduces

Diagram 1: Molecular signaling pathways targeted by this compound and CDK4/6 inhibitors in HR+ breast cancer, showing the interplay between ER signaling and cell cycle regulation.

ESR1 Mutation Biology and Resistance Mechanisms

ESR1 mutations represent a key resistance mechanism to aromatase inhibitor therapy, emerging in approximately 40% of patients receiving first-line aromatase inhibitor plus CDK4/6 inhibitor therapy. These mutations primarily occur in the ligand-binding domain of the estrogen receptor gene, rendering estrogen receptors constitutively active in a ligand-independent manner. This constitutive activation leads to continued ER signaling despite aromatase inhibition, driving disease progression. This compound effectively targets both wild-type and mutant ESR1, maintaining potent ER degradation and antagonism even in the presence of common mutations such as Y537S and D538G. The combination with CDK4/6 inhibitors provides comprehensive suppression of both the driver oncogenic pathway and the cell cycle machinery.

Experimental Protocols and Methodologies

Circulating Tumor DNA Analysis Protocol

The ctDNA monitoring methodology employed in SERENA-6 represents a state-of-the-art approach for real-time detection of resistance mechanisms:

  • Sample Collection: Blood samples (10 mL in cell-free DNA collection tubes) collected every 2-3 months during first-line treatment, with processing within 96 hours of collection.

  • Plasma Separation: Centrifugation at 1600 × g for 20 minutes at 4°C to separate plasma, followed by a second centrifugation at 16,000 × g for 10 minutes to remove residual cells.

  • DNA Extraction: Cell-free DNA extraction using validated commercial kits (e.g., QIAamp Circulating Nucleic Acid Kit) with elution in 50-100 μL of TE buffer.

  • ESR1 Mutation Analysis: Utilization of digital droplet PCR or next-generation sequencing panels targeting ESR1 mutations (including Y537S, D538G, E380Q, etc.) with sensitivity thresholds of 0.1% variant allele frequency.

  • Data Interpretation: Mutation calling based on established variant allele frequency thresholds with confirmatory testing for positive results.

Patient-Derived Organoid Screening

The co-clinical trial approach described in provides a robust methodology for evaluating combination therapies in biologically relevant models:

  • Organoid Establishment: Malignant effusions or biopsy specimens obtained from patients with HR+/HER2- advanced breast cancer progressing on CDK4/6 inhibitor plus endocrine therapy, processed within 2 hours of collection.

  • Culture Conditions: Digestion with collagenase/hyaluronidase, embedding in Basement Membrane Extract matrix, and culture in advanced DMEM/F12 medium supplemented with growth factors, estrogen, and progesterone.

  • Drug Screening: Organoids treated with this compound (1 nM-10 μM), CDK4/6 inhibitors (1 nM-10 μM), and FGFR inhibitors (where applicable) in single agents and combinations for 7-14 days.

  • Viability Assessment: Cell Titer-Glo 3D viability assays performed according to manufacturer protocols, with luminescence measurement and IC50 calculation using nonlinear regression analysis.

  • Biomarker Correlation: Genetic characterization of organoids via whole-exome sequencing and RNA sequencing correlated with drug response patterns.

Pharmacokinetic Assessment Protocol

Comprehensive pharmacokinetic characterization of this compound in combination with CDK4/6 inhibitors:

  • Sample Collection: Serial blood samples collected pre-dose and at 0.5, 1, 2, 4, 6, 8, 10, and 24 hours post-dose during steady-state conditions.

  • Bioanalytical Method: Liquid chromatography with tandem mass spectrometry detection using validated methods with lower limits of quantification of 1 ng/mL for this compound and each CDK4/6 inhibitor.

  • Parameter Calculation: Non-compartmental analysis to determine Cmax, Tmax, AUC0-24, trough concentration (Ctrough), and apparent elimination half-life.

  • Drug-Drug Interaction Assessment: Comparison of pharmacokinetic parameters between combination therapy and historical monotherapy data, with geometric mean ratios and 90% confidence intervals calculated for Cmax and AUC0-24.

Table: Key Pharmacokinetic Parameters of this compound in Combination with CDK4/6 Inhibitors

Parameter This compound + Abemaciclib This compound + Palbociclib This compound + Ribociclib
Tmax (hours) ~4 ~4 ~4
Half-life (hours) 9.5-17 9.5-17 9.5-17
Cmax (ng/mL) Data not specified Data not specified Data not specified
AUC0-24 (h·ng/mL) Data not specified Data not specified Data not specified
Drug Interaction Potential None clinically meaningful None clinically meaningful None clinically meaningful

Conclusion and Future Directions

The comprehensive data from SERENA-1 and SERENA-3 trials establish This compound combined with CDK4/6 inhibitors as a promising therapeutic approach for HR+/HER2- advanced breast cancer, particularly in the context of emerging ESR1 mutations. The innovative methodology of ctDNA-guided therapy switching represents a paradigm shift in oncology drug development, enabling preemptive targeting of resistance mechanisms before radiographic progression. The consistent efficacy across all three globally approved CDK4/6 inhibitors, manageable safety profile, and significant quality of life preservation support the potential of this compound as a new endocrine therapy backbone in HR+ breast cancer.

Future research directions should focus on optimizing combination sequences, identifying predictive biomarkers beyond ESR1 mutations, and exploring earlier disease settings. Additionally, combination strategies with other targeted agents such as FGFR inhibitors in selected populations may address heterogeneous resistance patterns. The methodological frameworks established in these trials provide robust templates for future drug development programs targeting evolving resistance mechanisms in oncology.

Introduction to ctDNA Biology and Clinical Utility

Author: Smolecule Technical Support Team. Date: February 2026

Circulating tumor DNA (ctDNA) refers to fragmented DNA released into the bloodstream by tumor cells through apoptosis, necrosis, or active release [1] [2]. These fragments carry tumor-specific genetic and epigenetic alterations, making them valuable biomarkers for cancer management. ctDNA constitutes a variable fraction of total cell-free DNA (cfDNA), ranging from less than 0.1% in early-stage cancers to over 90% in advanced disease [3]. A key characteristic is its short half-life, estimated between 16 minutes and 2.5 hours, enabling real-time monitoring of tumor dynamics [3] [2].

Liquid biopsy overcomes critical limitations of traditional tissue biopsies, including invasive sampling procedures, inability to capture tumor heterogeneity, and infeasibility for frequent serial monitoring [3] [1]. The minimally invasive nature of blood collection allows for repeated sampling, providing a dynamic view of tumor evolution and treatment response that is more representative of the entire disease burden than a single tissue sample [4].

Clinical Applications in Precision Oncology

Detection of Molecular Residual Disease (MRD)

The most promising application of ctDNA is detecting MRD after curative-intent therapy. Post-treatment ctDNA positivity is a strong predictor of imminent clinical recurrence, often identifying patients with residual disease months to years before radiographic or clinical evidence appears [3] [5]. This lead time creates a critical window for therapeutic intervention. For example, in colorectal cancer, longitudinal ctDNA monitoring during and after adjuvant chemotherapy proved significantly faster and more reliable than carcinoembryonic antigen (CEA) testing and imaging for identifying molecular relapse [5].

Therapy Selection and Genotyping

ctDNA analysis enables noninvasive identification of actionable mutations for targeted therapy selection, particularly when tissue is unavailable or insufficient [4] [2]. In advanced non-small cell lung cancer (NSCLC), ctDNA testing can identify EGFR T790M resistance mutations, guiding subsequent treatment with third-generation EGFR inhibitors without the need for repeated tissue biopsies [5]. This approach captures a more comprehensive genomic profile by representing both primary and metastatic sites [3].

Monitoring Treatment Response and Resistance

Serial ctDNA monitoring provides an early and accurate assessment of treatment efficacy. A decline in ctDNA levels often correlates with therapeutic response and can predict radiographic shrinkage more accurately than follow-up imaging [5]. Conversely, rising ctDNA levels or emergence of resistance mutations can signal treatment failure weeks before clinical progression, allowing for timely therapy modification [3] [5].

Clinical Trial Endpoints and Drug Development

Regulatory agencies recognize ctDNA's potential as a biomarker in clinical trials. The FDA's 2024 guidance supports using ctDNA for MRD assessment in early-stage solid tumor drug development [6]. ctDNA-based endpoints, such as molecular response (significant ctDNA reduction) and clearance, are increasingly incorporated into trial designs to accelerate drug evaluation and approval [3] [6].

Technical Protocols and Methodologies

Pre-analytical Phase: Blood Collection and Processing

Proper sample handling is crucial for reliable ctDNA analysis due to its low concentration and rapid degradation.

  • Blood Collection: Collect 20-30 mL of peripheral blood (2×10 mL tubes) using butterfly needles to minimize cell lysis. Draw blood into specialized blood collection tubes (BCTs) containing cell-stabilizing preservatives (e.g., Streck cfDNA BCT, PAXgene Blood ccfDNA tubes) that prevent white blood cell lysis and release of wild-type DNA, allowing sample stability for up to 7 days at room temperature [7]. If using standard EDTA tubes, process plasma within 2-6 hours of collection [7].
  • Plasma Processing: Perform two-step centrifugation: initial centrifugation at 800-1600×g for 10-20 minutes at 4°C to separate plasma from cells, followed by a second centrifugation of the supernatant at 16,000×g for 10 minutes at 4°C to remove remaining cellular debris and platelets [7]. Aliquot plasma and store at -80°C to prevent DNA degradation.
  • cfDNA Extraction: Extract cfDNA from 1-5 mL of plasma using commercial silica-membrane column kits or magnetic bead-based methods optimized for low DNA concentrations. Quantify DNA yield using fluorometry, with expected yields of 5-10 ng cfDNA per mL of plasma from cancer patients [2].

The workflow for the ctDNA testing process is as follows:

Start Patient Blood Draw (2×10 mL in BCT Tubes) Process Two-Step Centrifugation (800-1600×g → 16,000×g) Start->Process Process within 2-6 hours (EDTA) 7 days (BCT) Extract cfDNA Extraction from 1-5 mL Plasma Process->Extract Aliquot plasma Store at -80°C Analyze ctDNA Analysis Extract->Analyze Yield: 5-10 ng/mL Fragment: 70-200 bp PCR PCR/dPCR Methods Analyze->PCR NGS NGS Methods Analyze->NGS Report Clinical Report PCR->Report Known variants High sensitivity NGS->Report Broad profiling Novel alterations

Analytical Phase: ctDNA Detection Technologies
Method Category Specific Technologies Key Features Sensitivity (VAF) Best Applications
PCR-based Methods RT-PCR, COLD-PCR, ddPCR, BEAMing Targeted; rapid; cost-effective; limited to known variants 0.1% (ddPCR) to 10% (RT-PCR) Monitoring known mutations; MRD (ddPCR)
Next-Generation Sequencing CAPP-Seq, TEC-Seq, Safe-SeqS, PhasED-Seq, SV-based assays Comprehensive; untargeted; detects novel variants; requires bioinformatics 0.01% to 0.1% Therapy selection; resistance monitoring; MRD
Emerging Technologies Nanomaterial electrochemical sensors; Magnetic nano-electrode systems; Fragmentomics Ultra-sensitive; rapid; potential for point-of-care Attomolar (<0.001%) Early detection; low-shedding tumors
  • PCR-based Methods: Digital PCR (dPCR) and BEAMing offer high sensitivity for tracking known mutations. They partition samples into thousands of individual reactions, allowing absolute quantification of mutant alleles with sensitivity down to 0.02% variant allele frequency (VAF) [2]. These methods are ideal for longitudinal monitoring of specific mutations during treatment.
  • Next-Generation Sequencing: Tumor-informed NGS assays first sequence tumor tissue to identify patient-specific mutations (single nucleotide variants, insertions/deletions, or structural variants), then design personalized panels to track these mutations in blood with high sensitivity [3] [5]. Tumor-agnostic NGS assays use fixed panels targeting recurrently mutated genes in specific cancers without prior tissue sequencing [3]. Error-correction methods utilizing unique molecular identifiers (UMIs) and duplex sequencing are critical for distinguishing true low-frequency variants from sequencing artifacts [3].
  • Novel Approaches: Fragmentomics leverages differences in DNA fragment characteristics; ctDNA fragments are typically shorter (90-150 bp) than non-tumor cfDNA, and size selection can enrich ctDNA fraction several-fold [5]. Methylation analysis detects tumor-specific DNA methylation patterns, providing an orthogonal layer of tumor-specific information [5].

Clinical Implementation and Decision-Making

Integrating ctDNA testing into clinical decision-making requires understanding its performance characteristics and limitations. The clinical decision pathway based on ctDNA results is as follows:

Start Patient with Solid Tumor Baseline Baseline ctDNA Testing Start->Baseline Actionable Actionable Mutation Found? Baseline->Actionable TargetTherapy Initiate Targeted Therapy Actionable->TargetTherapy Yes StandardTherapy Initiate Standard Therapy Actionable->StandardTherapy No Monitor Serial ctDNA Monitoring During Treatment TargetTherapy->Monitor StandardTherapy->Monitor Response ctDNA Clearance/Reduction? Monitor->Response Continue Continue Current Therapy Response->Continue Yes Resistance ctDNA Rise/Resistance Mutation? Response->Resistance No PostTx Post-Treatment MRD Assessment Continue->PostTx Switch Switch Therapy/Clinical Trial Resistance->Switch Switch->PostTx MRD ctDNA Detectable? PostTx->MRD Observe Continue Standard Monitoring MRD->Observe No Intervene Consider Additional Therapy MRD->Intervene Yes

Regulatory and Validation Considerations

The FDA's 2024 guidance emphasizes the importance of analytical validation and clinical utility for ctDNA tests used in drug development [6]. Key considerations include:

  • Analytical Validation: Establish sensitivity, specificity, precision, and limit of detection (LOD) using appropriate reference materials.
  • Standardization: Implement standardized protocols for pre-analytical steps, testing procedures, and result interpretation to ensure reproducibility across laboratories [6] [7].
  • Clinical Trial Design: Carefully define ctDNA-based endpoints (e.g., molecular response, MRD status) and establish their correlation with traditional clinical outcomes like progression-free survival and overall survival [6].

Limitations and Future Perspectives

Despite its promise, ctDNA analysis faces several challenges. Low abundance in early-stage disease remains a significant hurdle, with current technologies struggling to detect VAFs below 0.01% consistently [5] [7]. Clonal hematopoiesis of indeterminate potential (CHIP) can lead to false-positive results, as age-related mutations in blood cells are misattributed to cancer [2]. Pre-analytical variability and lack of technical standardization across platforms also complicate clinical implementation [7].

Future directions focus on overcoming these limitations through:

  • Ultra-sensitive detection technologies including nanotechnology-based sensors and improved error-correction methods [5].
  • Multi-analyte liquid biopsies combining ctDNA with other biomarkers like circulating tumor cells, extracellular vesicles, and proteins [3] [7].
  • Artificial intelligence applications for variant calling, result interpretation, and prediction of clinical outcomes [5].
  • Large-scale prospective clinical trials validating ctDNA-guided treatment strategies to establish definitive clinical utility and secure regulatory approval [3] [4].

References

Camizestrant administration with palbociclib ribociclib abemaciclib

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Trial Evidence

The most robust evidence for this combination comes from the SERENA-6 Phase III trial [1] [2] [3]. This study investigated switching to camizestrant plus a CDK4/6 inhibitor versus continuing with an aromatase inhibitor (AI) plus a CDK4/6 inhibitor in the first-line setting upon detection of an emergent ESR1 mutation in circulating tumor DNA (ctDNA), but before radiographic disease progression.

Table 1: Key Efficacy Outcomes from the SERENA-6 Phase III Trial
Endpoint This compound + CDK4/6i (n=155) Aromatase Inhibitor + CDK4/6i (n=155) Hazard Ratio (HR) & p-value
Median PFS (Investigator) 16.0 months 9.2 months HR 0.44 (95% CI 0.31–0.60); p<0.00001 [1]
Risk Reduction of Progression/Death 56% reduction -- -- [1]
Time to Deterioration in Global Health Status/QoL 23.0 months 6.4 months HR 0.53 (95% CI 0.33–0.82) [1]
PFS2 (Interim Analysis) -- -- HR 0.52 (95% CI 0.33–0.81); Trend favoring this compound arm [1]

This trial demonstrated a consistent PFS benefit across all three CDK4/6 inhibitors and clinically relevant subgroups [1] [2]. Earlier phase I data from the SERENA-1 trial also support the combination's activity in heavily pre-treated populations, showing a clinical benefit rate (CBR24) of 49.5% and a median PFS of 7.4 months [4] [5].

Pharmacokinetic and Pharmacodynamic Profile

Understanding the PK/PD characteristics of each agent is crucial for predicting drug-drug interactions and efficacy.

Table 2: Pharmacokinetic and Metabolic Properties
Property This compound Palbociclib Ribociclib Abemaciclib
Approved Dosing in Combination 75 mg once daily (Phase III dose) [4] 125 mg once daily (21 days on/7 off) [3] 600 mg once daily (21 days on/7 off) [3] 150 mg twice daily [3]
Median Tmax ~4 hours postdose [4] Information not in sources Information not in sources Information not in sources
Estimated Half-life 9.5 to 17 hours [4] Information not in sources Information not in sources Information not in sources
Primary Metabolic Pathway CYP3A4 [4] CYP3A4, SULT2A1 [6] [7] CYP3A4 [6] [7] CYP3A4 [6] [7]
CYP3A4 Interaction Profile No clinically meaningful DDIs observed in combinations [4] Sensitive substrate [7] Strong inhibitor and sensitive substrate [7] Sensitive substrate [7]
Transporter Interactions Information not in sources ABCB1/ABCG2 substrate [7] ABCB1 substrate and inhibitor [7] ABCB1 substrate and inhibitor; better CNS penetration [7]

Abbreviations: T~max~: Time to maximum concentration; DDI: Drug-drug interaction.

The diagram below illustrates the core mechanistic pathway and the pharmacokinetic interactions between these agents.

G ER Estrogen Receptor (ER) Proliferation Cancer Cell Proliferation ER->Proliferation Drives CDK46 CDK4/6 CDK46->Proliferation Promotes This compound This compound (Oral SERD) This compound->ER Antagonizes & Degrades CDK4_6i CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) CDK4_6i->CDK46 Inhibits CYP3A4 CYP3A4 Metabolism CDK4_6i->CYP3A4 Ribociclib Inhibits CYP3A4->this compound Metabolizes CYP3A4->CDK4_6i Metabolizes

Recommended Experimental Protocols

SERENA-6-Inspired ctDNA-Guided Intervention Protocol

This protocol is designed to mimic the innovative design of the Phase III trial for evaluating early intervention upon resistance emergence [1] [2].

  • Objective: To assess the efficacy of switching to this compound + CDK4/6 inhibitor versus continuing standard-of-care endocrine therapy + CDK4/6 inhibitor upon detection of emergent ESR1 mutations in ctDNA without radiographic progression.
  • Patient Population: Adults with HR+/HER2- advanced breast cancer, receiving 1st-line AI (anastrozole or letrozole) + CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) for ≥6 months without disease progression.
  • ctDNA Monitoring & Randomization:
    • Collect plasma samples at baseline and at routine tumor imaging visits (e.g., every 8-12 weeks).
    • Use a validated ctDNA assay (e.g., digital droplet PCR or next-generation sequencing) to centrally test for ESR1 mutations.
    • Upon confirmation of an emergent ESR1 mutation, randomize patients.
  • Dosing Regimen:
    • Intervention Arm: this compound 75 mg orally once daily continuously + the same CDK4/6 inhibitor (at the standard dose: palbociclib 125 mg, ribociclib 600 mg, or abemaciclib 150 mg) + AI placebo [1] [3].
    • Control Arm: AI (anastrozole 1 mg or letrozole 2.5 mg) orally once daily continuously + the same CDK4/6 inhibitor + this compound placebo.
  • Key Assessments:
    • Primary Endpoint: Progression-Free Survival (PFS) per RECIST v1.1 by investigator.
    • Secondary Endpoints: Time to second progression (PFS2), Overall Survival (OS), safety, quality of life (EORTC QLQ-C30), and pharmacokinetics.
SERENA-1-Based Phase I Safety & Tolerability Protocol

This protocol provides a framework for assessing the safety and preliminary efficacy of the combination, particularly in pre-treated populations [4] [5].

  • Objective: To characterize the safety, tolerability, pharmacokinetics, and antitumor activity of this compound in combination with different CDK4/6 inhibitors.
  • Study Design: Multi-part, open-label, phase I study with dose-escalation and expansion cohorts.
  • Dosing Groups:
    • This compound (75 mg or 150 mg) + Abemaciclib (standard dose)
    • This compound (75 mg, 150 mg, or 300 mg) + Palbociclib (standard dose)
    • This compound (75 mg) + Ribociclib (400 mg or 600 mg)
  • Safety & PK Assessments:
    • Safety: Record all adverse events (AEs), graded by CTCAE. Perform regular ECGs (for ribociclib combination), and monitor hematological parameters.
    • Pharmacokinetics: Collect serial blood samples for plasma concentration analysis of all drugs. Key parameters: C~max~, T~max~, AUC, and half-life.

Safety and Tolerability Considerations

The safety profile of this compound in combination with CDK4/6 inhibitors is consistent with the known profiles of each individual medicine, with no new safety signals identified in the SERENA-6 trial [1] [2]. Discontinuation rates due to treatment were very low (1-2%) and similar between arms [1].

The table below summarizes the most common treatment-emergent adverse events (AEs) observed with the 75 mg dose of this compound in combination therapy from the SERENA-1 trial [4].

Table 3: Common Adverse Events by Combination (Phase I Data)
Adverse Event This compound + Abemaciclib This compound + Palbociclib This compound + Ribociclib (400 mg) This compound + Ribociclib (600 mg)
Diarrhea 87.5% Information not specified Information not specified Information not specified
Neutropenia Information not specified 80.0% 32.1% 53.1%
Grade ≥3 AEs (All Causality, SERENA-6) 60% in this compound arm vs. 46% in AI arm, primarily hematological (e.g., neutropenia: 45% vs. 34%) [1]

Note: SERENA-6 reported that the higher rate of Grade ≥3 AEs in the this compound arm was associated with a longer duration of drug exposure, and the majority were manageable hematological events typical of CDK4/6 inhibitors [1].

  • Photopsia: Some patients receiving this compound experienced brief flashes of light in the peripheral vision. This did not impact daily activities, was reversible, and was not associated with structural eye changes or visual acuity loss [1].
  • CDK4/6i-Class Toxicities: Monitor for class-specific effects: hematological toxicity (especially with palbociclib and ribociclib), gastrointestinal events (with abemaciclib), and QTc prolongation (with ribociclib) [7].

Conclusion

The combination of this compound (75 mg once daily) with standard doses of palbociclib, ribociclib, or abemaciclib is a well-tolerated and highly effective regimen, supported by robust Phase III evidence. The ctDNA-guided approach pioneered in SERENA-6 represents a paradigm shift in managing resistance in HR+ advanced breast cancer. These application notes provide a foundation for researchers to design further studies or implement similar therapeutic strategies.

References

SERENA-6 Trial Efficacy and Safety Endpoints

Author: Smolecule Technical Support Team. Date: February 2026

The SERENA-6 Phase III trial investigated switching to camizestrant upon detection of an emergent ESR1 mutation via ctDNA, while continuing the same CDK4/6 inhibitor. The primary and key secondary endpoints from the interim analysis are summarized below [1].

Table 1: Primary and Key Secondary Efficacy Endpoints (Interim Analysis)

Endpoint This compound + CDK4/6i (n=155) AI + CDK4/6i (n=155) Hazard Ratio (HR) & 95% CI P-value
Median PFS (Primary) 16.0 months 9.2 months HR 0.44 (0.31–0.60) p < 0.00001
PFS2 (Interim) 38 events 47 events HR 0.52 (0.33–0.81) p = 0.0038
Overall Survival (OS) Data Immature Data Immature - -
Time to Deterioration in QoL 23.0 months 6.4 months HR 0.53 (0.33–0.82) p < 0.001

Table 2: Select Grade 3 or Higher Adverse Events (All Causes)

Adverse Event This compound + CDK4/6i (n=155) AI + CDK4/6i (n=155)
Any Grade ≥3 Event 60% 46%
Neutropenia 45% 34%
Leukopenia 10% 3%
Anemia 5% 5%
Discontinuation due to AE
This compound/AI 1% 2%
CDK4/6 Inhibitor 1% 1%

Experimental Protocols

The SERENA-6 trial employed a novel, biomarker-driven design to proactively address endocrine resistance.

Circulating Tumor DNA (ctDNA) Monitoring Protocol

The protocol for detecting emergent ESR1 mutations is designed for seamless integration into routine clinical practice [1] [2].

  • Patient Population: Adult patients with histologically confirmed HR-positive, HER2-negative locally advanced or metastatic breast cancer undergoing first-line treatment with an aromatase inhibitor (anastrozole or letrozole) in combination with a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) [3] [2].
  • Sample Collection: Plasma samples for ctDNA analysis are collected at baseline and then concurrently with routine tumor imaging scans until disease progression [1] [2].
  • ESR1 Mutation Analysis: Extracted ctDNA is analyzed for the presence of ESR1 mutations using a validated assay. The specific methodology is not detailed in the available sources.
  • Randomization Criteria: Patients with an emergent ESR1 mutation detected in their ctDNA, without evidence of radiological disease progression per RECIST v1.1, are eligible for randomization [1] [2].
  • Intervention: Eligible patients are randomized to either switch the endocrine therapy from an AI to this compound or to continue with their current AI. Both groups continue the same CDK4/6 inhibitor they were receiving prior to randomization [1] [2].

This ctDNA-guided workflow is illustrated in the following diagram:

G Start Patient on 1L AI + CDK4/6i A Routine Tumor Scan & ctDNA Blood Draw Start->A B ctDNA Analysis for ESR1 Mutations A->B C Emergent ESR1 Mutation Detected? B->C D Continue Current Therapy (AI + CDK4/6i) C->D No E No Radiographic Progression? C->E Yes E->D No F Randomize E->F Yes G Switch to This compound + CDK4/6i F->G H Continue AI + CDK4/6i F->H

Endpoint Assessment Protocols

The assessment of primary and secondary endpoints in SERENA-6 followed standardized, rigorous criteria [1] [2].

  • Progression-Free Survival (PFS)

    • Definition: Time from randomization to the first occurrence of disease progression or death from any cause.
    • Assessment Method: Tumor progression is assessed radiologically according to RECIST version 1.1 guidelines. Assessments are performed by investigators at baseline and at scheduled intervals throughout the trial.
  • Time to Second Progression (PFS2)

    • Definition: Time from randomization to the second objective disease progression or death from any cause. This endpoint captures the efficacy of the first subsequent therapy after the trial's investigational treatment.
    • Assessment Method: Based on investigator-assessed progression on the next line of therapy. In SERENA-6, subsequent therapies were not predefined and were chosen at the investigator's discretion, which is a noted methodological consideration [4].
  • Overall Survival (OS)

    • Definition: Time from randomization to death from any cause.
    • Assessment Method: Survival status is monitored throughout the trial and during post-treatment follow-up. The data for OS were immature at the time of the interim analysis [1] [3].
  • Quality of Life (QoL)

    • Assessment Method: Evaluated as an exploratory endpoint using the European Organisation for Research and Treatment of Cancer 30-item Quality-of-Life Questionnaire (EORTC QLQ-C30). Time to deterioration was defined as the time from randomization to the first confirmed decrease from baseline in the global health status/QoL score [1].

Interpretation and Critical Analysis

The SERENA-6 trial successfully demonstrates the clinical value of a dynamic, ctDNA-guided treatment strategy.

  • Paradigm Shift: SERENA-6 establishes a new treatment paradigm of using ctDNA to detect and treat molecular resistance before clinical or radiological progression occurs. This proactive approach extends the benefit of first-line therapy [1].
  • Clinical Implications: The results support this compound, in combination with any of the three widely approved CDK4/6 inhibitors, as a potential new standard-of-care endocrine backbone upon detection of an ESR1 mutation in the first-line setting [1] [3].
  • Considerations and Future Directions: While the PFS benefit is robust, the community awaits mature data for OS, a key determinant of ultimate clinical benefit. Furthermore, the logistical and economic challenges of implementing widespread, frequent ctDNA monitoring need to be addressed for broad real-world application [4]. The ongoing SERENA-4 trial, which compares this compound to an AI in combination with palbociclib from the start of first-line treatment, will provide further insight into optimally positioning this novel agent [4].

References

Camizestrant quality of life assessment EORTC QLQ-C30

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Camizestrant and QoL Assessment

This compound is a next-generation oral selective estrogen receptor degrader (SERD) and complete estrogen receptor antagonist [1]. The phase III SERENA-6 trial investigated a novel treatment strategy for patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer. The trial focused on patients in whom an ESR1 mutation emerged during first-line treatment with an AI plus a CDK4/6 inhibitor, without radiological disease progression [2] [3]. Patients were randomized to either switch their endocrine therapy from an AI to this compound (while continuing the same CDK4/6 inhibitor) or to continue with the standard AI and CDK4/6 inhibitor combination [3].

Quality of Life (QoL) is a critical endpoint in oncology trials, especially when evaluating new therapies for advanced cancer. The European Organisation for Research and Treatment of Cancer (EORTC) Quality of Life Questionnaire Core 30 (QLQ-C30) is a widely validated, patient-reported instrument designed to assess the health-related quality of life (HRQOL) of cancer patients [4] [5]. Its use in the SERENA-6 trial provides crucial data on how this compound impacts a patient's daily life and well-being.

EORTC QLQ-C30 Instrument Profile

The table below summarizes the core specifications of the EORTC QLQ-C30 instrument based on its established profile [5].

Feature Specification
Questionnaire Name EORTC QLQ-C30 (Version 3.0)
Developer EORTC Quality of Life Study Group
Description Cancer-specific core questionnaire for use across various cancer types.
Administration Self-administered
Time to Complete Under 10 minutes
Number of Items 30

| Key Domains | Functional Scales: Physical, Role, Cognitive, Emotional, Social Symptom Scales: Fatigue, Pain, Nausea/Vomiting Global Health Status/QoL Scale Single-Item Symptoms (e.g., Dyspnea, Appetite) | | Item Scaling | Most items: 1 (Not at all) to 4 (Very much) Global health items: 1 (Very poor) to 7 (Excellent) | | Scoring | All scales are scored from 0 to 100. • Higher scores on functional and global QoL scales indicate better functioning. • Higher scores on symptom scales indicate more severe symptoms. | | Minimally Important Difference | A change of 5 to 10 points is considered clinically meaningful for patients [5]. |

Protocol for QoL Assessment in the SERENA-6 Trial

The assessment of patient-reported outcomes (PROs), including QoL, was a pre-specified and integral part of the SERENA-6 trial design [2] [6].

  • Primary PRO Objective: To evaluate the impact of switching to this compound on patients' global health status/quality of life (GHS/QoL) and key symptoms compared to continuing AI therapy.
  • Key PRO Endpoints:
    • Primary QoL Endpoint: Time to deterioration (TTD) in GHS/QoL.
    • Secondary PRO Endpoints: TTD in pain, physical functioning, breast symptoms, and arm symptoms [2] [6].
  • Instruments Used:
    • EORTC QLQ-C30: The core 30-item questionnaire for general cancer QoL [2] [6].
    • EORTC QLQ-BR23: A breast cancer-specific module to assess relevant symptoms and side effects [2] [6].
    • PGI-TT (Patient Global Impression of Treatment Tolerability): A measure of how bothered patients were by treatment side effects [2].
  • Assessment Schedule: Patients completed PRO questionnaires at baseline and pre-specified timepoints during treatment, including weeks 4, 8, and 12, then every 8 weeks thereafter [3].
  • TTD Definition: Time to deterioration was rigorously defined as the time from randomization to the first observed deterioration (a decrease in score from baseline of ≥10 points for symptoms and ≥5 points for functioning, or ≥16.6 points for GHS/QoL) that was confirmed at a subsequent consecutive assessment (typically within the next 3-4 weeks) [3]. This confirmation prevents transient issues from being misinterpreted as permanent decline.

The following workflow diagram illustrates the sequential process of PRO assessment in the trial:

Start Patient Enrollment & Randomization A Baseline PRO Assessment (EORTC QLQ-C30, QLQ-BR23, PGI-TT) Start->A B On-Treatment PRO Assessments A->B e.g., W4, W8, W12, then Q8W C Data Collection & Monitoring B->C D Deterioration Event? (Score decline ≥ threshold) C->D D->B No E Confirm at Next Visit (Consecutive confirmation required) D->E Yes F Record Time to Deterioration (TTD) E->F

Key QoL Findings from SERENA-6

The PRO results from the SERENA-6 trial demonstrated that switching to this compound provided significant benefits in preserving patients' quality of life and functioning.

The table below summarizes the key Time to Deterioration results for GHS/QoL, symptoms, and functioning from the SERENA-6 trial [2] [6] [3].

| Assessment Domain | Hazard Ratio (HR) for Deterioration (this compound + CDK4/6i vs. AI + CDK4/6i) | Median Time to Deterioration (this compound + CDK4/6i vs. AI + CDK4/6i) | | :--- | :--- | :--- | | Global Health Status (GHS)/QoL | HR 0.53 (95% CI 0.33-0.82); p<0.001 [3] | 23.0 months vs. 6.4 months [3] | | Pain | HR 0.57 (95% CI 0.37-0.86) [2] [6] | Not Reported | | Shortness of Breath (Dyspnea) | HR 0.52 (95% CI 0.28-0.93) [2] [6] | Not Reported | | Emotional Functioning | HR 0.51 (95% CI 0.29-0.87) [2] [6] | Not Reported | | Fatigue | HR 0.75 (95% CI 0.46-1.24) [2] [6] | Not Reported | | Physical Functioning | HR 0.74 (95% CI 0.44-1.24) [2] [6] | Not Reported | | Role Functioning | HR 0.73 (95% CI 0.48-1.10) [2] [6] | Not Reported |

Interpretation of Hazard Ratios (HRs):

  • An HR of less than 1.0 indicates a reduction in the risk of deterioration.
  • For example, an HR of 0.53 for GHS/QoL means a 47% reduction in the risk of clinically meaningful deterioration in global health status and quality of life for patients on this compound compared to those continuing with AI [3].

Management of Visual Symptoms (this compound-Specific PRO)

This compound is associated with visual side effects (e.g., brief flashes of light, or photopsia). A dedicated visual symptom assessment was conducted using the Visual Symptom Assessment Questionnaire (VSAQ) [1].

  • Key Findings on Visual Effects:
    • Frequency: Visual effects were infrequent, occurring on 3 or fewer days per week for most patients.
    • Duration: Episodes were typically very brief, lasting less than 1 minute.
    • Timing: Effects occurred mostly in the morning or evening.
    • Impact on QoL: Patients reported these effects caused "no" or "a low degree of bother" and had no or minimal impact on daily living activities [1].
  • Clinical Implication: These data, collected directly from patients, are crucial for clinical practice. They help providers reassure patients that these visual effects, if they occur, are generally transient and not disruptive, supporting treatment adherence [1].

Conclusion and Application Notes

The PRO data from the SERENA-6 trial, collected using the validated EORTC QLQ-C30 and complementary tools, provide robust evidence that switching to this compound upon detection of an emergent ESR1 mutation offers a dual benefit: significant clinical efficacy and preservation of quality of life.

For researchers and clinicians, these findings underscore:

  • The Value of PROs: PROs are essential for a complete understanding of a treatment's benefit-risk profile. This compound's ability to delay quality of life deterioration is as meaningful as its progression-free survival advantage.
  • A New Treatment Paradigm: The SERENA-6 trial supports a proactive, ctDNA-guided strategy to overcome endocrine resistance by switching therapy before radiological progression, thereby extending the time patients benefit from first-line therapy while maintaining their quality of life [3].
  • Patient Communication: The specific PRO data on visual symptoms offer evidence-based talking points for clinicians to manage patient expectations and alleviate concerns, promoting continued adherence to an effective therapy.

References

Comprehensive Application Notes and Protocols: Camizestrant Treatment Switching Strategy for ESR1-Mutant HR-Positive Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The management of hormone receptor-positive (HR+), HER2-negative breast cancer has been transformed by the introduction of targeted therapies, yet acquired resistance remains a significant clinical challenge. The emergence of ESR1 mutations represents the most prevalent mechanism of resistance to aromatase inhibitor (AI) therapy, occurring in approximately 40% of patients receiving first-line AI and CDK4/6 inhibitor combinations [1]. These mutations in the estrogen receptor alpha gene generate constitutively active receptors that function independently of estrogen ligands, rendering AIs ineffective while maintaining dependence on ER signaling pathways [2]. This molecular understanding provides the fundamental rationale for developing selective estrogen receptor degraders (SERDs) that directly target and eliminate both wild-type and mutant ER proteins.

Camizestrant (AZD9833) represents a next-generation oral SERD engineered to overcome the pharmacological limitations of first-generation SERDs like fulvestrant. Its dual mechanism of action involves complete antagonism of the estrogen receptor coupled with induced receptor degradation via the ubiquitin-proteasome system [3]. Preclinical studies have demonstrated that this compound achieves robust ER degradation and exhibits potent antiproliferative activity across various ER-positive breast cancer models, including those harboring ESR1 mutations and those with acquired resistance to fulvestrant [2]. The oral bioavailability of this compound provides distinct pharmacological advantages over intramuscular fulvestrant, enabling more consistent drug exposure and potentially more complete ER suppression [4]. The strategic innovation of the SERENA-6 trial was to leverage dynamic biomarker monitoring to detect ESR1 mutations emergence during ongoing first-line therapy, enabling preemptive intervention before clinical progression occurs [5].

Clinical Evidence Summary

SERENA-6 Trial Efficacy Outcomes

The phase III SERENA-6 trial established the clinical validity of the this compound switching strategy in patients with HR-positive, HER2-negative advanced breast cancer who developed ESR1 mutations during first-line AI and CDK4/6 inhibitor therapy. The trial employed a novel biomarker-adaptive design that identified ESR1 mutation emergence through regular circulating tumor DNA (ctDNA) monitoring while patients were still deriving clinical benefit from first-line treatment [1]. This approach represents a paradigm shift in oncology therapeutics, moving from reactive treatment after progression to proactive intervention upon molecular resistance detection.

Table 1: Primary Efficacy Outcomes from SERENA-6 Trial

Endpoint This compound + CDK4/6i (n=157) AI + CDK4/6i (n=158) Hazard Ratio (95% CI) P-value
Median PFS (months) 16.0 9.2 0.44 (0.31-0.60) <0.00001
1-year PFS rate 60.7% 33.4% - -
2-year PFS rate 29.7% 5.4% - -
PFS2 (interim) HR 0.52 (0.33-0.81) - 0.0038 -
TTD in QoL (months) 23.0 6.4 0.53 (0.33-0.82) <0.001

The trial demonstrated that switching to this compound upon ESR1 mutation detection reduced the risk of disease progression or death by 56% compared to continuing with AI therapy [1] [6]. This progression-free survival benefit was consistent across all CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib) and across clinically relevant subgroups, including different ESR1 mutation types and timing of mutation detection [6]. The PFS advantage was complemented by a significant delay in time to deterioration of quality of life, with this compound extending the median time to deterioration of global health status from 6.4 months to 23.0 months, representing a 47% risk reduction in quality of life deterioration [6] [7].

Safety and Tolerability Profile

The safety analysis from SERENA-6 confirmed that this compound in combination with CDK4/6 inhibitors exhibited a manageable safety profile consistent with the known effects of each individual agent. The adverse event profile was characterized primarily by hematological events associated with CDK4/6 inhibition and low-grade, manageable toxicities specific to this compound [6].

Table 2: Safety Profile of this compound in Combination with CDK4/6 Inhibitors

Parameter This compound + CDK4/6i AI + CDK4/6i
Grade ≥3 adverse events 60% 46%
Neutropenia 45% 34%
Anemia 5% 5%
Leukopenia 10% 3%
Treatment discontinuation due to AE 1% 2%
Unique this compound AEs Photopsia (visual flashes), bradycardia -

Notably, treatment discontinuation rates due to adverse events were very low and similar between arms (1% for this compound vs. 2% for AI), supporting the feasibility of long-term administration [6]. The unique adverse events associated with this compound, including photopsia (brief flashes of light in peripheral vision) and bradycardia, were generally low-grade, manageable, and reversible, with no associated structural eye changes or significant impact on daily activities [6] [3].

Methodology and Experimental Protocols

Circulating Tumor DNA Monitoring Protocol

The ctDNA monitoring methodology employed in SERENA-6 represents a critical component of the treatment switching strategy. This protocol enables early detection of resistance mutations while patients are asymptomatic and clinically stable on first-line therapy.

Sample Collection and Processing:

  • Collection Timing: Blood samples for ctDNA analysis should be collected every 2-3 months concurrently with routine radiographic tumor assessments [1].
  • Collection Method: Collect 20-30 mL of peripheral blood in CellSave Preservative tubes or similar ctDNA-stabilizing collection tubes.
  • Processing Protocol: Process samples within 96 hours of collection (optimally within 48 hours) with double centrifugation to isolate plasma (1600 × g for 20 minutes, then 16,000 × g for 20 minutes) [5].
  • Storage Conditions: Store plasma at -80°C until DNA extraction to prevent degradation.

ctDNA Analysis Methodology:

  • Extraction Method: Extract ctDNA using validated commercial kits (QIAamp Circulating Nucleic Acid Kit or equivalent) with elution in low-EDTA or EDTA-free buffers to facilitate downstream sequencing.
  • Analysis Technology: Utilize digital droplet PCR (ddPCR) or next-generation sequencing (NGS) panels specifically designed to detect ESR1 ligand-binding domain mutations (including Y537S, D538G, E380Q, and L536 variants) with detection sensitivity of ≥0.1% variant allele frequency [5].
  • Quality Control: Include positive and negative controls in each batch, with repeated testing for confirmation of any newly detected ESR1 mutation.
  • Turnaround Time: The entire process from blood draw to result reporting should be completed within 10-14 business days to facilitate timely clinical decisions.

The SERENA-6 trial demonstrated that approximately 50% of patients had detectable ESR1 mutations at the first scheduled ctDNA testing timepoint, highlighting the early emergence of these mutations during first-line therapy and the importance of regular monitoring [1].

Treatment Switching Protocol

The treatment switching algorithm validated in SERENA-6 provides a structured approach for modifying therapy upon detection of ESR1 mutations without awaiting radiographic progression.

Inclusion Criteria for Switching:

  • Confirmed diagnosis of HR-positive, HER2-negative advanced breast cancer
  • Ongoing treatment with AI + CDK4/6 inhibitor combination for ≥6 months
  • Radiographic disease control (complete response, partial response, or stable disease by RECIST 1.1)
  • Detection of ESR1 mutation in ctDNA confirmed by repeat testing
  • Eastern Cooperative Oncology Group (ECOG) performance status 0-2 [5]

Switching Protocol:

  • Discontinue the aromatase inhibitor (letrozole or anastrozole)
  • Initiate this compound at 75 mg orally once daily without regard to meals
  • Continue the same CDK4/6 inhibitor at the current dose
  • Maintain bone-protective agents (e.g., bisphosphonates or denosumab) if previously prescribed

Assessment and Monitoring Post-Switch:

  • Clinical assessment every 4-6 weeks with focused evaluation for potential adverse effects
  • Radiographic tumor assessment every 8-12 weeks using CT chest/abdomen/pelvis and bone scan
  • Continued ctDNA monitoring every 2-3 months to track molecular response
  • ECG monitoring at baseline and during dose escalation for bradycardia assessment
  • Patient-reported outcome measures using validated instruments (EORTC QLQ-C30 and BR45) [7]

The following diagram illustrates the complete treatment switching strategy workflow:

G Start Start First-line Therapy: AI + CDK4/6 Inhibitor Monitor Routine ctDNA Monitoring (Every 2-3 months) Start->Monitor Decision ESR1 Mutation Detected? Monitor->Decision Continue Continue Current Therapy & Monitoring Decision->Continue No Confirm Confirm ESR1 Mutation with Repeat Testing Decision->Confirm Yes Continue->Monitor Switch Switch to this compound (75 mg daily) + Continue CDK4/6i Confirm->Switch Assess Post-Switch Monitoring: Clinical, Radiographic, ctDNA Switch->Assess

Pharmacological Considerations

The development of this compound addressed significant pharmacological challenges associated with oral SERD administration. Physiologically-based pharmacokinetic (PBPK) modeling was employed to predict human pharmacokinetics based on integrated mechanistic absorption, distribution, metabolism, and excretion (ADME) data [4].

Key Pharmacological Properties:

  • Mechanism of Action: this compound functions as a complete estrogen receptor antagonist and potent degrader by binding to ERα, inducing conformational changes that target the receptor for proteasomal degradation [3].
  • Metabolic Profile: Primary metabolism is mediated by CYP3A4/5 enzymes, with minor contributions from UGT pathways [4].
  • Dose Selection: The 75 mg once daily dose was selected based on phase II data (SERENA-2) demonstrating optimal efficacy and tolerability, with higher doses (150 mg) providing minimal additional efficacy but increased adverse events [3].
  • Drug-Drug Interactions: Concomitant use with strong CYP3A4 inducers or inhibitors should be avoided; dose modification may be required with moderate CYP3A4 inhibitors.

The following diagram illustrates this compound's mechanism of action at the molecular level:

G ER Estrogen Receptor (WT or Mutant) Complex ER-Camizestrant Complex ER->Complex Cam This compound Cam->Complex Ubiquitin Ubiquitin System Activation Complex->Ubiquitin Degradation Receptor Degradation Ubiquitin->Degradation Signaling Inhibition of ER Signaling Degradation->Signaling

Implementation Considerations and Future Directions

Regulatory Status and Clinical Readiness

The regulatory landscape for this compound is evolving rapidly based on the compelling data from the SERENA-6 trial. The U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation for this compound in combination with CDK4/6 inhibitors for adult patients with HR-positive, HER2-negative locally advanced or metastatic breast cancer upon emergence of ESR1 mutations during first-line endocrine-based therapy [6]. This designation acknowledges the substantial clinical improvement over existing therapies and expedites the development and review process. While this compound remains investigational and is not yet approved for commercial use, the SERENA-6 data position it as a potential future standard of care in this specific molecular context.

The clinical readiness of the SERENA-6 strategy depends on several factors beyond regulatory approval. Widespread implementation requires access to reliable ctDNA testing platforms, establishment of turnaround time standards for molecular results, and development of clinical pathways that incorporate biomarker-driven treatment switches [8]. Additionally, economic considerations and reimbursement policies will significantly influence the real-world adoption of this monitoring-and-switching approach, particularly in resource-limited settings.

Limitations and Unanswered Questions

Despite the compelling efficacy demonstrated in SERENA-6, several methodological considerations merit attention. The control arm of SERENA-6 continued AI therapy despite known ESR1-mediated resistance, which represents a suboptimal standard from a biological perspective, though it reflects current clinical practice [8]. The immature overall survival data and potential confounding from imbalanced subsequent therapies (with more patients in the control arm receiving antibody-drug conjugates and other novel therapies) complicate the assessment of the strategy's ultimate survival benefit [8].

Future research directions should address several key questions:

  • Optimal monitoring frequency and cost-effectiveness of ctDNA testing strategies
  • Activity in treatment-naive populations (evaluated in the ongoing SERENA-4 trial)
  • Combination strategies with other targeted agents in molecularly defined subsets
  • Mechanisms of resistance to this compound and subsequent treatment strategies
  • Application in early-stage disease (evaluated in the ongoing CAMBRIA-2 trial)

Conclusion

The This compound treatment switching strategy represents a paradigm shift in the management of HR-positive advanced breast cancer, moving from reactive treatment after radiographic progression to proactive intervention upon molecular resistance detection. The SERENA-6 trial demonstrates that dynamic biomarker adaptation using ctDNA monitoring to guide early switching to this compound upon ESR1 mutation emergence significantly improves progression-free survival and quality of life outcomes while maintaining a manageable safety profile. This approach exemplifies the growing potential of precision oncology to deliver more personalized, effective, and patient-centered cancer care.

References

Camizestrant resistance mechanisms ESR1 mutations

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Emerging Resistance Context

The following table summarizes the key efficacy data from the landmark SERENA-6 trial, which provides the context for understanding camizestrant's performance and the subsequent discussion on resistance [1] [2].

Trial Parameter SERENA-6 Trial Results
Trial Design Phase III, double-blind, randomized. Patients with emerging ESR1 mutations on 1L AI + CDK4/6i were switched to this compound + CDK4/6i or continued AI + CDK4/6i [1] [3].
Primary Endpoint (PFS) Median PFS: 16.0 months (this compound) vs. 9.2 months (AI). Hazard Ratio (HR): 0.44 (95% CI, 0.31–0.60), meaning a 56% reduction in risk of progression/death [1] [2].

| Key Secondary Endpoints | Time to Deterioration (Global Health/QoL): 23.0 months (this compound) vs. 6.4 months (AI); HR: 0.53-0.54 [2] [4]. PFS2 (Time to second progression): Trend favoring this compound (HR: 0.52), but data immature [2]. Overall Survival: Data immature at time of reporting [3] [2]. | | Safety Profile | Discontinuation due to adverse events was very low (1.3% this compound vs. 1.9% AI). Most common Grade ≥3 events were hematological (neutropenia, leukopenia) linked to CDK4/6 inhibitors. Visual side effects (photopsia) were reported but caused minimal bother and were typically brief and reversible [1] [2] [5]. |

Experimental Models for Studying ESR1 Mutation Resistance

While clinical data for this compound is new, foundational research on ESR1 mutations provides established experimental models. The workflow below outlines a general approach for investigating endocrine resistance mechanisms.

start Start: Generate ESR1-Mutant Model step1 1. Lentiviral Transduction - Stably transduce ER+ breast cancer cell lines (e.g., MCF-7) with ESR1 mutants (Y537S, D538G) start->step1 step2 2. Validate Model & Phenotype - Confirm mutant ER expression (Western Blot) - Verify constitutive activity - Test resistance to estrogen deprivation step1->step2 step3 3. Drug Response Profiling - Dose-response curves to various agents: - SERDs (e.g., Fulvestrant, this compound) - SERMs (e.g., Tamoxifen) - Combination therapies (e.g., + CDK4/6i) step2->step3 step4 4. Investigate Mechanisms - Soft agar colony formation assay - Apoptosis assay (Annexin V/PI) - Transcriptomic & Proteomic profiling - Signaling pathway analysis (IGF-1R, etc.) step3->step4 step5 5. In Vivo Validation - Establish tumor xenografts - Monitor tumor growth under treatment - Analyze ctDNA for mutation dynamics step4->step5

Key Methodologies from Foundational Studies:

  • Model Generation: As demonstrated in studies of other ESR1 mutations like Y537S, a common method is to use lentiviral vectors to stably transduce hormone-sensitive breast cancer cell lines (e.g., MCF-7) to express hotspot mutants. Isogenic control lines (e.g., wild-type ESR1) are generated in parallel [6] [7].
  • Phenotypic Validation: The model's validity is confirmed by assessing:
    • Constitutive Activity: Measuring ER transcriptional activity and cell proliferation in estrogen-depleted conditions [6] [8].
    • Therapy Resistance: Using cell viability assays (e.g., SRB assay) and mammosphere formation assays to confirm resistance to agents like tamoxifen [6].
  • Mechanistic Investigation:
    • Metabolic Reprogramming: Studies on Y537S have shown it can confer a hyper-metabolic phenotype, with increased mitochondrial respiration and glycolysis, protecting cancer stem cells [6].
    • Signaling Cross-Talk: Research indicates that resistance can involve altered signaling pathways. For instance, some ESR1 mutants show enhanced activation of the IGF-1R signaling pathway, which can be targeted with combination therapies [7].
    • Proteomic Changes: Unbiased proteomic analysis can reveal mutation-specific upregulation of proteins involved in pathways like Rho-GDI/PTEN, which are associated with poor outcomes [6].

Frequently Asked Questions (FAQs)

Q1: Are ESR1 mutations the only mechanism of resistance to this compound? No. While ESR1 mutations are a key driver of resistance to aromatase inhibitors, resistance in a clinical setting is multifactorial. Other mechanisms include alterations in the PI3K-AKT-mTOR, RAS-MAPK, and CDK4/6-RB-E2F pathways, as well as ESR1 amplifications, fusions, or loss [8]. The efficacy of this compound in SERENA-6, which combines it with a CDK4/6 inhibitor, highlights that overcoming resistance often requires addressing multiple pathways simultaneously [1] [9].

Q2: How can we monitor the emergence of resistance in real-time? The SERENA-6 trial pioneered a method using circulating tumor DNA (ctDNA) analysis. Blood samples were taken from patients every 2-3 months during routine scans to detect the emergence of ESR1 mutations before radiological progression occurred. This allows for proactive intervention and therapy switching [3] [2].

Q3: What is the clinical relevance of the visual symptoms (photopsia) associated with this compound? According to patient-reported outcomes in SERENA-6, visual effects (e.g., brief flashes of light) were typically mild, lasted less than a minute, occurred infrequently, and had minimal to no impact on daily activities or quality of life. This suggests that while it is a known side effect, it is generally manageable and should not preclude treatment [5].

References

Managing Camizestrant adverse effects bradycardia

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Camizestrant and Bradycardia

Q1: What is the incidence of bradycardia associated with this compound? In the SERENA-6 Phase III trial, bradycardia was reported exclusively in the group receiving this compound in combination with a CDK4/6 inhibitor. The incidence is summarized in the table below [1] [2].

Adverse Event Incidence with this compound + CDK4/6i Incidence with Aromatase Inhibitor + CDK4/6i
Bradycardia 5.2% 0%
Sinus Bradycardia 2.6% 0%

Q2: How severe are these cardiac events and how should they be managed? The reported bradycardia events were manageable and did not lead to significant treatment discontinuation. The rate of serious adverse events was comparable between the this compound and control arms (10.3% vs. 12.3%), and discontinuation of this compound due to adverse events was very low (1%) [2]. This suggests that with proper monitoring, bradycardia can be managed without stopping effective therapy.

Q3: What is the recommended monitoring protocol for patients on this compound? A proactive monitoring strategy is recommended. The following table outlines a proposed protocol based on cardio-oncology best practices and the SERENA-6 trial design [3] [1].

Monitoring Activity Baseline During Treatment (Every 2-3 months) As Clinically Indicated
Clinical Assessment (History & Physical) Yes Yes If symptoms occur
12-Lead ECG (Electrocardiogram) Yes With each cycle (or as per regimen) For abnormal heart rate or rhythm
Heart Rate & Rhythm Check Yes At every clinic visit -

Experimental Monitoring Protocol

This detailed methodology is adapted from the approach used in the SERENA-6 trial and general cardio-oncology guidelines [3] [1].

1. Objective: To systematically monitor for and manage treatment-emergent bradycardia in patients receiving this compound in combination with a CDK4/6 inhibitor.

2. Patient Population: Patients with HR-positive, HER2-negative advanced breast cancer enrolled in a clinical trial or treatment program involving this compound.

3. Materials and Equipment:

  • Electrocardiogram (ECG) machine
  • Blood pressure and heart rate monitor
  • Clinical assessment forms for recording symptoms like dizziness, fatigue, and syncope.

4. Procedures and Schedule:

  • Baseline Assessment:
    • Perform a physical examination and take a detailed medical history, focusing on cardiovascular risk factors and pre-existing cardiac conditions [3].
    • Obtain a baseline 12-lead ECG to measure the QTc interval and assess heart rhythm [3].
  • Ongoing Monitoring:
    • Schedule clinical evaluations and ECG assessments to coincide with treatment cycles, approximately every 2-3 months, mirroring the imaging schedule in the SERENA-6 trial [1].
    • Inquire about and document any new or worsening cardiac symptoms at each visit.
  • Management of Bradycardia:
    • Asymptomatic Bradycardia: If a patient develops asymptomatic bradycardia, continue monitoring the heart rate closely. Consultation with a cardiologist or a cardio-oncology service is recommended.
    • Symptomatic Bradycardia: For patients experiencing symptoms (e.g., dizziness, syncope) in conjunction with bradycardia, a thorough cardiology workup is essential. The treatment decision should be made by a multidisciplinary team involving oncology and cardiology, based on the severity of symptoms and the importance of continuing cancer therapy [3].

5. Data Analysis:

  • Compare serial ECG readings to baseline to identify changes in heart rate and rhythm.
  • Document the frequency and grade of bradycardia events using standardized criteria (e.g., CTCAE).
  • Correlate ECG findings with patient-reported symptoms.

The workflow for this monitoring protocol can be visualized in the following diagram:

This compound Bradycardia Monitoring Workflow Start Patient on this compound + CDK4/6i Baseline Baseline Assessment: History, Physical, ECG Start->Baseline Ongoing Ongoing Monitoring: Clinical eval & ECG every 2-3 months Baseline->Ongoing Decision Bradycardia Detected? Ongoing->Decision Per Schedule Decision:s->Ongoing No Asymptomatic Asymptomatic Bradycardia Decision->Asymptomatic Yes Symptomatic Symptomatic Bradycardia (e.g., dizziness, syncope) Decision->Symptomatic:w Yes ManageA Continue Monitoring Cardiology Consultation Asymptomatic->ManageA ManageS Multidisciplinary Review (Oncology & Cardiology) Symptomatic->ManageS OutcomeA Continue Therapy with Close Watch ManageA->OutcomeA OutcomeS Therapy Decision Based on Risk-Benefit ManageS->OutcomeS OutcomeA->Ongoing Continue Monitoring OutcomeS->Ongoing e.g., Continue End OutcomeS->End:w e.g., Adjust/Stop

This compound Bradycardia Monitoring Workflow

Key Considerations for Your Research

  • Proactive Monitoring is Feasible: The SERENA-6 trial successfully integrated regular monitoring (via ctDNA and, by extension, routine clinical visits) to guide therapy switches before radiological progression. This model can be directly applied to safety monitoring for bradycardia [1] [2].
  • Multidisciplinary Collaboration is Crucial: As emphasized in cardio-oncology guidelines, a collaborative approach between oncologists and cardiologists is essential for managing cardiovascular adverse events without compromising cancer treatment outcomes [3].
  • Focus on Patient Quality of Life: The SERENA-6 trial demonstrated that proactively managing resistance significantly delayed the deterioration of quality of life. Effective management of side effects like bradycardia is a key component of this strategy [2].

References

Camizestrant photopsia side effect management

Author: Smolecule Technical Support Team. Date: February 2026

Photopsia Profile & Clinical Data

Photopsia with camizestrant is characterized as a pharmacological, on-target effect on retinal function rather than a structural injury to the eye. Preclinical studies confirm that this compound distributes to the retina and causes dose-dependent, reversible changes in retinal response, with no evidence of structural damage [1] [2].

The table below summarizes its incidence and characteristics from key clinical trials.

Trial (Phase) Incidence of Photopsia Key Characteristics & Management Notes
SERENA-1 (Phase I) [3] 56% (across all doses) Most common treatment-related adverse event (TRAE). No Grade 3+ events at doses ≤150 mg.

| SERENA-2 (Phase II) [4] [5] | 75 mg: 12.2% 150 mg: 24.7% 300 mg: 35.0% Fulvestrant: 0% | Typically Grade 1 or 2. Led to very low discontinuation rates (e.g., no patients discontinued in the 150mg or 300mg arms due to TRAEs) [4]. | | SERENA-6 (Phase III) [6] [7] | Reported, but no specific rate given. | Patient-reported data (VSAQ) showed episodes were typically brief (<1 minute), infrequent (≤3 days/week), and caused no or low bother with minimal impact on daily activities [6]. |

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism of this compound-induced photopsia? Nonclinical investigations in rats show that this compound distributes to the retina after oral dosing. It causes a reversible, pharmacological effect on retinal responses, significantly altering dark-adapted and light-adapted electroretinogram (ERG) waveforms. These effects are dose-dependent and fully resolve after treatment cessation, with no accompanying structural changes to the eye, indicating a functional rather than a toxicological origin [1] [2].

  • Q2: How should photopsia be monitored and managed in clinical trials?

    • Patient Counseling: Inform patients that photopsia is a known, common side effect. Reassure them that it is usually brief, reversible, and has not been shown to cause long-term visual damage or significantly impact daily living [6] [7].
    • Monitoring: In trials, visual symptoms were effectively tracked using the Visual Symptom Assessment Questionnaire (VSAQ) as a patient-reported outcome tool [6]. Routine ophthalmic examinations in clinical trials have not revealed structural changes or alterations in visual acuity [7].
    • Dose Management: Data from SERENA-2 indicates the 75 mg dose offers a favorable efficacy and safety profile, with a lower incidence of photopsia (12.2%) compared to higher doses [4]. This dose has been established as the recommended phase 3 dose.
  • Q3: Does photopsia lead to high rates of treatment discontinuation? No. Across clinical trials, discontinuation of this compound specifically due to photopsia has been very rare. In SERENA-2, no patients in the 150 mg or 300 mg arms discontinued treatment due to this side effect [4]. The low bother and minimal impact on activities reported by patients in SERENA-6 support its manageable nature [6].

Experimental Protocol: Assessing Retinal Function

For researchers investigating the visual effects of novel compounds, here is a core protocol based on the nonclinical study of this compound [1] [2].

Objective: To evaluate the functional and structural impact of a test compound on the retina.

Methodology:

  • Animal Model: Female Long Evans rats.
  • Dosing: Oral gavage of the test compound at multiple dose levels and a vehicle control, once daily for 7 consecutive days.
  • Mass Spectrometry Imaging:
    • Purpose: To confirm the distribution and localization of the compound in retinal tissues.
    • Execution: Euthanize animals 2 hours post-final dose on Day 7. Analyze eye sections using a MALDI mass spectrometer to visualize drug presence.
  • Electroretinography (ERG):
    • Purpose: To measure functional changes in retinal electrical activity.
    • Execution: Perform full-field ERG at baseline, 90 minutes post-dose on Days 1 and 7, and after a 7-day washout period. Record responses to both dark-adapted (scotopic) and light-adapted (photopic) single flash and flicker stimuli. Key parameters to analyze include a-wave and b-wave amplitude and latency, oscillatory potentials, and the rate of light adaptation.
  • Ophthalmic Examinations:
    • Purpose: To rule out structural damage.
    • Execution: Conduct examinations pre-dose, on Day 8, and after the washout period on Day 15.

The workflow and key relationships in this investigation are summarized in the diagram below.

G Start Study Objective Method1 Mass Spectrometry Imaging Start->Method1 Method2 Electroretinography (ERG) Start->Method2 Method3 Ophthalmic Examination Start->Method3 Result1 Result: Confirms drug presence in retina Method1->Result1 Result2 Result: Shows reversible, functional changes Method2->Result2 Result3 Result: Confirms no structural damage Method3->Result3 Conclusion Conclusion: Pharmacological, non-toxic effect Result1->Conclusion Result2->Conclusion Result3->Conclusion

Key Takeaways for Researchers

  • Primary Cause: The visual effects are linked to a reversible pharmacological interaction in the retina [1] [2].
  • Clinical Translation: In patients, this manifests as manageable photopsia that is brief, causes minimal bother, and rarely leads to treatment discontinuation [6] [7].
  • Recommended Dose: The 75 mg dose provides a robust efficacy profile with a more favorable incidence of photopsia [4].

References

Optimizing Camizestrant dose 75mg vs 150mg

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Profile: 75 mg vs. 150 mg

The table below summarizes the progression-free survival (PFS) data from the SERENA-2 Phase II trial, which directly compared camizestrant with fulvestrant in post-menopausal women with ER-positive, HER2-negative advanced breast cancer [1] [2].

Efficacy Measure This compound 75 mg This compound 150 mg Fulvestrant 500 mg
Overall Population (Median PFS) 7.2 months 7.7 months 3.7 months
Hazard Ratio (HR) vs. Fulvestrant 0.58 (90% CI: 0.41-0.81) 0.67 (90% CI: 0.48-0.92)
ESR1m Detected (Median PFS) 6.3 months 9.2 months 2.2 months
HR in ESR1m Subgroup 0.33 (90% CI: 0.18-0.58) 0.55 (90% CI: 0.33-0.89)
Prior CDK4/6i Treatment (Median PFS) 5.5 months 3.8 months 2.1 months
HR with Prior CDK4/6i 0.49 (90% CI: 0.31-0.75) 0.68 (90% CI: 0.44-1.04)

Key efficacy insights from the data include:

  • Broad Efficacy: Both the 75 mg and 150 mg doses showed statistically significant and clinically meaningful improvements in PFS over the active control, fulvestrant [3] [1].
  • Potency in ESR1 Mutations: The 75 mg dose demonstrated a particularly strong risk reduction in patients with ESR1 mutations, a population with a high unmet need [1] [2].
  • Activity Post-CDK4/6i: In patients previously treated with CDK4/6 inhibitors, the 75 mg dose showed a more consistent benefit (51% risk reduction) compared to the 150 mg dose (32% risk reduction) [1].

Safety and Tolerability Profile

The safety profile is a critical factor in dose optimization, especially for a drug intended for long-term management. The data below comes from the SERENA-1 and SERENA-2 trials [1] [4].

Safety Measure This compound 75 mg This compound 150 mg Fulvestrant 500 mg
Most Common TEAEs Photopsia (visual effects), Bradycardia Photopsia, Bradycardia Injection site pain, Nausea
Grade 1/2 Bradycardia 5.4% 26.0% 0%
Grade 1/2 Photopsia 12.2% 24.7% 0%
Grade 3 or Higher TEAEs 1.4% 2.7% 1.4%
Discontinuations due to TEAEs 2 patients 0 patients 0 patients

Key safety insights from the data include:

  • Dose-Dependent Tolerability: Adverse events like bradycardia and photopsia were notably more frequent at the 150 mg dose compared to 75 mg [1].
  • Favorable Low-Dose Profile: In the SERENA-1 trial, no Grade 3 or higher treatment-related adverse events were observed at doses ≤150 mg. The 75 mg dose offers a wider therapeutic window [4].

Decision Framework for Researchers

The following diagram synthesizes the key data into a logical pathway to guide dose selection for different experimental scenarios.

G Start This compound Dose Selection PK Key Factor: Favorable PK/PD profile • Half-life: 20-23 hours (SERENA-1) • Supports once-daily dosing Start->PK Efficacy75 Superior efficacy in key subgroups: • ESR1 mutations (HR: 0.33) • Prior CDK4/6i use (HR: 0.49) PK->Efficacy75 Safety75 Improved tolerability vs 150mg: • Lower rates of bradycardia (5.4%) • Lower rates of photopsia (12.2%) PK->Safety75 Rec75 Recommended Dose: 75 mg Efficacy75->Rec75 Safety75->Rec75 Combination Combination Therapy (with CDK4/6 inhibitors) Monotherapy Monotherapy Consider150 Consider 150 mg if tolerability is not a primary concern Monotherapy->Consider150 For specific research questions Rec75->Combination Rec75->Monotherapy

Experimental Protocol Considerations

For scientists designing studies with this compound, here are essential methodologies based on the clinical trial data.

Dosing and Administration
  • Formulation and Route: this compound is an oral agent administered as a once-daily tablet [5] [4].
  • Pharmacokinetics (PK): The maximum plasma concentration (t~max~) is achieved ~2-4 hours post-dose. The estimated half-life is 20-23 hours, supporting a once-daily dosing regimen without complex scheduling [4].
  • Combination with CDK4/6 Inhibitors: The SERENA-1 trial established that this compound 75 mg can be safely combined with standard doses of abemaciclib, palbociclib, or ribociclib. No clinically meaningful drug-drug interactions were identified, allowing for co-administration without dose adjustment of the CDK4/6 inhibitors [6].
Key Efficacy and Safety Assessments
  • Efficacy Endpoints:
    • Primary: Progression-Free Survival (PFS) assessed per RECIST v1.1 [3] [1].
    • Biomarker Analysis: Pre-planned subgroup analysis for ESR1 mutation status (detected vs. not detected) from baseline circulating tumor DNA (ctDNA) is critical [1] [2].
  • Safety Monitoring:
    • Common AEs: Regular monitoring for visual disturbances (photopsia) and heart rate (bradycardia) is recommended. These are typically Grade 1-2 [1] [4].
    • Laboratory Tests: In combination with CDK4/6 inhibitors, closely monitor for neutropenia, as this is a known class effect [6].

Frequently Asked Questions for the Research Community

Q1: Why is the 75 mg dose, not the 150 mg, recommended for Phase III trials despite a lower median PFS in the overall population? The risk-benefit profile favors the 75 mg dose. It delivers a greater reduction in the risk of disease progression or death (Hazard Ratio of 0.58 vs. 0.67) and shows superior activity in key subgroups like patients with ESR1 mutations, all with a significantly more favorable tolerability profile [1] [2]. This makes it a more suitable candidate for long-term treatment and combination therapies.

Q2: What is the preclinical rationale for combining this compound with CDK4/6 or PI3K/AKT/mTOR inhibitors? Preclinical studies show that this compound provides robust ER degradation and complete ER antagonism. Combining it with CDK4/6 inhibitors (e.g., palbociclib) or PI3K/AKT/mTOR inhibitors (e.g., everolimus, capivasertib) results in enhanced antitumor activity. This is a strategic approach to overcome resistance to endocrine therapy, with the triple combination showing particular promise in resistant models [7].

Q3: How does this compound compare to the established SERD, fulvestrant? this compound offers two key advantages:

  • Oral Bioavailability: Unlike intramuscular fulvestrant, this compound is orally administered, which is more convenient and may allow for better tissue penetration and higher exposure [8] [5].
  • Enhanced Efficacy: In the SERENA-2 trial, this compound at both 75 mg and 150 mg doses demonstrated statistically significant superior PFS compared to fulvestrant 500 mg [3] [1].

References

Camizestrant hematological adverse events neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

Hematological Adverse Events Profile

The table below summarizes the incidence of key hematological adverse events (AEs) from the SERENA-6 Phase III trial, where camizestrant (75 mg) was combined with various CDK4/6 inhibitors (palbociclib, ribociclib, or abemaciclib) and compared to a control group receiving an aromatase inhibitor (AI) with a CDK4/6 inhibitor [1] [2] [3].

Table 1: Hematological Adverse Events in SERENA-6 Trial

Adverse Event This compound + CDK4/6i (n=155) AI + CDK4/6i (n=155) Notes
Any Grade 3 or Higher AE 60.0% 45.8% Majority were hematological events [3] [4].
Neutropenia (Any Grade) 54.8% 44.5% Most common AE [3].
Neutropenia (Grade ≥3) 45.2% 34.2% [1] [3]
Leukopenia (Grade ≥3) 10% 3% [1]
Anemia (Grade ≥3) 5% 5% [1]

Mechanism & Etiology

  • Primary Cause: The high incidence of neutropenia is a known, on-target class effect of CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib). These agents inhibit bone marrow hematopoietic progenitor cell proliferation, leading to reduced neutrophil counts [1] [2].
  • This compound's Role: The safety profile of the combination was consistent with the known profiles of each individual medicine. The higher incidence of Grade ≥3 AEs in the this compound arm (60% vs. 46%) is associated with a longer duration of study treatment exposure, which increases the cumulative exposure to the myelosuppressive CDK4/6 inhibitor [2]. This compound itself is not identified as a primary driver of myelosuppression.

Management & Monitoring Guidelines

Table 2: Monitoring and Management Protocol

Parameter Recommended Action
Routine Monitoring Perform complete blood count (CBC) with differential before starting therapy, every 2-4 weeks for the first two cycles, and before each subsequent cycle [1].
Grade 3 Neutropenia Withhold CDK4/6 inhibitor dose until recovery to Grade ≤2 (ANC ≥1000/mm³). Resume at the same or a reduced dose per prescribing guidelines [1] [2].
Grade 4 Neutropenia Withhold CDK4/6 inhibitor dose until recovery to Grade ≤2. Consider dose reduction upon resumption [1].
Febrile Neutropenia Immediately withhold CDK4/6 inhibitor and this compound. Manage with antibiotics, granulocyte colony-stimulating factor (G-CSF), and other supportive care. Re-evaluate the treatment regimen after recovery [2].

Additional Considerations:

  • Low Discontinuation Rates: Despite the high incidence of neutropenia, discontinuation rates due to AEs were very low and similar between arms (~1-2% for the endocrine therapy), indicating that these events are generally manageable with dose modifications [1] [2] [3].
  • Non-Hematological AEs: Be aware of other common AEs associated with this compound, such as bradycardia and visual effects (photopsia), which were reported at a higher incidence compared to the control arm [3] [4] [5].

Experimental Workflow for Safety Monitoring

For researchers designing preclinical or clinical studies, the following diagram outlines a logical workflow for monitoring and managing hematological toxicity.

Start Baseline Assessment Monitor Routine CBC Monitoring Start->Monitor Decision Evaluate Neutrophil Count Monitor->Decision Action1 Continue Therapy At Current Dose Decision->Action1 Grade 0-2 Action2 Withhold CDK4/6i & Monitor Decision->Action2 Grade 3 Manage Manage Febrile Neutropenia: Antibiotics, G-CSF Decision->Manage Grade 4 or Febrile Neutropenia Action3 Resume at Reduced Dose Upon Recovery Action2->Action3

Key Takeaways for Researchers

  • Neutropenia is a common and expected adverse event when this compound is used with CDK4/6 inhibitors, primarily driven by the CDK4/6 inhibitor component [1] [2].
  • This toxicity is manageable through vigilant monitoring, dose interruption, and dose reduction of the CDK4/6 inhibitor, rarely leading to treatment discontinuation [2] [3].
  • The benefit-risk profile remains favorable, with the combination demonstrating a significant improvement in progression-free survival in the target patient population [1] [4].

References

Camizestrant combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Evidence-Based Answer
Most common adverse events (AEs) with Camizestrant + CDK4/6 inhibitors? Varies by CDK4/6 inhibitor partner [1].
∙ With Abemaciclib Diarrhea (87.5% at 75 mg dose) [1].
∙ With Palbociclib or Ribociclib Neutropenia (80% with Palbociclib; 53.1% with Ribociclib 600 mg) [1].
Most common this compound-related AEs? Visual effects (photopsia) and bradycardia, typically Grade 1 (mild) [2] [3].
Are there clinically significant drug interactions? No clinically meaningful drug-drug interactions observed between this compound and CDK4/6 inhibitors [1].
What is the discontinuation rate due to AEs? Very low. In SERENA-6, only 1% discontinued this compound and 1% discontinued the CDK4/6 inhibitor [4].

Adverse Events and Management Guide

The following tables summarize the most frequent toxicities from clinical trials to help you anticipate and manage them.

Hematologic Toxicities (CDK4/6 Inhibitor Class Effects)

  • Source: SERENA-6 Phase III Trial (Grade 3 or higher, all causes) [4]
  • Note: These are known class effects of CDK4/6 inhibitors and were the most common Grade 3+ events.
Toxicity This compound + CDK4/6i (n=155) AI + CDK4/6i (n=155) Management Guidance
Neutropenia 45% 34% Monitor CBC regularly. Dose interruptions/reductions per CDK4/6i label. G-CSF support as needed.
Leukopenia 10% 3% Monitor CBC. Manage with dose delays as per protocol.

Non-Hematologic Toxicities

  • Sources: SERENA-1 (Parts K/L) and SERENA-6 Trials [1] [4] [2]
Toxicity Association / Frequency Management Guidance
Diarrhea Primarily with Abemaciclib combination (87.5%) [1] Antidiarrheal medications (e.g., loperamide), dose adjustment of abemaciclib, and fluid/electrolyte management.
Visual Effects (Photopsia) This compound-related (mild, Grade 1) [2] Brief flashes of light in peripheral vision. Reassure patients it is reversible, does not impact daily activities, and is not associated with structural eye damage or visual acuity changes [4].
Bradycardia This compound-related (mild, Grade 1) [2] Monitor heart rate. Typically asymptomatic and manageable without intervention.
Nausea / Fatigue Associated with Ribociclib [2] Supportive care with antiemetics and schedule management for fatigue.

Experimental Toxicity Monitoring Protocol

This workflow summarizes the key safety monitoring procedures used in the SERENA-1 and SERENA-6 clinical trials.

toxicity_workflow Start Patient on This compound + CDK4/6i Lab Regular Lab Monitoring (CBC, Electrolytes) Start->Lab CV Cardiac Monitoring (Heart Rate) Start->CV Ocular Ocular & Visual Patient Reporting Start->Ocular GI GI Symptom Assessment Start->GI dec1 Hematologic Toxicity? Lab->dec1 dec2 Symptomatic Bradycardia? CV->dec2 dec3 Visual Symptoms? Ocular->dec3 dec4 Severe Diarrhea? GI->dec4 dec1->CV No act1 Manage per CDK4/6i Guidelines (Dose Delay/Reduction, G-CSF) dec1->act1 Yes dec2->Ocular No act2 Cardiology Consult Evaluate Concomitant Meds dec2->act2 Yes dec3->GI No act3 Reassure Patient Monitor for Changes dec3->act3 Yes dec4->Start No act4 Antidiarrheals Hydration, Dose Adjustment dec4->act4 Yes

Toxicity Monitoring and Management Workflow

Summary

The toxicity profile of this compound in combination with CDK4/6 inhibitors is manageable and predictable. Key takeaways for your research are:

  • Hematologic toxicities (neutropenia) are the most common Grade 3+ events and are driven by the CDK4/6 inhibitor component [1] [4].
  • This compound-specific toxicities (visual effects, bradycardia) are typically mild (Grade 1), reversible, and rarely lead to treatment discontinuation [4] [2] [3].
  • Proactive monitoring and standard supportive care are highly effective, allowing patients to remain on treatment.

References

Early detection ESR1 mutations resistance monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Technologies for ESR1 Mutation Detection

The table below summarizes the core technologies used for detecting ESR1 mutations, which is crucial for selecting the appropriate method for your research.

Method Key Principles Advantages Disadvantages/Limitations Reported Sensitivity
Next-Generation Sequencing (NGS) [1] High-throughput parallel sequencing of millions of DNA fragments. Comprehensive genomic coverage; can detect novel/unknown mutations and co-mutations (e.g., in PIK3CA) [2] [1]. Higher cost and complexity; may be less sensitive than PCR-based methods for very low-frequency variants [1]. Validated to detect mutations at 0.1% Variant Allele Frequency (VAF) with specific hybrid-capture assays [2].
Droplet Digital PCR (ddPCR) [3] [1] Partitions sample into thousands of droplets for absolute quantification of target DNA molecules without a standard curve. High sensitivity and reproducibility; ideal for detecting/quantifying low-frequency mutations in plasma [3] [1]. Limited to detecting known, pre-specified mutations [1]. Highly sensitive for known hotspot mutations; used for monitoring mutation levels in ctDNA [3].
Quantitative PCR (qPCR) [4] [1] Amplifies target DNA with fluorescence-based detection in real-time. Utilizes widely available equipment; suitable for high-sensitivity detection of known mutations in both tissue and plasma [4] [1]. Limited to detecting known mutations [1]. New assays achieve high sensitivity by simultaneously analyzing cfDNA and exosomal RNA [4].

A recent harmonization study concluded that both NGS and ddPCR are valid and show similar performance for detecting low-frequency ESR1 mutations in diagnostic samples, emphasizing the importance of standardized procedures [5].

Experimental Protocol: Liquid Biopsy NGS for ESR1

For researchers implementing a hybrid capture-based NGS approach, here is a detailed workflow based on a validated assay [2]:

G start Patient Plasma Sample step1 1. Plasma Centrifugation start->step1 step2 2. cfDNA Extraction step1->step2 step3 3. Library Preparation step2->step3 step4 4. Hybrid Capture (Targeting ESR1, PIK3CA, etc.) step3->step4 step5 5. Next-Generation Sequencing step4->step5 step6 6. Bioinformatic Analysis (Variant Calling, Annotation) step5->step6 end ESR1 Mutation Report step6->end

Key Technical Details:

  • Sample Input: Cell-free DNA (cfDNA) isolated from patient plasma.
  • Target Region: The assay should cover the ligand-binding domain (LBD) of the ESR1 gene, where resistance mutations (e.g., D538G, Y537S/N/C) are found [6] [3].
  • Validation: This specific protocol (HS2-Mamma-LIQ) was validated using unique molecular identifiers (UMIs) and duplex consensus sequencing to accurately detect mutations at VAFs as low as 0.1% [2].
  • Data Analysis: A bioinformatics pipeline is used for UMI processing, consensus building, alignment, and variant calling. Annotation includes amino acid changes and dbSNP/CLINVAR information [2].

Troubleshooting Common Experimental Issues

Here are solutions to common problems encountered during ESR1 mutation detection:

Problem Possible Cause Troubleshooting Guide
Failure to detect low-VAF mutations Assay sensitivity limitations; suboptimal sample quality. Use methods with high sensitivity (ddPCR, UMI-NGS); ensure input cfDNA quality/quantity is sufficient [2] [5].
Inconsistent results between labs Lack of standardized pre-analytical/analytical procedures. Participate in harmonization studies; use validated reference materials for assay calibration [5].
Detecting mutation in progression-free patients Emerging resistance mutation before clinical/radiographic progression. This is an expected finding in serial monitoring. Correlate with rising ctDNA levels; consider it an early indicator of resistance [7].

Important Technical & Biological Notes for Researchers

  • Mutations are Acquired: ESR1 mutations are exceedingly rare in treatment-naïve primary tumors but are selected for under the pressure of endocrine therapy, found in 25-40% of patients with metastatic HR+ breast cancer treated with Aromatase Inhibitors (AIs) [4] [2] [6]. This underscores why monitoring is critical.
  • Liquid Biopsy is Preferred: For monitoring, liquid biopsy (using ctDNA from plasma) is often superior to tissue biopsy as it better captures the tumor heterogeneity and evolving clonal dynamics under treatment pressure [2] [6].
  • Co-mutations are Common: In diagnostic cohorts, approximately 20% of patients with activating ESR1 mutations harbor co-mutations in genes like *PIK3CA*, which can be important for a comprehensive resistance profile [2].

References

Treatment Discontinuation Rates in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial Name / Phase Patient Population Camizestrant Arm Discontinuation due to AE Comparator Arm Discontinuation due to AE Key Context
SERENA-6 (Phase 3) [1] [2] 1L HR+/HER2- aBC with emergent ESR1m (on CDK4/6i) 1.3% (2 of 157) 1.9% (3 of 158) On a background of CDK4/6 inhibitors (palbociclib, ribociclib, or abemaciclib).

| SERENA-2 (Phase 2) [3] | ER+/HER2- aBC after prior endocrine therapy (Monotherapy) | 1.4% (1 of 74, 75 mg dose) 2.7% (2 of 73, 150 mg dose) | 1.4% (1 of 73, Fulvestrant) | Monotherapy setting. The 75 mg dose is the phase 3 dose. |

Detailed Experimental Protocols and Safety Context

For your technical support materials, here are the detailed methodologies and safety profiles from the cited trials.

  • SERENA-6 Trial Protocol Highlights

    • Trial Design: A global, double-blind, registrational Phase III trial [1].
    • Patient Selection: Enrolled patients with HR-positive, HER2-negative advanced breast cancer who were receiving first-line treatment with an aromatase inhibitor (anastrozole or letrozole) and a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) [1] [2].
    • Intervention: Patients underwent circulating tumor DNA (ctDNA) monitoring every 2-3 months. Upon detection of an emergent ESR1 mutation without radiological disease progression, they were randomized to either switch the aromatase inhibitor to this compound (75 mg) or continue with their current regimen, while all patients remained on their original CDK4/6 inhibitor [1] [4].
    • Safety Assessment: Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Treatment discontinuation was defined as the permanent cessation of the study drug (this compound/AI) due to an adverse event [1].
  • SERENA-6: Common Adverse Events While discontinuation was low, the following Grade 3 or higher adverse events (from all causes) were reported. It is important to note these were primarily associated with the background CDK4/6 inhibitor therapy [1]:

    • Neutropenia: 45% (this compound + CDK4/6i) vs 34% (AI + CDK4/6i)
    • Leukopenia: 10% vs 3%
    • Anemia: 5% vs 5%
    • A specific side effect of this compound is photopsia (brief flashes of light in peripheral vision), which was reported as reversible, not impacting daily activities, and not associated with structural eye changes [1] [5].
  • SERENA-2 Trial Protocol Highlights

    • Trial Design: An open-label, multi-dose, randomized Phase II trial [3].
    • Patient Selection: Post-menopausal women with estrogen receptor-positive, HER2-negative advanced breast cancer who had disease recurrence or progression on at least one line of endocrine therapy in the advanced setting [3].
    • Intervention: Patients were randomized to receive different daily doses of oral this compound (75 mg or 150 mg) or intramuscular fulvestrant (500 mg) [3].
    • Safety Assessment: Treatment-emergent adverse events were collected and graded. The analysis was performed on all patients who received at least one dose of the study drug [3].

Clinical Trial Safety Workflow

The following diagram illustrates the general workflow for safety monitoring and discontinuation tracking in these this compound clinical trials, based on the protocols from SERENA-6 and SERENA-2:

Start Patient Enrollment & Randomization Intervention Treatment Intervention This compound + CDK4/6i (SERENA-6) or this compound Monotherapy (SERENA-2) Start->Intervention SafetyMonitoring Ongoing Safety Monitoring Intervention->SafetyMonitoring AETracking Adverse Event (AE) Tracking CTCAE Grading SafetyMonitoring->AETracking Decision Investigator Assessment: AE Relation to Drug & Severity AETracking->Decision Outcome1 Continue Treatment Decision->Outcome1 Manageable Outcome2 Dose Modification (Hold/Reduction) Decision->Outcome2 Significant Outcome3 Permanent Treatment Discontinuation Decision->Outcome3 Serious/Intolerable Outcome1->SafetyMonitoring Outcome2->SafetyMonitoring DataAnalysis Data Analysis: Calculate Discontinuation Rate Outcome3->DataAnalysis

References

Camizestrant safety profile Grade 3 adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Overview

The table below summarizes the frequency of select Grade 3 or higher adverse events (AEs) from the SERENA-6 trial, which compared camizestrant + CDK4/6 inhibitor (CDK4/6i) versus an aromatase inhibitor (AI) + CDK4/6i [1] [2].

Adverse Event This compound + CDK4/6i (n=155) Aromatase Inhibitor + CDK4/6i (n=155)
Any Grade 3 or higher AE 60% 46%
Neutropenia 45% 34%
Leukopenia 10% 3%
Anemia 5% 5%
Serious AEs 10% 12%
Discontinuation due to AEs 1% 2%

Key Safety Observations:

  • Hematological Events: The most frequent Grade 3+ AEs were hematological (e.g., neutropenia, leukopenia), which are known side effects of CDK4/6 inhibitors [1] [3]. The higher incidence in the this compound arm is considered likely related to the longer duration of treatment patients received [3].
  • Non-Hematological Events: One notable non-hematological event was photopsia (brief flashes of light in the peripheral vision), which was reported in 20% of patients on this compound (any grade) compared to 8% in the AI arm [3]. This did not impact daily activities and was reversible, with no associated structural eye changes or visual acuity issues [1].
  • Cardiovascular Events: Bradycardia and sinus bradycardia were reported only in the this compound arm (5.2% and 2.6% respectively, any grade) [4].
  • Treatment Discontinuation: Discontinuation rates due to adverse events were very low and similar between both arms [1] [5].

Experimental Protocol & Monitoring Strategy

The SERENA-6 trial employed a proactive, circulating tumor DNA (ctDNA)-guided approach to monitor for emerging resistance and guide therapy switches. The workflow illustrates this ctDNA-guided strategy.

SERENA-6 Trial ctDNA Monitoring Workflow Start Patient Population: HR+/HER2- Advanced Breast Cancer On 1L AI + CDK4/6i for ≥6 months Surveillance Routine ctDNA Surveillance (Guardant360 CDx assay) Every 2-3 months with staging scans Start->Surveillance Decision ESR1 Mutation Detected? Surveillance->Decision Decision->Surveillance No Randomize Randomization (No Radiologic Progression) Decision->Randomize Yes ArmA Switch to This compound + CDK4/6i Randomize->ArmA ArmB Continue AI + CDK4/6i Randomize->ArmB Monitor Continue Treatment & Monitor Safety & Efficacy ArmA->Monitor ArmB->Monitor

Key Methodological Details:

  • Patient Population: The trial enrolled patients with histologically confirmed HR-positive, HER2-negative advanced breast cancer who had been receiving first-line treatment with an aromatase inhibitor (anastrozole or letrozole) and a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) for at least 6 months [2] [4].
  • ctDNA Analysis: The Guardant360 CDx assay was used for ctDNA analysis to detect the emergence of ESR1 mutations [6] [3]. Testing was performed every 2-3 months, coinciding with patients' routine imaging for disease staging [4] [3].
  • Intervention: Upon detection of an ESR1 mutation without radiological evidence of disease progression, patients were randomized to either switch the endocrine therapy component to this compound (75 mg daily) or continue with their original AI. All patients remained on their pre-existing CDK4/6 inhibitor [1] [6].

References

Camizestrant CDK4/6 inhibitor combination tolerability

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile by Combination

CDK4/6 Inhibitor Most Common Treatment-Emergent Adverse Event(s) (TEAEs) Key Hematological Laboratory Abnormalities
Abemaciclib Diarrhea (87.5%) Information not specified in detail
Palbociclib Neutropenia (80%) Information not specified in detail
Ribociclib Neutropenia (32.1% with 400 mg; 53.1% with 600 mg) Information not specified in detail

Experimental Protocol & Trial Design

The tolerability data comes from the SERENA-1 trial (NCT03616587), a phase I, multi-part, open-label study [1]. Here is a summary of its key methodological details:

  • Patient Population: Women with ER-positive, HER2-negative advanced breast cancer who had received a median of 2 prior regimens for advanced disease. A majority (83%) had received a prior CDK4/6 inhibitor and 59% had received prior fulvestrant [2] [1].
  • Study Design: Patients received oral, once-daily camizestrant at different dose levels (75 mg, 150 mg, or 300 mg) in combination with standard doses of abemaciclib, palbociclib, or ribociclib [1].
  • Primary Objective: To investigate the safety and tolerability of the combinations and define dosing regimens for future trials [1].
  • Safety Assessments: Included monitoring and recording all treatment-emergent adverse events and serious adverse events, with their severity graded [1].

Mechanism of Action Diagram

The following diagram illustrates the synergistic mechanism of this compound and CDK4/6 inhibitors, which target two key pathways in HR+ breast cancer cell proliferation.

G cluster_legend Key Estrogen Estrogen ER ER Estrogen->ER Binds CellProliferation CellProliferation ER->CellProliferation Promotes CyclinD CyclinD ER->CyclinD Upregulates CDK4_6 CDK4_6 CyclinD->CDK4_6 Activates pRb pRb CDK4_6->pRb Phosphorylates E2F E2F pRb->E2F Releases CellCycleProgression CellCycleProgression E2F->CellCycleProgression Activates This compound This compound This compound->ER Degrades & Antagonizes CDK4_6_Inhibitor CDK4_6_Inhibitor CDK4_6_Inhibitor->CDK4_6 Inhibits LegendPathway Proliferation Pathway LegendDrug Drug Action LegendTarget Drug Target LegendOutcome Cellular Outcome

This combined action leads to a more potent suppression of cancer cell growth than either approach alone [1] [3].

Key Tolerability Insights and Management

  • No Clinically Meaningful Drug-Drug Interactions: The SERENA-1 trial found no evidence of such interactions between this compound and the three CDK4/6 inhibitors, supporting their combined use [2] [1].
  • Discontinuation Rates: In the later-line SERENA-1 trial, this compound with CDK4/6 inhibitors showed encouraging clinical activity in a heavily pre-treated population [1]. In the first-line SERENA-6 trial, discontinuation rates due to adverse events were reported to be "very low and similar" between the this compound and control arms [4] [5].
  • Safety Profile Consistency: The safety profile observed in these combinations aligns with the known side effects of each individual CDK4/6 inhibitor [6], with no new safety signals identified [4] [5].

Frequently Asked Questions (FAQs)

Q1: What is the recommended phase III dose of this compound in combination with CDK4/6 inhibitors? Based on the SERENA-1 trial, the dose selected for phase III investigation is This compound 75 mg once daily in combination with standard doses of abemaciclib, palbociclib, or ribociclib [2] [1].

Q2: Are there patient-reported outcomes (PROs) supporting the tolerability of these combinations? Yes, data from the SERENA-6 trial indicate that switching to this compound plus a CDK4/6 inhibitor significantly delayed the time to deterioration in symptoms like pain and also maintained global health status and quality of life compared to continuing with an aromatase inhibitor [7].

Q3: How does this compound's tolerability compare with other SERDs in combination therapies? While head-to-head comparisons are not available, other next-generation oral SERDs like elacestrant have also shown manageable tolerability in early-phase trials when combined with CDK4/6 inhibitors, allowing for the administration of standard drug doses [8].

References

Clinical Efficacy & Safety Comparison (SERENA-2 Trial)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety outcomes from the SERENA-2 Phase II trial, which directly compared camizestrant to fulvestrant [1] [2] [3].

Parameter This compound 75 mg This compound 150 mg Fulvestrant 500 mg
Median Progression-Free Survival (PFS) 7.2 months [1] 7.7 months [1] 3.7 months [1]
Hazard Ratio (HR) vs. Fulvestrant 0.59 (90% CI: 0.42-0.82) [1] 0.64 (90% CI: 0.46-0.89) [1]
P-value vs. Fulvestrant p=0.017 [1] p=0.0090 [1]
Objective Response Rate (ORR) 15.7% [3] 20.3% [3] 11.5% [3]
Clinical Benefit Rate (CBR) at 24 weeks 48.8% [3] 51.0% [3] 39.1% [3]

| Most Common Treatment-Related Adverse Events (AEs) | • Low-grade nausea/vomiting [4] • Photopsia (12.2%, all Grade 1) [3] • Asymptomatic bradycardia [4] | • Low-grade nausea/vomiting [4] • Photopsia (24.7%, all Grade 1) [3] • Asymptomatic bradycardia [4] | • Injection site pain [5] | | Treatment-Related Serious AEs | 8% of patients [1] | 10% of patients [1] | 5% of patients [1] |

Mechanism of Action & Preclinical Insights

Both drugs are SERDs, but key differences in their properties contribute to this compound's enhanced efficacy profile.

  • Mechanistic Overview: SERDs work by blocking the estrogen receptor (ER) and targeting it for degradation, thereby shutting down the ER-driven signaling pathway that fuels cancer cell growth [6] [2]. This is particularly important in tumors with ESR1 mutations, a common resistance mechanism to aromatase inhibitors, as these mutations lead to constitutive activation of the ER [2] [3].
  • Key Differentiating Properties:
    • Oral Bioavailability vs. Intramuscular Injection: this compound is orally bioavailable, offering significant patient convenience over fulvestrant, which requires painful intramuscular injections [2].
    • Superior ER Degradation and Antagonism: Preclinical studies show that this compound achieves more robust and complete degradation of the estrogen receptor compared to fulvestrant [6] [2]. It is a pure ER antagonist with no agonistic activity [6].
    • Activity in Resistant Models: this compound has demonstrated potent antitumor activity in patient-derived xenograft (PDX) models that are resistant to fulvestrant, including those harboring ESR1 mutations [6].

The following diagram illustrates the core mechanism of action of SERDs and the key advantages of this compound in the context of endocrine resistance.

architecture SERD Mechanism of Action and this compound Advantages Start Endocrine Therapy Resistance (e.g., from Aromatase Inhibitors) Mechanism Key Resistance Mechanism: ESR1 Mutations Start->Mechanism SERD_Action SERD Mechanism: 1. Binds to Estrogen Receptor (ER) 2. Blocks ER Signaling 3. Targets ER for Degradation Mechanism->SERD_Action Camizestrant_Adv This compound Advantages: • Oral Bioavailability • Potent ER Degradation • Active in Fulvestrant-Resistant Models SERD_Action->Camizestrant_Adv Enhanced by

Key Subgroup Analysis: Impact of ESR1 Mutations

A critical finding from SERENA-2 was the pronounced benefit of this compound in patients whose tumors had ESR1 mutations detected in circulating tumor DNA (ctDNA) at baseline [4] [7] [3].

  • PFS in ESR1-Mutant Subgroup: In patients with ESR1 mutations, the median PFS was 6.3 months with this compound 75 mg and 9.2 months with the 150 mg dose, compared to only 2.2 months with fulvestrant [3].
  • Reduction in Mutant ESR1 Levels: Treatment with this compound more effectively reduced the level of ESR1 mutation in ctDNA to undetectable or near-undetectable levels compared to fulvestrant, demonstrating its superior ability to suppress this key resistance driver [3].

Implications for Research & Drug Development

The data from SERENA-2 and subsequent trials have several important implications for scientists and drug developers.

  • Overcoming Endocrine Resistance: The efficacy of this compound, especially in ESR1-mutant cancers, validates the strategy of developing more potent and bioavailable ER-targeting agents to overcome common resistance pathways [6] [2].
  • Potential of Early Intervention: The design and results of the SERENA-6 Phase III trial highlight a paradigm shift. This trial used ctDNA monitoring to detect emergent ESR1 mutations in patients on 1st-line therapy before radiographic progression. It showed that switching these patients to this compound plus a CDK4/6 inhibitor significantly improved PFS compared to continuing with an aromatase inhibitor [8]. This supports the clinical value of using liquid biopsies to guide early therapy changes.
  • Backbone for Combination Therapies: The strong efficacy of this compound as a monotherapy and its demonstrated activity in preclinical models when combined with CDK4/6 inhibitors or PI3K/AKT/mTOR pathway inhibitors suggest its potential as a superior backbone for combination regimens across various treatment lines [6] [5].

Conclusion

For researchers and drug development professionals, the data indicates that this compound represents a significant advance over fulvestrant. Its superior efficacy, oral administration, and potent activity against ESR1-mutant tumors position it as a strong candidate to become a new standard-of-care endocrine therapy backbone. The ongoing Phase III program (SERENA-4, SERENA-6) will further define its role in the treatment landscape of ER-positive breast cancer.

References

Efficacy and Safety Data from SERENA-6 Trial

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Camizestrant + CDK4/6 Inhibitor Aromatase Inhibitor (AI) + CDK4/6 Inhibitor
Median PFS (Primary Endpoint) 16.0 months (95% CI, 12.7-18.2) [1] [2] 9.2 months (95% CI, 7.2-9.5) [1] [2]
Hazard Ratio (HR) for PFS 0.44 (95% CI, 0.31-0.60); p<0.00001 [1] [3] -
Risk Reduction for Progression/Death 56% [1] [4] -
PFS Rate at 1 Year 60.7% [5] [4] 33.4% [5] [4]
PFS Rate at 2 Years 29.7% [5] [4] 5.4% [5] [4]
Common Grade ≥3 Adverse Events (AEs) Neutropenia (45%), Leukopenia (10%), Anemia (5%) [1] Neutropenia (34%), Leukopenia (3%), Anemia (5%) [1]
Discontinuation due to AEs 1.3% [5] [2] 1.9% [5] [2]

Experimental Trial Design

The SERENA-6 trial introduced a novel, ctDNA-guided interventional approach [6] [1].

  • Trial Type: Global, double-blind, randomized, Phase III registrational trial [6] [1].
  • Patient Population: Adults with HR-positive, HER2-negative locally advanced or metastatic breast cancer. All patients had received at least 6 months of first-line therapy with an AI (anastrozole or letrozole) plus a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) without radiological progression [5] [2] [3].
  • Intervention: A total of 3,256 patients were prospectively monitored for emergent ESR1 mutations in circulating tumor DNA (ctDNA) every 2-3 months [2] [4]. Upon detection of an ESR1 mutation without radiological progression, 315 patients were randomized to either:
    • Switch their endocrine therapy from an AI to this compound (75 mg once daily) while continuing the same CDK4/6 inhibitor [2] [3].
    • Continue with their current AI and CDK4/6 inhibitor combination [2] [3].
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [6] [2].

The workflow of this innovative trial design is summarized in the diagram below.

Start Patient Population: HR+/HER2- Advanced Breast Cancer on 1L AI + CDK4/6i (≥6 months) A Serial ctDNA Monitoring (Every 2-3 months) Start->A B Emergent ESR1 Mutation Detected? A->B B->A No Continue Monitoring C No Radiologic Progression B->C Yes D Randomization (n=315) C->D E1 Intervention Arm: Switch to this compound + Continue CDK4/6i D->E1 E2 Control Arm: Continue AI + Continue CDK4/6i D->E2 F Primary Endpoint: Assess Progression-Free Survival (PFS) E1->F E2->F

Patient-Reported Outcomes (PROs)

Beyond clinical efficacy, patient-reported outcomes from SERENA-6 demonstrated that switching to this compound significantly delayed the deterioration of quality of life and symptoms compared to continuing an AI [7] [8] [9].

  • Global Health Status/QoL: The median time to deterioration was 23.0 months with this compound versus 6.4 months with an AI (HR 0.53) [1].
  • Pain: this compound reduced the risk of worsening pain by 43% (HR 0.57) [7] [8].
  • Other Symptoms & Functioning: Consistent delays in deterioration were also observed for dyspnea (HR 0.52), emotional functioning (HR 0.51), and physical functioning (HR 0.74) [7] [8].
  • Treatment Tolerability: Most patients reported being only "a little bit" or "not at all" bothered by treatment side-effects in both arms [7] [8].

Mechanism of Action and Resistance

The therapeutic rationale for this compound lies in its distinct mechanism of action and its ability to overcome a key resistance pathway to aromatase inhibitors.

  • Aromatase Inhibitors (e.g., letrozole, anastrozole): Work by blocking the aromatase enzyme, which reduces estrogen production in peripheral tissues. They do not directly target the Estrogen Receptor (ER) itself [4].
  • This compound: A next-generation oral SERD (Selective Estrogen Receptor Degrader) and complete ER antagonist. It directly binds to the ER, inactivates it, and tags it for degradation, thereby reducing the number of ERs in the cancer cell [6] [5].
  • ESR1 Mutations: A key driver of resistance. These mutations occur in the gene encoding the ER, leading to a constitutively active receptor that no longer requires estrogen for signaling. This renders AIs ineffective, as they cannot block the mutated receptor [6] [4]. This compound is designed to retain activity against these common mutations [6] [5].

The diagram below illustrates this core mechanistic difference.

cluster_ai Aromatase Inhibitor (AI) Mechanism cluster_serd This compound (SERD) Mechanism A AI blocks Aromatase Enzyme B Estrogen Production Reduced A->B C Wild-Type ER Signaling Inhibited B->C D ESR1-Mutated ER Remains Active (Resistance) B->D E This compound binds, antagonizes & degrades ER F Reduced ER protein levels in cell E->F G Signaling from both Wild-Type & ESR1-Mutated ER is blocked F->G

Interpretation and Clinical Context

  • Key Strength: The SERENA-6 trial establishes a new, proactive treatment paradigm. By using ctDNA monitoring to identify resistance (ESR1 mutation) early and switching therapy preemptively, it significantly extends the duration of first-line treatment benefit and maintains quality of life [1] [4].
  • Data Maturity: Data for key secondary endpoints of Overall Survival (OS) and time to second progression (PFS2) were immature at the time of the interim PFS analysis, though a positive trend was observed for PFS2 (HR 0.52) [1]. The trial is ongoing to assess these endpoints [6] [2].
  • Regulatory Status: Based on these results, this compound has been granted Breakthrough Therapy Designation (BTD) by the US FDA for this indication [1]. It is still an investigational drug and not yet approved for commercial use.

References

Efficacy and Safety Profile of Camizestrant Combinations

Author: Smolecule Technical Support Team. Date: February 2026

CDK4/6 Inhibitor Patient Number Key Efficacy (All Combinations) Most Common Treatment-Emergent Adverse Event (TEAE)
Abemaciclib [1] 53 Clinical Benefit Rate at 24 weeks (CBR24): 49.5% Diarrhea (87.5% with 75 mg CAMI)
Palbociclib [1] 78 Median Progression-Free Survival (mPFS): 7.4 months (95% CI, 5.3-9.3) Neutropenia (80% with 75 mg CAMI)
Ribociclib [1] 60 Antitumor activity was observed across all combinations, including in patients previously treated with a CDK4/6i and/or fulvestrant. Neutropenia (32.1% with 400 mg RIB; 53.1% with 600 mg RIB)

Key Findings and Clinical Implications

The data from the trials support the use of camizestrant as a new endocrine backbone in combination therapy.

  • Consistent Efficacy: In the SERENA-6 Phase III trial, switching to this compound plus a CDK4/6 inhibitor upon detection of an ESR1 mutation demonstrated a 56% reduction in the risk of disease progression or death compared to continuing with an aromatase inhibitor plus a CDK4/6 inhibitor [2]. This benefit was consistent across all three CDK4/6 inhibitors and various patient subgroups [2].
  • Manageable Safety and Quality of Life: The safety profile of each combination was consistent with the known profiles of the individual drugs, with no new safety signals identified [1] [2]. Visual side effects (photopsia) with this compound were generally brief, caused minimal disruption to daily life, and did not lead to structural eye changes [3]. Patient-reported outcomes from SERENA-6 also showed that the this compound combination delayed the time to deterioration in global health status and quality of life compared to the standard-of-care arm [4].

Experimental Protocol Overview

The following diagram illustrates the structure of the SERENA-1 trial, which generated the comparative data.

SERENA-1 Trial Design Overview ER+, HER2− Advanced Breast Cancer ER+, HER2− Advanced Breast Cancer SERENA-1 Phase I Trial (NCT03616587) SERENA-1 Phase I Trial (NCT03616587) ER+, HER2− Advanced Breast Cancer->SERENA-1 Phase I Trial (NCT03616587) Cohort G/H: this compound + Abemaciclib Cohort G/H: this compound + Abemaciclib SERENA-1 Phase I Trial (NCT03616587)->Cohort G/H: this compound + Abemaciclib Cohort C/D: this compound + Palbociclib Cohort C/D: this compound + Palbociclib SERENA-1 Phase I Trial (NCT03616587)->Cohort C/D: this compound + Palbociclib Cohort K/L: this compound + Ribociclib Cohort K/L: this compound + Ribociclib SERENA-1 Phase I Trial (NCT03616587)->Cohort K/L: this compound + Ribociclib Dosing: CAMI 75/150 mg + ABE Dosing: CAMI 75/150 mg + ABE Cohort G/H: this compound + Abemaciclib->Dosing: CAMI 75/150 mg + ABE Dosing: CAMI 75/150/300 mg + PAL Dosing: CAMI 75/150/300 mg + PAL Cohort C/D: this compound + Palbociclib->Dosing: CAMI 75/150/300 mg + PAL Dosing: CAMI 75 mg + RIB 400/600 mg Dosing: CAMI 75 mg + RIB 400/600 mg Cohort K/L: this compound + Ribociclib->Dosing: CAMI 75 mg + RIB 400/600 mg Primary Assessments Primary Assessments Dosing: CAMI 75/150 mg + ABE->Primary Assessments Dosing: CAMI 75/150/300 mg + PAL->Primary Assessments Dosing: CAMI 75 mg + RIB 400/600 mg->Primary Assessments Safety & Tolerability Safety & Tolerability Primary Assessments->Safety & Tolerability Pharmacokinetics (PK) Pharmacokinetics (PK) Primary Assessments->Pharmacokinetics (PK) Efficacy (PFS, CBR24) Efficacy (PFS, CBR24) Primary Assessments->Efficacy (PFS, CBR24) ctDNA (ESR1 mutation) ctDNA (ESR1 mutation) Primary Assessments->ctDNA (ESR1 mutation)

Here is a detailed breakdown of the trial's methodology [1] [5]:

  • Study Design: SERENA-1 (NCT03616587) is a Phase I, multipart, open-label study. The parts relevant to CDK4/6 inhibitors (C, D, G, H, K, L) used a dose-escalation and dose-expansion format.
  • Patient Population: The trial enrolled women with ER-positive, HER2-negative advanced breast cancer who had received a median of 2 prior regimens for advanced disease. Notably, 83% had received a prior CDK4/6 inhibitor and 59% had received prior fulvestrant, indicating a heavily pre-treated population [1].
  • Interventions: Patients received:
    • This compound (75 or 150 mg) + Abemaciclib
    • This compound (75, 150, or 300 mg) + Palbociclib
    • This compound (75 mg) + Ribociclib (400 or 600 mg)
    • All drugs were administered orally once daily. CDK4/6 inhibitors were given as per their regional labels, and dose adjustments were permitted based on prior treatment.
  • Primary Objectives: To investigate the safety, tolerability, and define dosing regimens for this compound combinations.
  • Secondary Objectives: To assess efficacy, antitumor activity, and pharmacokinetics.
  • Assessments:
    • Safety: Treatment-emergent adverse events (TEAEs) were monitored.
    • Efficacy: Included Clinical Benefit Rate at 24 weeks (CBR24) and median Progression-Free Survival (mPFS), assessed per RECIST v1.1 guidelines.
    • Pharmacokinetics (PK): Plasma concentrations of all drugs were measured using validated liquid chromatography-tandem mass spectrometry (LC/MS-MS).
    • Pharmacodynamics: Circulating tumor DNA (ctDNA) was analyzed to monitor the impact on ESR1 mutations.

References

Camizestrant ESR1 mutant vs wild-type efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Camizestrant: ESR1m vs. ESR1wt

Trial (Phase) Comparison Population & ESR1 Status Key Efficacy Result (PFS) Citation
SERENA-2 (Phase II) This compound (75 mg) vs. Fulvestrant Overall Population Significantly improved PFS with this compound over fulvestrant [1]
This compound (75 mg) vs. Fulvestrant ESR1m (~40% of patients) Even greater PFS difference favoring this compound [1]
This compound (75 mg) vs. Fulvestrant ESR1wt No meaningful efficacy differences [1]
SERENA-6 (Phase III) Switch to this compound + CDK4/6i vs. Continue AI + CDK4/6i ESR1m (ctDNA-detected) Median PFS: 16.0 vs. 9.2 mos (HR, 0.44; P < .0001) [2] [3]

Experimental Protocols from Key Studies

The data in the table above is derived from robust clinical trial designs. Here are the detailed methodologies for the cited experiments.

SERENA-2 Trial (Phase II) Design [1] [4]
  • Objective: To compare the efficacy and safety of this compound with fulvestrant in patients with ER+/HER2- advanced breast cancer previously treated with endocrine therapy.
  • Patient Population: Patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy. About half had prior CDK4/6 inhibitor exposure.
  • Intervention: Patients were randomized to receive either this compound (at 75 mg, 150 mg, or 300 mg) or intramuscular fulvestrant (500 mg).
  • Key Endpoints:
    • Primary Endpoint: Progression-Free Survival (PFS).
    • Preplanned Analysis: PFS was analyzed in the Intention-to-Treat (ITT) population and in subgroups defined by baseline ESR1 mutation status (mutant vs. wild-type) detected in circulating tumor DNA (ctDNA).
  • Statistical Analysis: Crossover was allowed upon disease progression.
SERENA-6 Trial (Phase III) Design [5] [3]
  • Objective: To evaluate if switching to this compound upon detection of an ESR1 mutation in ctDNA—before radiographic progression—could improve outcomes compared to continuing an aromatase inhibitor (AI).
  • Patient Population: Patients with HR+/HER2- advanced breast cancer who had received at least six months of first-line AI therapy combined with a CDK4/6 inhibitor (abemaciclib, palbociclib, or ribociclib) and had no evidence of clinical or radiological progression.
  • ctDNA-Guided Intervention:
    • Patients underwent ctDNA testing every 2–3 months to monitor for ESR1 mutations.
    • Upon detection of an ESR1 mutation, patients were randomized 1:1 to:
      • Intervention Arm: Switch from AI to oral this compound (75 mg daily) while continuing the original CDK4/6 inhibitor.
      • Control Arm: Continue the current AI + CDK4/6 inhibitor regimen.
    • The study was double-blind, with both arms including a placebo.
  • Key Endpoints:
    • Primary Endpoint: Investigator-assessed PFS per RECIST v1.1.
    • Secondary Endpoints: PFS2, Overall Survival (OS), and safety.

Mechanism of Action and Rationale for Efficacy in ESR1m

The following diagram illustrates the molecular mechanism by which this compound effectively targets both wild-type and mutant ERα, with a particular advantage in overcoming resistance conferred by ESR1 mutations.

G Estrogen Estrogen ERα (Wild-type) ERα (Wild-type) Estrogen->ERα (Wild-type)  Binds Gene Transcription    & Cancer Proliferation Gene Transcription    & Cancer Proliferation ERα (Wild-type)->Gene Transcription    & Cancer Proliferation  Activates ER Degradation ER Degradation ERα (Wild-type)->ER Degradation  Leads to ERα (ESR1 Mutant) ERα (ESR1 Mutant) Ligand-independent    Signaling Ligand-independent    Signaling ERα (ESR1 Mutant)->Ligand-independent    Signaling  Constitutive    Activity ERα (ESR1 Mutant)->ER Degradation  Leads to Ligand-independent    Signaling->Gene Transcription    & Cancer Proliferation This compound This compound This compound->ERα (Wild-type)  Competes & Binds This compound->ERα (ESR1 Mutant)  Competes & Binds ER Degradation->Gene Transcription    & Cancer Proliferation  Blocks

As the diagram shows:

  • In ESR1wt cells: Estrogen binds to ERα, leading to dimerization, nuclear translocation, and activation of gene transcription that drives cancer cell proliferation. This compound acts as a pure antagonist by competing with estrogen for binding, inducing a conformational change in the receptor that leads to its degradation, thereby blocking this pathway [6].
  • In ESR1m cells: Mutations (often in the ligand-binding domain) cause the ERα to be constitutively active, meaning it signals and promotes tumor growth even in the absence of estrogen, rendering AIs ineffective [6] [3]. As a next-generation oral SERD, this compound retains its ability to bind, antagonize, and degrade these mutant forms of the ER, overcoming this key resistance mechanism [6].

Key Takeaways for Drug Development

  • Target Population: The clinical data strongly suggests that the primary patient population for this compound is individuals with acquired ESR1 mutations. Its development strategy, validated in SERENA-6, pioneers a ctDNA-guided treatment paradigm for intervening ahead of radiographic progression [3].
  • Combination Potential: Preclinical data shows this compound's antitumor activity is enhanced in combination with CDK4/6 inhibitors and PI3K/AKT/mTOR pathway inhibitors, independent of PIK3CA mutation status, suggesting a broad utility in combination strategies to address other resistance pathways [6].
  • Safety Profile: The 75 mg dose selected for phase III trials demonstrates a manageable safety profile. The most common treatment-related adverse events in monotherapy were visual effects (phosphenes) and bradycardia, which were typically low-grade and resulted in low discontinuation rates in combination studies [7] [1] [4].

References

Camizestrant PFS benefit 16 vs 9.2 months

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from SERENA-6 Trial

Endpoint Camizestrant + CDK4/6 Inhibitor Aromatase Inhibitor (AI) + CDK4/6 Inhibitor Result
Median PFS 16.0 months [1] 9.2 months [2] [1] -
Hazard Ratio (HR) 0.44 (95% CI: 0.31-0.60) [1] - 56% reduction in risk of progression/death [1]
PFS Rate (1 Year) 60.7% [2] 33.4% [2] -
PFS Rate (2 Years) 29.7% [2] 5.4% [2] -
Time to Deterioration in Quality of Life 23.0 months [1] 6.4 months [1] 47% risk reduction (HR 0.53) [1]

Experimental Protocol & Trial Design

The SERENA-6 trial (NCT04964934) employed an innovative, double-blind, randomized design to evaluate the benefit of proactively switching endocrine therapy upon detection of molecular resistance [3].

Objective

To determine if switching from a first-line aromatase inhibitor to this compound upon detection of an emergent ESR1 mutation in circulating tumor DNA (ctDNA)—but before radiological disease progression—could extend the benefit of first-line treatment [3].

Patient Population
  • Enrollment: A total of 3,256 patients with HR-positive, HER2-negative advanced breast cancer were initially screened [2].
  • Randomized Cohort: 315 patients who were receiving first-line treatment with an aromatase inhibitor (anastrozole or letrozole) and a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) and were found to have an emergent ESR1 mutation via ctDNA testing without evidence of disease progression were randomized [2] [1].
  • Patients had received at least 6 months of first-line therapy prior to mutation detection [2].
Methodology and Procedures
  • ctDNA Monitoring & Screening: Patients underwent liquid biopsy (ctDNA testing) every 2-3 months during routine care to monitor for the emergence of ESR1 mutations [2] [4].
  • Randomization: Upon detection of an ESR1 mutation, eligible patients were randomly assigned to one of two groups:
    • Intervention Group: Switch from the aromatase inhibitor to oral This compound, while continuing the same CDK4/6 inhibitor [2] [1].
    • Control Group: Continue with the original aromatase inhibitor and CDK4/6 inhibitor [2] [1].
  • Blinding: Placebos were used to maintain blinding for both the switched and continued therapies [2].
  • Endpoint Assessment: The primary endpoint was Investigator-assessed Progression-Free Survival (PFS), defined as the time from randomization to radiological disease progression or death from any cause [1]. Key secondary endpoints included Overall Survival (OS) and Time to Second Progression (PFS2) [4] [1].

The following diagram illustrates the streamlined workflow of the SERENA-6 trial design.

SERENA-6 Trial Workflow Start Patients on 1L AI + CDK4/6i LiquidBiopsy Liquid Biopsy (ctDNA) Monitoring Every 2-3 Months Start->LiquidBiopsy Decision ESR1 Mutation Detected? (No Radiologic Progression) LiquidBiopsy->Decision Decision->LiquidBiopsy No Randomize Randomization Decision->Randomize Yes Arm1 Arm 1: Switch to This compound + CDK4/6i Randomize->Arm1 Arm2 Arm 2: Continue AI + CDK4/6i Randomize->Arm2 Endpoint Primary Endpoint: Investigator-assessed PFS Arm1->Endpoint Arm2->Endpoint


Mechanism of Action and Signaling Pathways

This compound's efficacy stems from its ability to overcome a key resistance mechanism in HR-positive breast cancer.

  • Mechanism of Resistance: In many patients treated with aromatase inhibitors, resistance develops due to acquired mutations in the ESR1 gene. These mutations lead to constitutively active estrogen receptors that drive cancer growth even in low-estrogen environments [5] [6].
  • This compound's Action: As a next-generation oral SERD and complete ER antagonist, this compound works by:
    • Competitively Antagonizing the estrogen receptor, blocking its activity [5].
    • Inducing Degradation of the estrogen receptor protein, thereby reducing its levels in cancer cells [5] [7]. This dual mechanism is effective against both wild-type and mutated forms of the estrogen receptor [5].

The diagram below illustrates this mechanism and the resistance pathway it counteracts.

This compound Mechanism to Overcome ESR1m Resistance AI Aromatase Inhibitor (AI) Treatment ESR1m Emergence of ESR1 Mutations (ESR1m) AI->ESR1m ConstitutiveER Constitutively Active ER (Tumor Growth) ESR1m->ConstitutiveER Resistance Resistance to AI Therapy ConstitutiveER->Resistance This compound This compound (ngSERD) • Binds & Antagonizes ER • Induces ER Degradation ERBlock Potent Blockade of ER Signaling This compound->ERBlock Against wild-type & mutant ER TumorGrowthInhibition Inhibition of Tumor Growth ERBlock->TumorGrowthInhibition


Comparative Clinical Data and Context

  • Comparison with Fulvestrant: In the earlier SERENA-2 Phase II trial, this compound (at 75 mg and 150 mg doses) demonstrated a statistically significant improvement in PFS compared with the intramuscular SERD fulvestrant in patients with ER-positive, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy [6]. This suggests a potential efficacy advantage over the previously available SERD.
  • Safety Profile: In the SERENA-6 trial, the safety profile of this compound in combination with CDK4/6 inhibitors was consistent with the known profiles of each drug. The most common Grade 3 or higher adverse events were hematological (e.g., neutropenia) and are typically associated with CDK4/6 inhibitors. Discontinuation rates due to side effects were very low (1% for this compound) [1].

References

Quality of Life & Symptom Deterioration Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Assessment Domain Camizestrant + CDK4/6 Inhibitor Aromatase Inhibitor (AI) + CDK4/6 Inhibitor Hazard Ratio (HR)
Global Health Status / QoL (Primary QoL Endpoint) Median TTD: 23.0 months [1] Median TTD: 6.4 months [1] 0.54 [2]
Pain (Secondary Endpoint) Median TTD: 16.6 months [3] Median TTD: 6.5 months [3] 0.57 [2] [3]
Fatigue Median TTD: Not Reached [3] Median TTD: 13.8 months [3] 0.75 [2] [3]
Shortness of Breath (Dyspnoea) Median TTD: Not Reached [3] Median TTD: 16.8 months [3] 0.52 [2] [3]
Physical Functioning Median TTD: 23.0 months [3] Median TTD: 15.7 months [3] 0.74 [2] [3]
Emotional Functioning -- -- 0.51 [2] [3]
Role Functioning -- -- 0.73 [2] [3]

Note: TTD = Time to Deterioration; HR < 1.0 favors this compound. A Hazard Ratio of 0.54 indicates a 46% reduction in the risk of deterioration.

Detailed Experimental Protocols

The compelling QoL data from the SERENA-6 trial is supported by a robust and predefined methodology for assessing patient-reported outcomes.

  • Trial Design: SERENA-6 was a global, double-blind, randomized, placebo-controlled phase 3 trial. It enrolled patients with HR-positive, HER2-negative advanced breast cancer who had been on first-line therapy with an AI and a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) for at least six months without radiological progression. A key innovation was the use of serial circulating tumor DNA (ctDNA) monitoring to identify patients with emerging ESR1 mutations. Upon detection of the mutation, these patients were randomized to either switch to this compound (75 mg once daily) or continue with their original AI, while maintaining the same CDK4/6 inhibitor [1] [4] [5].

  • PRO Assessment Tools: The PRO analysis used validated, standardized questionnaires administered at predefined timepoints [2] [3]:

    • EORTC QLQ-C30: A core 30-item cancer-specific questionnaire assessing overall health status, functional scales (e.g., physical, emotional, role), and symptoms (e.g., fatigue, pain, dyspnea) [2].
    • EORTC QLQ-BR23: A breast cancer-specific 23-item module assessing symptoms like arm and breast discomfort [2].
    • Visual Symptom Assessment Questionnaire (VSAQ): A predefined exploratory tool used to specifically characterize visual effects, including their frequency, duration, and impact on daily life [6].
  • Assessment Schedule & Analysis: To capture detailed data, questionnaires were administered frequently: every 4 weeks for the first 12 weeks, then every 8 weeks. The primary PRO analysis focused on Time to Deterioration (TTD), defined as the time from randomization to the first confirmed meaningful worsening in score [1] [3]. This rigorous methodology ensures that the observed benefits are both statistically significant and clinically meaningful for patients.

Mechanism of Action & Visual Effect Profile

Understanding this compound's mechanism and its specific side effect profile is crucial for a complete comparison.

  • Drug Class & Mechanism: this compound is a next-generation oral Selective Estrogen Receptor Degrader (SERD) and a complete estrogen receptor (ER) antagonist [1]. In patients whose tumors develop ESR1 mutations, standard AIs become less effective. This compound directly targets and degrades the estrogen receptor, overcoming this key resistance pathway [4] [5]. The diagram below illustrates this core mechanism and the innovative ctDNA-guided strategy of the SERENA-6 trial.

G Start Patient on 1st-line AI + CDK4/6i Monitor Serial ctDNA Monitoring Start->Monitor Decision ESR1 Mutation Detected? Monitor->Decision ArmA Switch to: This compound + CDK4/6i Decision->ArmA Yes ArmB Continue with: AI + CDK4/6i Decision->ArmB No OutcomeA Outcome: Improved PFS & Delayed QoL Deterioration ArmA->OutcomeA OutcomeB Outcome: Standard PFS & QoL Deterioration ArmB->OutcomeB

  • Visual Effects & Impact on QoL: Visual effects, primarily photopsia (brief flashes of light), are a known side effect of this compound, occurring in about 20% of patients (vs. 7.7% with AI) [4]. However, dedicated analyses found these effects to be:
    • Brief: Typically lasting less than one minute per episode [6].
    • Manageable: Occurring infrequently (≤3 days per week) and causing "no or a low degree of bother" [6].
    • Low Impact: Patients reported minimal to no impact on activities of daily living [6] [3].
    • Reversible: Non-clinical studies confirm the effects are pharmacological and reversible, with no structural damage to the eye [7]. This favorable profile is reflected in the high overall QoL scores and low treatment discontinuation rates (<2%) due to adverse events [1] [4].

Conclusion for Research & Development

The data from the SERENA-6 trial establishes a new paradigm for the treatment of advanced HR-positive breast cancer. The strategy of using ctDNA as a dynamic biomarker to guide an early switch to this compound before radiological progression not only significantly improves progression-free survival but also provides a substantial and consistent benefit in preserving and prolonging patient quality of life across multiple domains.

References

Breakthrough Therapy Designation & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The U.S. FDA granted Breakthrough Therapy Designation (BTD) to camizestrant in combination with a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib). It is intended for adult patients with HR-positive, HER2-negative, locally advanced or metastatic breast cancer upon the emergence of an ESR1 mutation during first-line endocrine-based therapy [1] [2].

As a next-generation oral SERD and complete estrogen receptor (ER) antagonist, this compound's mechanism of action involves:

  • Binding and Antagonism: It competitively binds to the ligand-binding domain of the estrogen receptor alpha, antagonizing estrogen binding [3] [4].
  • Receptor Degradation: It induces proteasome-mediated degradation of the estrogen receptor, thereby reducing ER protein levels within the cancer cell and silencing downstream oncogenic signaling [3] [4]. This mechanism is particularly effective against tumors harboring ESR1 mutations, a key driver of resistance to aromatase inhibitors [1].

The diagram below illustrates the mechanism of action of this compound and the emergence of ESR1 mutation-driven resistance.

G cluster_resistance Development of Resistance cluster_SERD This compound Intervention AI Aromatase Inhibitor (AI) WildTypeER Wild-Type ER AI->WildTypeER Inhibits Estrogen Estrogen Estrogen->WildTypeER Activates ESR1mut ESR1 Mutated ER WildTypeER->ESR1mut Acquires Mutation TumorGrowth Tumor Growth WildTypeER->TumorGrowth Promotes ESR1mut->TumorGrowth Constitutive Activation This compound This compound (SERD) This compound->ESR1mut 1. Binds & Antagonizes This compound->ESR1mut 2. Induces Degradation ERdegradation ER Degradation ERdegradation->TumorGrowth Suppresses

Clinical Evidence from the SERENA-6 Trial

The BTD is supported by compelling data from the SERENA-6 Phase III trial [1] [5] [2]. This trial featured a novel, ctDNA-guided "switch" design.

  • Trial Design: SERENA-6 is a global, double-blind trial that enrolled patients with HR-positive, HER2-negative advanced breast cancer who were undergoing first-line treatment with an aromatase inhibitor (AI) plus a CDK4/6 inhibitor. Using regular liquid biopsies, the trial monitored circulating tumor DNA (ctDNA) for the emergence of ESR1 mutations before radiological disease progression was evident. Upon detection of an ESR1 mutation, 315 patients were randomized to either switch to this compound (while continuing their original CDK4/6 inhibitor) or continue with the standard-of-care AI plus CDK4/6 inhibitor [1] [2].
  • Efficacy Results: The switch to this compound demonstrated a highly statistically significant and clinically meaningful improvement in the primary endpoint of Progression-Free Survival (PFS).

The table below summarizes the key efficacy and quality of life outcomes from the SERENA-6 trial.

Endpoint This compound + CDK4/6i (n=155) AI + CDK4/6i (n=155) Hazard Ratio (HR) p-value
Median PFS (Investigator) 16.0 months 9.2 months 0.44 (95% CI: 0.31–0.60) p < 0.00001 [1]
1-Year PFS Rate 60.7% 33.4% [2]
Time to Deterioration (Global Health Status/QoL) 23.0 months 6.4 months 0.53 (95% CI: 0.33–0.82) nominal p < 0.001 [1]
PFS2 (Interim Analysis) 0.52 (95% CI: 0.33–0.81) p = 0.0038 [1]
Overall Survival (OS) Immature data Immature data [1] [5]
  • Safety Profile: The safety of this compound in combination with CDK4/6 inhibitors was consistent with the known profile of each medicine. The most common Grade ≥3 adverse events were hematological (e.g., neutropenia) and typical of CDK4/6 inhibitors. Discontinuation rates due to adverse events were very low (1% for this compound) [1].

The following diagram outlines the innovative workflow of the SERENA-6 trial.

G Start Patient Population: HR+/HER2- Advanced Breast Cancer On 1L AI + CDK4/6 Inhibitor Monitor Prospective ctDNA Monitoring (at routine scan visits) Start->Monitor Decision ESR1 Mutation Detected? Monitor->Decision Continue Continue Standard Care: AI + CDK4/6 Inhibitor Decision:s->Continue:n No Switch Randomized Switch to: This compound + CDK4/6 Inhibitor Decision:s->Switch:n Yes Outcome Primary Endpoint: Progression-Free Survival (PFS) Continue->Outcome Switch->Outcome

Supporting Data from Other Clinical Trials

Evidence from earlier-phase trials further supports this compound's efficacy and tolerability profile.

  • SERENA-1 (Phase I): This trial demonstrated that this compound is well-tolerated and shows antitumor activity in combination with each of the three CDK4/6 inhibitors in a heavily pre-treated population. The clinical benefit rate at 24 weeks (CBR24) was 49.5%, and the median PFS was 7.4 months across all combinations, including in patients previously treated with CDK4/6 inhibitors and/or fulvestrant [6] [7].
  • SERENA-2 (Phase II): This established the efficacy of this compound as a monotherapy, showing superior PFS compared to fulvestrant in patients with ER-positive advanced breast cancer previously treated with endocrine therapy [7].

Landscape of Novel Endocrine Therapies

This compound is part of a new generation of agents targeting ER-positive breast cancer. The table below compares it with other key investigational and approved agents in late-stage development.

Therapy Company Class Key Developmental Phase Notable Trial Data
This compound AstraZeneca Oral SERD Phase III (1L+) BTD in 1L; PFS HR=0.44 in ESR1m [1] [8]
Imlunestrant Eli Lilly Oral SERD Phase III (2L+) Positive results in 2L setting (Dec 2024) [8]
Giredestrant Roche Oral SERD Phase III (1L) Readout expected Dec 2025 (1L) [8]
Vepdegestrant (ARV-471) Pfizer / Arvinas PROTAC ER Degrader Phase III (2L+) BTD; NDA submitted (Jun 2025) [8] [9]
Elacestrant (Orserdu) Stemline Menarini Oral SERD Approved (2L+) FDA-approved Jan 2023 for 2L+ ESR1m [8]

Interpretation of Key Findings and Future Directions

  • Paradigm Shift in Treatment: The SERENA-6 trial validates a proactive, ctDNA-guided "switch" strategy. This approach moves from waiting for radiographic progression to actively monitoring for molecular resistance and intervening early to prolong the efficacy of first-line therapy [1].
  • Targeting a Key Resistance Mechanism: The robust efficacy (56% reduction in risk of progression) specifically in patients with emergent ESR1 mutations underscores this compound's ability to overcome this common resistance pathway and positions it as a potential new endocrine backbone [1] [2].
  • Future Research: While PFS data is mature, overall survival (OS) data from SERENA-6 is still awaited [1] [5]. Beyond the advanced setting, this compound is also being investigated in the early-stage, adjuvant setting through the CAMBRIA-1 and CAMBRIA-2 Phase III trials, aiming to reduce the risk of breast cancer recurrence [3].

References

Camizestrant clinical benefit prior CDK4/6 inhibitor treatment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Profile: Camizestrant in SERENA-6

This data compares switching to this compound + CDK4/6 inhibitor versus continuing with an Aromatase Inhibitor (AI) + CDK4/6 inhibitor in patients with emergent ESR1 mutations during first-line treatment [1] [2] [3].

Parameter This compound + CDK4/6i AI + CDK4/6i Result
Primary Efficacy Endpoint
Median PFS (months) 16.0 9.2 HR: 0.44 (95% CI: 0.31-0.60); p<0.00001 [2]
Patient-Reported Outcomes (PROs)
Time to Deterioration (TTD) in GHS/QoL (months) 23.0 6.4 HR: 0.53 (95% CI: 0.33-0.82) [2]
TTD in Pain - - HR: 0.57 (95% CI: 0.37-0.86) [1]
TTD in Physical Functioning - - HR: 0.74 (95% CI: 0.44-1.24) [1]
TTD in Breast Symptoms - - HR: 0.59 (95% CI: 0.28-1.24) [1]
Common All-Cause Adverse Events (Grade ≥3)
Neutropenia 45% 34% [2]
Leukopenia 10% 3% [2]
Anaemia 5% 5% [2]
Treatment Discontinuation (Due to AE) 1% (Cami), 1% (CDK4/6i) 2% (AI), 1% (CDK4/6i) [2]

Detailed Clinical Trial Designs & Methodologies

To help you interpret the data, here are the experimental designs of the key clinical trials that evaluated this compound in combination with CDK4/6 inhibitors.

SERENA-6 Phase III Trial (NCT04964934)
  • Objective: To evaluate if switching to this compound from an AI, while continuing the same CDK4/6 inhibitor, upon detection of an ESR1 mutation (without radiological progression), improves outcomes [2] [3].
  • Population: Adults with HR+/HER2- advanced breast cancer on 1st-line AI + CDK4/6i with an emergent ESR1 mutation detected in ctDNA [2] [3].
  • Intervention: Switch AI to this compound (while continuing CDK4/6i: palbociclib, ribociclib, or abemaciclib) [2].
  • Comparator: Continue with AI + CDK4/6i [2].
  • Primary Endpoint: Progression-Free Survival (PFS) assessed by investigator [2] [3].
  • Key PRO Tools: EORTC QLQ-C30 (global health status, functioning, symptoms), QLQ-BR23 (breast cancer-specific symptoms), and a Visual Symptom Assessment Questionnaire (VSAQ) [1] [4]. TTD was defined as the time to a confirmed decrease from baseline of ≥10 points for symptom scales or ≥10 points for functioning/GHS [1].
SERENA-1 Phase I Trial (NCT03616587) - Combination Parts
  • Objective: To assess the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound combined with different CDK4/6 inhibitors [5].
  • Population: Women with ER+/HER2- advanced breast cancer, heavily pre-treated (median of 2 prior regimens for advanced disease; 83% had prior CDK4/6i) [5].
  • Intervention: Oral this compound (75 mg or 150 mg) combined with standard doses of abemaciclib, palbociclib, or ribociclib [5].
  • Key Assessments: Safety, PK profiles, drug-drug interactions, and antitumor activity (e.g., Clinical Benefit Rate at 24 weeks (CBR24)) [5].

The following diagram illustrates the transformative treatment strategy and ctDNA-guided design of the SERENA-6 trial.

Start Patient on 1st-line AI + CDK4/6i Monitor Routine ctDNA Monitoring Start->Monitor Decision ESR1 Mutation Detected? Monitor->Decision ArmA Switch to This compound + CDK4/6i Decision->ArmA Yes ArmB Continue AI + CDK4/6i Decision->ArmB No Endpoint Primary Endpoint: Progression-Free Survival (PFS) ArmA->Endpoint ArmB->Endpoint

Interpretation of Key Findings for Professionals

  • Overcoming a Key Resistance Mechanism: The success of SERENA-6 validates the strategy of proactively targeting ESR1 mutations, a recognized driver of resistance to Aromatase Inhibitors, to extend the benefit of first-line CDK4/6 inhibitor-based therapy [2] [6].
  • Consistent Combination Profile: Data from SERENA-1 indicates that this compound (75 mg) can be successfully combined with all three widely used CDK4/6 inhibitors (abemaciclib, palbociclib, ribociclib) without clinically meaningful drug-drug interactions, supporting its potential as a new endocrine backbone [5].
  • Patient-Centered Benefits: Beyond PFS, the significant delay in the deterioration of quality of life, pain, and other symptoms demonstrates that the clinical benefit is meaningful to patients and not achieved at the cost of tolerability [1] [7].

References

×

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

476.23115757 g/mol

Monoisotopic Mass

476.23115757 g/mol

Heavy Atom Count

34

UNII

JUP57A8EPZ

Dates

Last modified: 04-14-2024

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